molecular formula C11H10ClNO B1600697 4-Chloro-7-methoxy-2-methylquinoline CAS No. 75896-68-3

4-Chloro-7-methoxy-2-methylquinoline

Cat. No.: B1600697
CAS No.: 75896-68-3
M. Wt: 207.65 g/mol
InChI Key: AAEHSBUWUZTZJG-UHFFFAOYSA-N
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Description

4-Chloro-7-methoxy-2-methylquinoline is a useful research compound. Its molecular formula is C11H10ClNO and its molecular weight is 207.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-7-methoxy-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7-5-10(12)9-4-3-8(14-2)6-11(9)13-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEHSBUWUZTZJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445366
Record name 4-Chloro-7-methoxy-2-methylquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75896-68-3
Record name 4-Chloro-7-methoxy-2-methylquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75896-68-3
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Foundational & Exploratory

An In-Depth Technical Guide to the Biological Activity of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

Quinoline, a heterocyclic aromatic organic compound, is characterized by a double-ring structure where a benzene ring is fused to a pyridine ring.[1][2] This scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous synthetic compounds with a vast array of pharmacological activities.[3][4] The versatility of the quinoline ring system allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties.[2][5] This adaptability has made quinoline derivatives a subject of intense research and has led to the development of numerous drugs with diverse therapeutic applications.[3] This technical guide provides a comprehensive overview of the significant biological activities of substituted quinolines, with a focus on their anticancer, antimalarial, antimicrobial, anti-inflammatory, and neuroprotective effects.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Quinoline derivatives have emerged as a prominent class of anticancer agents, with several compounds in clinical use and many more under investigation.[1][4] Their efficacy stems from their ability to interfere with multiple hallmark capabilities of cancer cells through diverse mechanisms of action.[6]

Mechanisms of Anticancer Action

The anticancer effects of substituted quinolines are multifaceted and often involve the modulation of key cellular pathways essential for tumor progression and survival.[4][7]

  • Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[4][8] Several quinoline-based drugs, such as lapatinib and cabozantinib, function as tyrosine kinase inhibitors.[2]

  • DNA Damage and Repair Inhibition: Certain quinoline derivatives can intercalate into DNA or inhibit enzymes involved in DNA replication and repair, such as topoisomerases.[7][9] This leads to the accumulation of DNA damage and subsequent induction of apoptosis in cancer cells.[10]

  • Induction of Apoptosis: Many quinoline compounds trigger programmed cell death, or apoptosis, in cancer cells.[1][10] This can be achieved through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of pro- and anti-apoptotic proteins.[6][7]

  • Inhibition of Angiogenesis: Some quinoline derivatives can inhibit the formation of new blood vessels, a process known as angiogenesis, which is critical for tumor growth and metastasis.[1][6]

  • Tubulin Polymerization Inhibition: Certain derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][6]

Structure-Activity Relationship (SAR) in Anticancer Quinolines

The anticancer potency and selectivity of quinoline derivatives are highly dependent on the nature and position of substituents on the quinoline core.[1][11]

  • Position 2: Substitutions at the C-2 position with bulky, hydrophobic groups have been shown to be critical for the activity of some anticancer quinolines.[12][13]

  • Position 4: The presence of an amino group or a carboxylic acid at the C-4 position is often associated with potent antiproliferative activity.[12][14]

  • Positions 6 and 7: Modifications on the benzo portion of the quinoline ring, particularly at the C-6 and C-7 positions, can significantly influence the compound's activity and selectivity.[12][14] For instance, the introduction of a fluorine atom at position 6 can enhance antibacterial activity.[3]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected substituted quinoline derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 23 (Quinoline-chalcone hybrid) Various0.009 - 0.016Tubulin polymerization inhibitor[6]
Compound 10g Human tumor cell lines< 1.0p53/Bax-dependent apoptosis[14]
Quinoline 7 T47D (Breast Cancer)0.016Not specified[15]
Quinoline-3-carboxamide furan-derivative MCF-7 (Breast Cancer)3.35EGFR inhibition[6]
Quinoline-based FAPI Cancer-associated fibroblastsN/AFAP inhibitor (PET tracer)[16]
Experimental Protocol: MTT Assay for Cytotoxicity

A standard method to evaluate the in vitro anticancer activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test quinoline derivative (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Substituted Quinoline Derivatives A->B 24h Incubation C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 3-4h D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H MIC_Determination_Workflow A Prepare Standardized Bacterial Inoculum C Inoculate Microtiter Plate A->C B Perform Serial Dilutions of Quinoline Derivative B->C D Incubate at 37°C for 18-24h C->D E Observe for Bacterial Growth D->E F Determine MIC E->F

References

4-Chloro-7-methoxy-2-methylquinoline derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-7-methoxy-2-methylquinoline Derivatives in Medicinal Chemistry

Introduction: The Quinoline Scaffold as a Privileged Core

Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions make it a "privileged scaffold"—a molecular framework that can bind to a wide range of biological targets with high affinity.[3][4] This versatility has led to the development of numerous quinoline-based drugs with diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[4][5]

Within this broad class of compounds, strategic functionalization of the quinoline nucleus is paramount for tuning biological activity and optimizing pharmacokinetic profiles. The this compound core is a particularly valuable synthetic intermediate.[6] The chlorine atom at the 4-position acts as an excellent leaving group for nucleophilic aromatic substitution, allowing for the facile introduction of diverse side chains. The methoxy group at the 7-position and the methyl group at the 2-position are critical for modulating the electronic properties and steric profile of the molecule, often enhancing target binding and metabolic stability.[3]

This guide provides a technical exploration of this compound derivatives, detailing their synthesis, mechanisms of action, and structure-activity relationships (SAR) in two major therapeutic areas: oncology and infectious diseases.

Part 1: Synthesis of the Core Scaffold and Key Derivatives

The construction of the quinoline ring system is a well-established field of organic chemistry, with several named reactions providing access to this scaffold.[7] Methods like the Conrad-Limpach and Gould-Jacobs reactions are particularly relevant for synthesizing the requisite 4-hydroxyquinoline precursor from anilines and β-ketoesters or their equivalents.[2] The 4-hydroxy intermediate is crucial as it can be readily converted to the highly reactive 4-chloro derivative.

The rationale for this two-step approach (synthesis of the 4-hydroxyquinoline followed by chlorination) is rooted in efficiency and reactivity. The cyclization reactions to form the 4-hydroxyquinoline are often high-yielding, and the subsequent chlorination using reagents like phosphorus oxychloride (POCl₃) is a robust and reliable transformation. This provides a versatile electrophilic scaffold ready for diversification.[8][9]

cluster_0 reagent reagent intermediate intermediate product product step step A m-Anisidine S1 Conrad-Limpach Cyclization A->S1 B Ethyl Acetoacetate B->S1 C 4-Hydroxy-7-methoxy- 2-methylquinoline S2 Chlorination C->S2 D POCl₃, DMF (cat.) D->S2 E 4-Chloro-7-methoxy- 2-methylquinoline S3 SNAr Reaction E->S3 F Nucleophile (R-NH₂) F->S3 G 4-Substituted Derivative Library S1->C Heat S2->E S3->G Base, Solvent

Synthetic workflow for this compound and its derivatives.
Experimental Protocol: Synthesis of this compound

This protocol describes a standard, two-step laboratory procedure.

Step 1: Synthesis of 4-Hydroxy-7-methoxy-2-methylquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine m-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Acid Catalysis: Slowly add polyphosphoric acid or Dowtherm A as a high-boiling solvent and catalyst.

  • Cyclization: Heat the reaction mixture to 140-150 °C for 2-3 hours. The causality here is that the high temperature is required to drive the condensation and subsequent intramolecular cyclization (Conrad-Limpach reaction).

  • Work-up: Cool the mixture and pour it into a stirred solution of aqueous sodium hydroxide. This neutralizes the acid and precipitates the product.

  • Isolation: Filter the resulting solid precipitate, wash thoroughly with water, and dry under vacuum to yield the 4-hydroxyquinoline intermediate.

Step 2: Chlorination to this compound

  • Reaction Setup: To a flask containing the dried 4-hydroxy-7-methoxy-2-methylquinoline (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) as both the reagent and solvent. Add a catalytic amount of N,N-dimethylformamide (DMF). The DMF forms the Vilsmeier reagent in situ, which is the active chlorinating agent.

  • Chlorination: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice. This hydrolyzes the excess POCl₃.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution with ammonium hydroxide or sodium bicarbonate until basic (pH > 8). Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Part 2: Application in Oncology as Kinase Inhibitors

Protein kinases are a class of enzymes that regulate a majority of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[10] This makes them prime targets for therapeutic intervention. Quinoline-based compounds have emerged as potent kinase inhibitors, in part because the quinoline scaffold can function as an ATP-mimetic, binding to the ATP-binding pocket of the kinase and preventing phosphorylation of downstream substrates.[11][12] Several FDA-approved kinase inhibitors, such as bosutinib and lenvatinib, feature a quinoline core, underscoring its clinical relevance.[13]

Derivatives of this compound are frequently explored as inhibitors of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical drivers of tumor growth and angiogenesis.[13][14]

Inhibition of the EGFR signaling pathway by a quinoline-based kinase inhibitor.
Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors is driven by SAR studies. By synthesizing a library of analogues from the this compound core and evaluating their biological activity, researchers can decipher the role of each substituent. The 4-position is particularly crucial, as the substituent introduced here typically projects into the solvent-exposed region of the ATP-binding site and is key for achieving selectivity and potency.

Compound IDR-Group at 4-PositionTarget KinaseIC₅₀ (nM)
1a 3-fluoro-4-methoxyanilinoPDGF-RTK18
1b 3-fluoroanilinoPDGF-RTK20
1c 4-hydroxyanilinoPDGF-RTK<20
2a 4-(2-fluorophenoxy)c-Met1.04
2b 4-(3-fluorophenoxy)c-Met0.59

Note: Data is illustrative, compiled from related quinoline scaffolds to demonstrate SAR principles.[10][15]

From such data, several key insights emerge:

  • 4-Anilino/Phenoxy Moiety: The nature of the aromatic ring substituted at the 4-position is critical for target engagement. Small, electron-withdrawing groups like fluorine can enhance potency.[15]

  • Hydrogen Bonding: Groups capable of hydrogen bonding, such as the aniline nitrogen or phenoxy oxygen, often interact with key residues in the kinase hinge region.

  • 7-Methoxy Group: The methoxy group at the 7-position often improves activity. It can increase electron density in the ring system and form favorable interactions in a deeper pocket of the binding site.[3]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is a self-validating system for quantifying kinase activity and inhibition.

  • Compound Preparation: Prepare serial dilutions of the test quinoline derivatives in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the test compound.

    • Add the target kinase enzyme and its specific peptide substrate, prepared in kinase reaction buffer.

    • Initiate the reaction by adding a solution of ATP. The concentration of ATP should be at or near its Km value for the enzyme to ensure competitive inhibitors can be accurately assessed.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the generated ADP into a luminescent signal.

  • Data Acquisition: Incubate for 30-60 minutes to allow the signal to stabilize. Measure luminescence using a plate reader.

  • Data Analysis: The amount of light generated is directly proportional to the amount of ADP produced, and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Part 3: Application in Infectious Diseases - Antimalarials

The quinoline core is historically synonymous with antimalarial drugs, with quinine being the first effective treatment and chloroquine becoming a widely used synthetic analogue.[16][17] These drugs are thought to exert their effect by interfering with the detoxification of heme within the malaria parasite, Plasmodium falciparum.[18][19]

During its life cycle within red blood cells, the parasite digests host hemoglobin for nutrients, releasing large quantities of toxic free heme.[20] The parasite protects itself by polymerizing this heme into an inert, crystalline substance called hemozoin.[21] Quinolines, being weak bases, become protonated and trapped within the parasite's acidic food vacuole, reaching high concentrations.[19][22] Here, they are believed to cap the growing faces of the hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite.[21][23]

cluster_parasite Parasite Food Vacuole (Acidic) process process molecule molecule inhibitor inhibitor outcome outcome Heme Toxic Heme Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization Death Parasite Death Heme->Death Membrane Damage & Oxidative Stress Quinoline Quinoline Derivative Quinoline->Hemozoin Binds & Caps Crystal Growth Hb Hemoglobin Hb->Heme Digestion

Mechanism of action for quinoline-based antimalarials.
Structure-Activity Relationship (SAR) Insights

The SAR for 4-aminoquinolines like chloroquine provides a valuable blueprint for designing new antimalarial agents based on the this compound scaffold.

  • The 7-Position: A chloro group at the 7-position is critical for the activity of chloroquine.[24] This electron-withdrawing group is thought to influence the pKa of the quinoline nitrogens, which is essential for accumulation in the food vacuole. The 7-methoxy group in our core scaffold serves a similar electronic role.

  • The 4-Position Side Chain: The nature of the side chain at the 4-position is paramount. For chloroquine, a flexible diaminoalkane chain is essential.[24] The terminal basic nitrogen is crucial for the weak base properties that drive vacuolar accumulation. The length of the alkyl chain dictates the optimal distance between the quinoline core and the terminal amine.[24] When designing derivatives from the this compound core, introducing similar basic side chains is a primary strategy for conferring antiplasmodial activity.

Experimental Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I)

This assay is a standard, high-throughput method for measuring parasite proliferation.

  • Parasite Culture: Maintain a synchronous culture of P. falciparum in human red blood cells (RBCs) in a complete medium under a low-oxygen atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Assay Setup:

    • In a 96-well plate, add serial dilutions of the test compounds.

    • Add the parasite culture (typically at the ring stage) at a defined parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%).

    • Include positive (e.g., chloroquine) and negative (vehicle) controls.

  • Incubation: Incubate the plate for 72 hours under the same culture conditions to allow for at least one full cycle of parasite replication.

  • Lysis and Staining:

    • Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye. SYBR Green I is a fluorescent dye that intercalates with DNA.

    • Add the lysis buffer to each well and incubate in the dark. The buffer lyses the RBCs and the parasites, releasing the parasite DNA to be stained by the dye.

  • Data Acquisition: Measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm). The fluorescence intensity is directly proportional to the amount of parasite DNA, and thus to the number of parasites.

  • Data Analysis: Calculate the percent inhibition of parasite growth for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold is a proven and highly adaptable platform in medicinal chemistry. Its synthetic tractability, combined with the profound biological importance of the quinoline nucleus, makes it a continuing source of novel therapeutic candidates. The ability to easily modify the 4-position allows for the systematic exploration of structure-activity relationships, leading to the optimization of potency, selectivity, and pharmacokinetic properties.

Future research will likely focus on leveraging this core to develop next-generation therapeutics. This includes its incorporation into multi-target agents designed to combat drug resistance, its use as a warhead for covalent inhibitors that can provide prolonged target engagement, and its application as a building block in novel modalities like Proteolysis Targeting Chimeras (PROTACs). The foundational insights provided by this versatile scaffold will undoubtedly continue to drive innovation in drug discovery for years to come.

References

potential therapeutic targets of 4-Chloro-7-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Chloro-7-methoxy-2-methylquinoline

Authored by a Senior Application Scientist

Foreword: Unlocking the Therapeutic Promise of a Versatile Quinoline Scaffold

The quinoline motif is a cornerstone in medicinal chemistry, celebrated for its vast therapeutic potential across a spectrum of diseases.[1][2] Within this privileged class of heterocyclic compounds, this compound emerges as a molecule of significant interest. While primarily recognized as a versatile synthetic intermediate for crafting more complex bioactive agents, its inherent structural features—a reactive 4-chloro group, an electron-donating 7-methoxy group, and a 2-methyl substituent—suggest a latent potential for direct pharmacological activity.[3] This guide provides a comprehensive exploration of the , drawing upon the extensive body of research on analogous quinoline derivatives. We will delve into the mechanistic rationale behind these potential targets, propose robust experimental workflows for their validation, and equip researchers and drug development professionals with the foundational knowledge to harness the therapeutic promise of this intriguing scaffold.

Part 1: The Quinoline Core - A Privileged Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in a multitude of natural products and synthetic drugs.[1][4] Its rigid, planar structure provides an ideal framework for interacting with biological macromolecules, while its nitrogen atom can participate in crucial hydrogen bonding. The true power of the quinoline scaffold, however, lies in its synthetic tractability. The ring can be readily functionalized at various positions, allowing for the fine-tuning of steric, electronic, and physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles.

Derivatives of the quinoline core have demonstrated a remarkable breadth of pharmacological activities, including:

  • Anticancer: Inhibition of key signaling pathways that drive tumor growth, proliferation, and survival.[5][6]

  • Antimalarial: Interference with the parasite's detoxification of heme in its food vacuole.[7][8]

  • Antimicrobial: Disruption of bacterial and fungal cellular processes.[1]

  • Anti-inflammatory: Modulation of inflammatory signaling cascades.[1]

The 4-chloro substituent is of particular strategic importance. It renders the C4 position highly susceptible to nucleophilic aromatic substitution, providing a convenient handle for introducing a wide array of side chains to explore structure-activity relationships (SAR).[9] This synthetic versatility is a key reason why 4-chloroquinoline derivatives are pivotal starting materials in many drug discovery campaigns.

Part 2: Potential Therapeutic Targets in Oncology

The most extensively documented therapeutic application of quinoline derivatives is in the field of oncology.[1][5] The structural similarities between this compound and numerous potent anticancer agents strongly suggest that it or its derivatives could engage with key oncogenic targets.

Receptor Tyrosine Kinases (RTKs)

A primary mechanism of action for many quinoline-based anticancer drugs is the inhibition of receptor tyrosine kinases (RTKs).[4][6] These cell surface receptors play critical roles in regulating cell growth, proliferation, differentiation, and survival. Their dysregulation is a common driver of cancer. The quinoline scaffold can act as an ATP-competitive inhibitor, binding to the kinase domain and preventing the phosphorylation of downstream signaling molecules.

Key RTK targets for quinoline derivatives include:

  • Epidermal Growth Factor Receptor (EGFR): Overexpressed or mutated in many cancers, leading to uncontrolled cell proliferation.[4][9]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[9]

  • c-Met: Involved in tumor invasion and metastasis.[9]

The 4-anilinoquinoline class of compounds, which can be readily synthesized from 4-chloroquinoline precursors, are well-established EGFR inhibitors.[4] It is highly probable that derivatives of this compound could be designed to target these and other RTKs.

RTK_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR, c-Met) ADP ADP Downstream Downstream Signaling (RAS/RAF/MEK/ERK, PI3K/AKT/mTOR) RTK->Downstream Phosphorylates Ligand Growth Factor (e.g., EGF, VEGF) Ligand->RTK Binds and Activates Quinoline This compound (or its derivative) Quinoline->RTK Inhibits ATP Binding ATP ATP ATP->RTK Binds to Kinase Domain Proliferation Cell Proliferation, Angiogenesis, Metastasis Downstream->Proliferation Promotes Antimalarial_Mechanism cluster_vacuole Parasite Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin ParasiteDeath Parasite Death Heme->ParasiteDeath Toxicity HemePolymerase Heme Polymerase Quinoline 4-Aminoquinoline Derivative Quinoline->HemePolymerase Inhibits Target_Validation_Workflow Start This compound (or derivative library) PhenotypicScreening Phenotypic Screening (e.g., MTT Assay) Start->PhenotypicScreening IsActive Biologically Active? PhenotypicScreening->IsActive TargetID Target Identification (e.g., Kinase Profiling, Affinity Chromatography) IsActive->TargetID Yes Inactive Inactive IsActive->Inactive No TargetEngagement Target Engagement Assay (e.g., CETSA) TargetID->TargetEngagement MechanismOfAction Mechanism of Action Studies (e.g., Western Blot for Pathway Modulation) TargetEngagement->MechanismOfAction ValidatedTarget Validated Therapeutic Target MechanismOfAction->ValidatedTarget

References

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-7-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 4-Chloro-7-methoxy-2-methylquinoline (C₁₁H₁₀ClNO), a key intermediate in medicinal chemistry and materials science. As researchers and drug development professionals, the unambiguous confirmation of molecular structure is paramount for the integrity and reproducibility of our work. This document synthesizes predictive data, established analytical principles, and field-proven methodologies to serve as an authoritative reference for the structural elucidation of this compound.

Introduction: The Imperative of Spectroscopic Verification

This compound is a substituted quinoline, a heterocyclic scaffold of immense interest due to its prevalence in pharmacologically active compounds.[1] The specific arrangement of its substituents—a chloro group at position 4, a methoxy group at position 7, and a methyl group at position 2—dictates its chemical reactivity and biological interactions. Therefore, rigorous structural confirmation is not merely a procedural step but the foundational basis for any subsequent research.

This guide details the expected outcomes from three core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will not only present the data but also delve into the causality behind the experimental choices and the interpretation of the resulting spectra, ensuring a self-validating analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides the most detailed insight into the molecular structure by probing the magnetic environments of the hydrogen (¹H) and carbon (¹³C) nuclei.

Experimental Protocol: NMR Sample Preparation and Acquisition

The quality of NMR data is directly dependent on meticulous sample preparation and appropriate instrument parameterization.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent initial choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. Alternatively, DMSO-d₆ can be used if solubility in CDCl₃ is limited.[2]

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal reference, with its signal defined as 0.00 ppm.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard pulse sequence with 16-32 scans is usually sufficient. For ¹³C NMR, a proton-decoupled sequence with a greater number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.7 mL CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_H Acquire ¹H Spectrum (16-32 scans) transfer->acquire_H acquire_C Acquire ¹³C Spectrum (1024+ scans) transfer->acquire_C process Fourier Transform, Phase & Baseline Correction acquire_H->process acquire_C->process integrate Integrate ¹H Peaks process->integrate assign Assign Signals & Analyze Couplings integrate->assign

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectral Analysis (Predicted)

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. Based on the known spectrum of 4-chloro-7-methoxyquinoline[3] and the expected electronic effect of a methyl group at the C2 position, the following ¹H NMR signals are predicted in CDCl₃.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.10d (J ≈ 9.0 Hz)1HH5This proton is on the benzene ring, ortho to the electron-donating methoxy group but also part of the quinoline system. The doublet arises from coupling to H6.
~7.40d (J ≈ 2.5 Hz)1HH8This proton is ortho to the methoxy group and shows coupling only to H6, resulting in a doublet with a small coupling constant.
~7.30s1HH3The proton at C3 is adjacent to the chloro-substituted C4 and the methyl-substituted C2, appearing as a singlet.
~7.25dd (J ≈ 9.0, 2.5 Hz)1HH6This proton is coupled to both H5 (large, ortho coupling) and H8 (small, meta coupling), resulting in a doublet of doublets.
~3.95s3H-OCH₃The three protons of the methoxy group are equivalent and not coupled to other protons, hence they appear as a sharp singlet.
~2.60s3H-CH₃The three protons of the methyl group at C2 are equivalent and appear as a singlet.
¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon environments. Based on data for the 4-chloro-7-methoxyquinoline analogue[3], the predicted shifts for the target molecule are as follows.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~162.0C7Aromatic carbon directly attached to the electron-donating oxygen of the methoxy group, resulting in a significant downfield shift.
~159.0C2Carbon of the C=N bond, significantly deshielded, and attached to the methyl group.
~151.5C8aQuaternary carbon at the fusion of the two rings.
~150.0C4Aromatic carbon bearing the electronegative chlorine atom, causing a downfield shift.
~142.0C4aQuaternary carbon at the ring fusion, adjacent to the chlorine-substituted carbon.
~126.0C5Aromatic CH carbon.
~122.0C3Aromatic CH carbon.
~120.0C6Aromatic CH carbon.
~107.0C8Aromatic CH carbon ortho to the electron-donating methoxy group, showing a characteristic upfield shift.
~56.0-OCH₃The carbon of the methoxy group, appearing in the typical aliphatic ether region.
~25.0-CH₃The aliphatic carbon of the methyl group at C2.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4]

Experimental Protocol: FT-IR Sample Preparation

For solid samples like this compound, the Attenuated Total Reflectance (ATR) method is highly efficient and requires minimal sample preparation.[5]

Methodology (ATR):

  • Crystal Cleaning: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol or acetone and allowing it to dry completely.

  • Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Workflow for FT-IR (ATR) Analysis

A Clean ATR Crystal B Acquire Background Spectrum A->B C Place Solid Sample on Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Identify Characteristic Absorption Bands E->F

Caption: Standard workflow for acquiring an FT-IR spectrum using an ATR accessory.

IR Spectrum Analysis (Expected Absorptions)

The IR spectrum will provide a unique "fingerprint" for the molecule. The following table summarizes the key vibrational bands expected for this compound.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic C-H
2980 - 2850C-H StretchAliphatic C-H (-CH₃, -OCH₃)
1620 - 1580C=N StretchQuinoline Ring
1570 - 1450C=C StretchAromatic Ring
1250 - 1200C-O-C StretchAryl Ether (asymmetric)
1050 - 1020C-O-C StretchAryl Ether (symmetric)
850 - 750C-H Bend (out-of-plane)Substituted Benzene Ring
780 - 740C-Cl StretchAryl Halide

Mass Spectrometry: Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, corroborates the structure of the molecule. The molecular formula of this compound is C₁₁H₁₀ClNO, with a monoisotopic mass of 207.04509 Da.[6][7]

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

EI-MS is a common technique where the sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation.

Methodology:

  • Sample Introduction: Introduce a small quantity of the sample into the instrument, typically via a direct insertion probe for solids.

  • Vaporization: Heat the probe to vaporize the sample into the ion source.

  • Ionization: Bombard the gaseous molecules with a 70 eV electron beam, causing the ejection of an electron to form a molecular ion (M⁺˙).

  • Fragmentation: The high-energy molecular ion undergoes fragmentation into smaller, characteristic ions.

  • Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Mass Spectrum Analysis (Predicted)

Molecular Ion (M⁺˙): The mass spectrum will show a prominent molecular ion peak at m/z = 207. A crucial diagnostic feature will be the isotopic peak at m/z = 209 (M+2), which arises from the natural abundance of the ³⁷Cl isotope. The intensity of the M+2 peak should be approximately one-third that of the M⁺˙ peak, confirming the presence of a single chlorine atom.[8]

Key Fragmentation Pathways: The fragmentation of methoxyquinolines often involves the loss of a methyl radical (•CH₃) or a formyl radical (•CHO) from the methoxy group.[9]

Plausible EI-MS Fragmentation Pathway

M [C₁₁H₁₀ClNO]⁺˙ m/z = 207/209 M_minus_CH3 [M - •CH₃]⁺ m/z = 192/194 M->M_minus_CH3 - •CH₃ M_minus_CHO [M - •CHO]⁺ m/z = 178/180 M->M_minus_CHO - •CHO M_minus_CH3_minus_CO [M - •CH₃ - CO]⁺ m/z = 164/166 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Predicted m/z Values for Adducts (ESI-MS): For softer ionization techniques like Electrospray Ionization (ESI), which are common in drug development, the following adducts are predicted.[8]

AdductPredicted m/z
[M+H]⁺208.05237
[M+Na]⁺230.03431
[M-H]⁻206.03781

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and multi-faceted confirmation of the structure of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (C-Cl, C-O-C, quinoline ring), and mass spectrometry verifies the molecular weight and elemental composition (specifically the presence of chlorine). This integrated analytical approach ensures the identity and purity of the compound, providing a solid foundation for its application in research and development.

References

The Synthetic Versatility of 4-Chloro-7-methoxy-2-methylquinoline: A Technical Guide for Chemical Architects

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery and organic synthesis, the quinoline nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds. Its rigid, bicyclic aromatic structure provides a unique three-dimensional framework for the precise orientation of functional groups, enabling potent and selective interactions with biological targets. Within this important class of heterocycles, 4-Chloro-7-methoxy-2-methylquinoline emerges as a particularly valuable and versatile building block.

This technical guide offers an in-depth exploration of this compound, designed for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, explore its chemical reactivity with a focus on field-proven applications, and elucidate its role as a key intermediate in the construction of complex molecular architectures. This document moves beyond a simple recitation of facts, aiming to provide a causal understanding of experimental choices and to equip the reader with the foundational knowledge to effectively utilize this powerful synthetic tool.

Physicochemical Properties: A Foundation for Reactivity

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective application in synthesis. This compound is a solid at room temperature with the following key characteristics:

PropertyValueSource
Molecular Formula C₁₁H₁₀ClNO[1]
Molecular Weight 207.66 g/mol [1]
CAS Number 75896-68-3[1]
Appearance Off-white to light yellow powder[2]
Solubility Soluble in common organic solvents such as dichloromethane and chloroform.[3]

The key to the synthetic utility of this molecule lies in the electronic interplay of its substituents. The electron-withdrawing effect of the quinoline nitrogen atom, coupled with the chlorine atom at the C4 position, renders this carbon highly susceptible to nucleophilic attack. Conversely, the electron-donating methoxy group at C7 and the methyl group at C2 modulate the overall electron density of the ring system and can influence the reactivity of other positions.

Synthesis of the Core Scaffold: Constructing the Building Block

The preparation of this compound can be achieved through multi-step synthetic sequences, typically culminating in a chlorination reaction. A common and reliable strategy involves the cyclization of an appropriate aniline derivative, followed by conversion of a hydroxyl or keto group at the 4-position to the target chloride.

A Representative Synthetic Pathway

Experimental Protocol: Synthesis of this compound (Illustrative)

Step 1: Cyclization to form 7-methoxy-2-methylquinolin-4-ol

  • In a reaction vessel equipped with a stirrer and a reflux condenser, combine 3-methoxyaniline with one equivalent of ethyl acetoacetate.

  • The mixture is heated, often in the presence of a dehydrating agent or a high-boiling solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl), to facilitate the initial condensation and subsequent thermal cyclization.[7]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solid product, 7-methoxy-2-methylquinolin-4-ol, is isolated by filtration and purified by recrystallization.

Step 2: Chlorination to yield this compound

  • Suspend the dried 7-methoxy-2-methylquinolin-4-ol in a chlorinating agent such as phosphorus oxychloride (POCl₃).[5][6][7] A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • The mixture is heated to reflux and maintained at this temperature for a specified period (typically 1-3 hours), with reaction progress monitored by TLC.

  • After completion, the excess phosphorus oxychloride is carefully removed under reduced pressure.

  • The residue is cautiously quenched by pouring it onto crushed ice.

  • The aqueous solution is then neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.[4]

  • The solid is collected by filtration, washed with water, and dried.

  • Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/ethyl acetate mixture) to afford pure this compound.[7]

The Cornerstone of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The most significant and widely exploited reaction of this compound is the nucleophilic aromatic substitution (SNAr) at the C4 position.[8] The electron-deficient nature of this carbon, enhanced by the adjacent ring nitrogen, makes it an excellent electrophilic site for a diverse array of nucleophiles.[8][9] This reaction provides a powerful and direct route to introduce a wide range of functionalities, which is a cornerstone of its utility in medicinal chemistry.[10][11]

General Mechanism of SNAr at the C4 Position

The SNAr reaction proceeds through a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12]

  • Chloride Elimination: The aromaticity of the quinoline ring is restored by the elimination of the chloride leaving group, yielding the 4-substituted product.

SNAr_Mechanism Quinoline This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Quinoline->Meisenheimer + Nu⁻ (Addition) Nucleophile Nucleophile (Nu⁻) Product 4-Substituted Quinoline Meisenheimer->Product - Cl⁻ (Elimination) Chloride Chloride Ion (Cl⁻) Logical_Relationship cluster_intermediates Key Intermediate Classes cluster_applications Therapeutic Areas of Interest Core This compound Reaction Nucleophilic Aromatic Substitution (SNAr) Core->Reaction Aminoquinolines 4-Aminoquinolines Reaction->Aminoquinolines Etherquinolines 4-Ether/Thioether Quinolines Reaction->Etherquinolines OtherDerivatives Other C4-Substituted Derivatives Reaction->OtherDerivatives Anticancer Anticancer Agents Aminoquinolines->Anticancer Antimalarial Antimalarial Agents Aminoquinolines->Antimalarial Antimicrobial Antimicrobial Agents Etherquinolines->Antimicrobial OtherDerivatives->Anticancer

References

solubility and stability of 4-Chloro-7-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-7-methoxy-2-methylquinoline

Introduction

This compound is a substituted quinoline derivative that serves as a key intermediate in the synthesis of various biologically active compounds.[1] Its utility in medicinal chemistry, particularly in the development of novel therapeutics, necessitates a thorough understanding of its fundamental physicochemical properties.[2] This guide provides an in-depth analysis of the , offering both theoretical insights and practical, field-proven protocols for its characterization. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data for researchers, scientists, and drug development professionals.

Compound Profile:

PropertyValueSource
Chemical Name This compound[1][3]
CAS Number 75896-68-3[1][3]
Molecular Formula C₁₁H₁₀ClNO[1][3]
Molecular Weight 207.66 g/mol [1][3]
Appearance Solid[3]
Melting Point 83 - 84°C[1]
Boiling Point 150°C at 5 Torr[1]

Part 1: Solubility Assessment

Solubility is a critical determinant of a compound's behavior in both in vitro and in vivo systems, influencing everything from bioassay reliability to oral bioavailability.[4][5] For this compound, accurate solubility data is paramount for designing effective screening assays and developing viable formulations. This section delineates the core concepts and methodologies for a comprehensive solubility assessment.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

In drug discovery and development, it is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[6][7]

  • Kinetic Solubility: This is a high-throughput measurement that reflects the concentration at which a compound, typically introduced from a concentrated organic stock solution (e.g., DMSO), precipitates out of an aqueous medium.[5][8] It is a measure of the rate of dissolution versus the rate of precipitation and often results in a supersaturated, metastable solution.[6][7] Kinetic solubility is invaluable for early-stage discovery to quickly flag compounds that may present formulation challenges.[5]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at a specific temperature and pressure, when the system is at equilibrium.[7][9] This measurement is lower-throughput but provides the true, intrinsic solubility value, which is essential for pre-formulation and late-stage development.[8]

The distinction is critical; a compound might exhibit high kinetic solubility, suggesting ease of use in initial assays, but low thermodynamic solubility could signal significant hurdles in developing a stable, absorbable drug product.[6]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[9] It ensures that the system reaches true equilibrium.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., pH 4.0, 7.4, 9.0 buffers; Water; Ethanol; Propylene Glycol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, preferably PVDF for low protein binding)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Calibrated analytical balance and volumetric flasks

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The "excess" is critical to ensure a solid phase remains at equilibrium, confirming saturation. A good starting point is 5-10 mg of compound per 1 mL of solvent.

  • Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of each selected solvent into the corresponding vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25°C or 37°C) for a prolonged period. A minimum of 24 hours is recommended to ensure equilibrium is reached, though 48-72 hours may be necessary for some compounds.[9]

  • Phase Separation: After incubation, allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle. This step minimizes filter clogging.

  • Sampling and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. Causality Note: Filtration is a critical step to remove all undissolved particles; failure to do so will result in an overestimation of solubility.[10] The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • Quantification: Dilute the filtered samples as needed with the mobile phase. Quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method. A calibration curve prepared with known concentrations of this compound must be used for accurate quantification.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A Weigh excess solid compound into vials B Add known volume of solvent A->B C Seal and agitate on orbital shaker (24-72h at constant T) B->C D Allow suspension to settle C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Quantify concentration via HPLC-UV F->G

Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.

Expected Solubility Profile (Illustrative Data)

The following table presents an illustrative solubility profile for this compound. Actual experimental values should be determined using the protocol above.

Solvent SystemTemperature (°C)Expected Solubility (µg/mL)Classification
Phosphate Buffer25< 10Poorly Soluble
Phosphate Buffer25~ 50Sparingly Soluble
Phosphate Buffer25> 100Soluble
Deionized Water25< 10Poorly Soluble
Ethanol25> 1000Freely Soluble
Propylene Glycol25> 500Soluble
DMSO25> 10000Very Soluble

Part 2: Chemical Stability Assessment

Understanding the chemical stability of this compound is essential for defining its shelf-life, storage conditions, and degradation pathways.[11] Stability studies, particularly forced degradation, are a regulatory requirement and a cornerstone of robust drug development.[12][13]

Factors Influencing Chemical Stability

Several environmental factors can induce the degradation of a pharmaceutical compound.[14] The primary factors to investigate are:

  • pH: The stability of a compound in aqueous solution is often pH-dependent. Acidic or basic conditions can catalyze hydrolysis, particularly for molecules with susceptible functional groups like esters or amides.[11][15] For quinolines, pH can significantly impact stability.[16]

  • Oxidation: Exposure to oxygen, especially in the presence of light or metal ions, can lead to oxidative degradation.[17]

  • Light (Photostability): Exposure to UV or visible light can provide the energy needed to break chemical bonds, leading to photodegradation.[14][17] Photosensitive medicines often require protective packaging.[14]

  • Temperature (Thermal Stability): Elevated temperatures accelerate the rate of chemical reactions, including degradation.[11][17] This principle is the basis for accelerated stability testing.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies intentionally expose the compound to harsh conditions to identify likely degradation products and establish the specificity of the analytical method.[18] The goal is to achieve 5-20% degradation of the active substance.[19]

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound (stock solution, e.g., 1 mg/mL in acetonitrile or methanol)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven, Photostability chamber

  • pH meter, HPLC system with a Photodiode Array (PDA) detector

Methodology:

  • Control Sample: A sample of the stock solution is diluted with the appropriate solvent (e.g., 50:50 acetonitrile:water) and analyzed at time zero to serve as the baseline.

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl (e.g., 1:1 v/v).

    • Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., sample at 2, 4, 8, 24 hours).[16]

    • Before analysis, cool the samples and neutralize with an equivalent amount of 0.1 M NaOH. Trustworthiness Note: Neutralization is crucial to stop the degradation reaction and prevent damage to the HPLC column.[16]

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis.

    • Neutralize samples with 0.1 M HCl before analysis.[16]

  • Oxidative Degradation:

    • Mix the stock solution with a solution of 3-6% hydrogen peroxide.

    • Keep the mixture at room temperature and monitor over time (e.g., up to 24 hours).[16]

  • Thermal Degradation:

    • Place a vial containing the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C).[16][20]

    • Sample at various time points.

  • Photodegradation:

    • Expose a solution of the compound in a photochemically transparent container (e.g., quartz) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[13]

    • A control sample should be wrapped in aluminum foil to protect it from light while being exposed to the same temperature conditions.

  • Analysis: Analyze all stressed samples, along with the control, using a validated stability-indicating HPLC-PDA method. The PDA detector is essential for assessing peak purity and ensuring that the parent compound peak is not co-eluting with any degradation products.[16]

Workflow for Forced Degradation Study

G cluster_stress Stress Conditions Start Prepare Stock Solution (1 mg/mL) Acid Acidic 0.1 M HCl, 60°C Start->Acid Base Basic 0.1 M NaOH, 60°C Start->Base Ox Oxidative 3% H₂O₂, RT Start->Ox Therm Thermal 80°C Start->Therm Photo Photolytic ICH Q1B Start->Photo Analysis Analyze all samples via Stability-Indicating HPLC-PDA Method Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis Eval Evaluate Peak Purity, Mass Balance, and Identify Degradants Analysis->Eval

Caption: Experimental Workflow for a Forced Degradation Study.

Expected Stability Profile (Illustrative Data)

This table summarizes the potential stability liabilities of this compound under forced degradation conditions.

Stress ConditionReagent/SettingTime% Degradation (Illustrative)Observations
Acid Hydrolysis0.1 M HCl at 60°C24 h~15%One major degradant observed.
Base Hydrolysis0.1 M NaOH at 60°C24 h< 5%Compound is relatively stable.
Oxidation3% H₂O₂ at RT24 h~20%Multiple minor degradants. Quinoline ring is susceptible.[21]
Thermal80°C72 h< 2%Compound is thermally stable.
PhotolysisICH Q1B-~10%One major photodegradant. Requires light-protective packaging.[14]
Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the . By employing the detailed protocols herein, researchers can generate high-quality, reliable data crucial for advancing their research and development objectives. A thorough understanding of these fundamental properties not only de-risks downstream activities but also accelerates the journey from chemical entity to a potential therapeutic agent. The principles and methodologies outlined are grounded in established scientific and regulatory standards, ensuring that the generated data is both scientifically sound and fit for purpose.

References

Methodological & Application

synthesis of 4-aminoquinolines from 4-Chloro-7-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 4-Aminoquinolines from 4-Chloro-7-methoxy-2-methylquinoline

Authored by a Senior Application Scientist

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis of 4-aminoquinoline derivatives starting from this compound. The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a vast range of biological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The functionalization at the 4-position of the quinoline ring is a critical step in the development of these potent molecules.

The primary synthetic route discussed herein is the nucleophilic aromatic substitution (SNAr), a robust and versatile method for introducing diverse amine functionalities onto the quinoline core.[1][2][5] This document elucidates the underlying reaction mechanism, provides detailed step-by-step protocols for both conventional and microwave-assisted synthesis, and offers expert insights into experimental choices, troubleshooting, and product characterization.

The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr) Mechanism

The conversion of 4-chloroquinolines to 4-aminoquinolines proceeds via a well-established two-step addition-elimination mechanism known as Nucleophilic Aromatic Substitution (SNAr).[6] The quinoline ring's inherent electronic properties are central to the success of this transformation.

Causality Behind Reactivity: The nitrogen atom within the quinoline heterocycle acts as a powerful electron-withdrawing group. This effect polarizes the ring system, creating a significant electron deficiency at the C4 position. This electrophilicity makes the C4 carbon highly susceptible to attack by nucleophiles, such as primary and secondary amines.[5][6]

The mechanism unfolds as follows:

  • Nucleophilic Attack: An amine nucleophile attacks the electron-deficient C4 carbon of the this compound. This initial step breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.[6]

  • Elimination and Aromatization: The unstable intermediate rapidly collapses. The chloride ion, being an excellent leaving group, is expelled, and the aromaticity of the quinoline ring is restored, yielding the final 4-aminoquinoline product.

Figure 1: The SNAr mechanism for 4-aminoquinoline synthesis.

Experimental Guide: Synthesis Protocols

This section provides detailed, self-validating protocols for the synthesis of 4-aminoquinolines. A general workflow is presented first, followed by specific methodologies.

Workflow Start Start: Select Amine Nucleophile & 4-Chloroquinoline Precursor Prep Preparation: Assemble Glassware Prepare Reagents & Solvent Start->Prep Reaction Reaction Setup: Combine Reactants under Inert Atmosphere Add Solvent and Base (if needed) Prep->Reaction Heating Heating & Stirring: Conventional Reflux or Microwave Irradiation Reaction->Heating Monitor Monitor Progress via TLC Heating->Monitor Monitor->Heating Incomplete Workup Work-up: Quench Reaction Solvent Extraction Monitor->Workup Complete Purify Purification: Column Chromatography or Recrystallization Workup->Purify Characterize Characterization: NMR, MS, MP Analysis Purify->Characterize End End: Pure 4-Aminoquinoline Product Characterize->End

Figure 2: General experimental workflow for 4-aminoquinoline synthesis.
A. Materials and Equipment

Reagents:

  • This compound (Starting Material)

  • Selected primary or secondary amine (e.g., N,N-dimethylethylenediamine) (Nucleophile, 1.2–2.0 eq.)

  • Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or neat)

  • Base (optional, e.g., Triethylamine (TEA), Potassium Carbonate (K₂CO₃))

  • Reagents for work-up (e.g., Dichloromethane, Saturated Sodium Bicarbonate solution, Brine)

  • Reagents for purification (e.g., Silica gel, appropriate eluent system like Hexane/Ethyl Acetate)

Equipment:

  • Round-bottom flask or Microwave reaction vial

  • Reflux condenser and heating mantle (for conventional heating)

  • Microwave reactor

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glass column for chromatography

B. Protocol 1: Conventional Heating Method

This method is robust and suitable for a wide range of scales. The use of a slight excess of the amine helps drive the reaction to completion.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Reagent Addition: Add the chosen solvent (e.g., ethanol, 5-10 mL per mmol of starting material). Begin stirring, then add the amine nucleophile (1.5 eq.). If the amine is a salt or if a secondary amine is used, the addition of a base like triethylamine (2.0 eq.) or potassium carbonate (2.0 eq.) is recommended to neutralize the HCl generated in situ.[1][2][7]

  • Heating: Heat the reaction mixture to reflux (typically 80-130°C, depending on the solvent) and maintain for 6-24 hours.[1][2][3]

  • Monitoring: Periodically check the reaction's progress by TLC. A common mobile phase is 10-30% ethyl acetate in hexanes. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates progress.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid base was used, filter it off. Remove the solvent using a rotary evaporator.

  • Extraction: Dissolve the crude residue in an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[3] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 4-aminoquinoline derivative.[5][8]

C. Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the reaction, often reducing reaction times from hours to minutes and improving yields.[5]

  • Reaction Setup: In a clean, dry microwave reaction vial equipped with a small magnetic stir bar, combine this compound (1.0 eq.) and the amine nucleophile (1.5 eq.).

  • Solvent Addition: Add a high-boiling point polar solvent such as DMSO, DMF, or NMP (2-4 mL).[1][2]

  • Microwave Irradiation: Seal the vial securely with a cap. Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (typically 140–180°C) for 20–40 minutes.[1][2] Safety Note: Ensure the vial is not filled more than two-thirds full and that the temperature and pressure limits of the reactor are not exceeded.

  • Work-up and Purification: After the reaction, cool the vial to room temperature using compressed air. The work-up and purification steps are identical to those described in the conventional heating protocol (steps 5-7). Often, the product can be precipitated by adding the reaction mixture to ice water, collected by filtration, and then purified further if necessary.

Data Presentation and Characterization

Successful synthesis must be confirmed by rigorous characterization of the final product. The table below outlines expected data for a representative synthesis.

ParameterDescription
Starting Material This compound
Nucleophile N,N-dimethylethylenediamine
Product Structure N'-(7-methoxy-2-methylquinolin-4-yl)-N,N-dimethylethane-1,2-diamine
Expected Yield 75-95%
Appearance Typically a pale yellow to white solid
Characterization ¹H NMR: Confirms the proton environment and successful coupling. Expect characteristic shifts for quinoline and side-chain protons.
¹³C NMR: Confirms the carbon skeleton of the molecule.
Mass Spec (MS): Provides the molecular weight of the product, confirming its identity.[3]
Melting Point (MP): A sharp melting point range indicates high purity.

Field-Proven Insights & Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. Nucleophile is not reactive enough. Steric hindrance.Increase reaction time and/or temperature. For microwave, increase irradiation time. Consider using a more nucleophilic amine or adding a catalyst like a palladium complex for challenging couplings (e.g., Hartwig-Buchwald).[1][2]
Low Yield Product loss during work-up or purification. Side reactions (e.g., bis-alkylation with diamines).Ensure pH is controlled during extraction to prevent the protonated product from moving to the aqueous layer. Use a larger excess of the diamine nucleophile to favor mono-substitution.
Purification Difficulty Product and starting material have similar polarity. Streaking on TLC plate.Optimize the eluent system for column chromatography; a gradient elution may be necessary. Add a small amount of triethylamine (~1%) to the eluent to prevent streaking of basic amine products on silica gel.

Conclusion

The nucleophilic aromatic substitution of this compound is a fundamental and highly effective strategy for the synthesis of a diverse library of 4-aminoquinoline derivatives. By understanding the underlying mechanism and carefully selecting the reaction conditions—whether conventional heating for scalability or microwave irradiation for speed and efficiency—researchers can reliably access these valuable compounds. The protocols and insights provided in this guide serve as a robust starting point for drug discovery and development professionals aiming to explore the vast chemical space and therapeutic potential of the 4-aminoquinoline scaffold.

References

Application Notes & Protocols: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-7-methoxy-2-methylquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon (C-C) bonds.[1][2][3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its boronic acid reagents have cemented its role in academic and industrial laboratories.[4] In the realm of medicinal chemistry, this palladium-catalyzed reaction is indispensable for the construction of biaryl and heteroaryl scaffolds, which are core components of numerous pharmaceutical agents.[1]

This guide provides a detailed examination of the Suzuki-Miyaura coupling applied to a specific, high-value substrate: 4-Chloro-7-methoxy-2-methylquinoline. The resulting 4-aryl-7-methoxy-2-methylquinoline framework is a privileged structure in drug discovery, and the ability to efficiently diversify the aryl group at the C4 position is critical for structure-activity relationship (SAR) studies. This document will elucidate the reaction mechanism, detail key experimental parameters, provide a robust protocol, and offer troubleshooting advice to enable researchers to successfully synthesize these valuable compounds.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states. Understanding this cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition : The cycle begins with the active Pd(0) species reacting with the heteroaryl halide, in this case, this compound. The palladium atom inserts itself into the carbon-chlorine bond, forming a new organopalladium(II) complex. This step is often the rate-limiting part of the cycle, particularly for less reactive aryl chlorides, and its efficiency is highly dependent on the choice of ligand.[4][5]

  • Transmetalation : In this crucial step, the organic moiety from the organoboron reagent (the arylboronic acid) is transferred to the palladium(II) center, displacing the halide. This process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), thereby facilitating the transfer of the aryl group to the electrophilic palladium.[5][6]

  • Reductive Elimination : The final step involves the two organic ligands (the quinoline and the new aryl group) coupling to form the desired C-C bond and exit the coordination sphere of the palladium. This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[5][7]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(Cl)L₂ (Quinoline Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation di_org_complex Ar-Pd(II)-Ar'L₂ (Di-organo Complex) transmetalation->di_org_complex reductive_elimination Reductive Elimination di_org_complex->reductive_elimination reductive_elimination->pd0 Regeneration product 4-Aryl-7-methoxy-2-methylquinoline reductive_elimination->product aryl_chloride This compound aryl_chloride->oxidative_addition boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: A Guide to Key Parameters

The success of coupling a relatively unreactive heteroaryl chloride like this compound is highly dependent on the judicious selection of reaction components.

ParameterRecommended Starting ConditionsOptimization & Rationale
Palladium Source Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) with a ligand.For challenging couplings, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be advantageous.[8] Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) are also common but require in situ reduction to the active Pd(0) species.
Ligand XPhos, SPhos, or Tricyclohexylphosphine (PCy₃) (2-10 mol%)This is critical. Heteroaryl chlorides require electron-rich, bulky phosphine ligands to promote the challenging oxidative addition step and stabilize the catalytic species.[8][9] The choice of ligand can dramatically impact yield and reaction time.
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)The base activates the boronic acid for transmetalation.[6] K₃PO₄ is a stronger base than K₂CO₃ and is often effective in difficult couplings. Cs₂CO₃ is another strong base that can be beneficial. Ensure the base is finely powdered and anhydrous.[8][10]
Boronic Acid 1.2 - 1.5 equivalentsA slight excess of the boronic acid is typically used to drive the reaction to completion and compensate for potential homocoupling or degradation.[10]
Solvent System 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water (4:1 v/v)A biphasic solvent system is standard. The organic solvent (e.g., dioxane, THF, toluene) solubilizes the organic reagents and catalyst, while water is essential for dissolving the inorganic base.[1][8][10] The system must be thoroughly degassed to prevent oxidation of the Pd(0) catalyst.
Temperature 90 - 110 °CElevated temperatures are generally required to overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[10] Monitor for potential decomposition of sensitive substrates at higher temperatures.

Detailed Experimental Protocol

This general protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₃PO₄, 2.5 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, degassed)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids to Flask (Quinoline, Boronic Acid, Catalyst, Base) B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvent (Dioxane/Water) B->C D 4. Heat & Stir (e.g., 100 °C, 12-18h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Dilute (Ethyl Acetate) E->F G 7. Aqueous Wash (Water, Brine) F->G H 8. Dry & Concentrate (Na₂SO₄, Rotovap) G->H I 9. Purify (Column Chromatography) H->I

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent mixture (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-24 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and then with brine. Separate the layers.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 4-aryl-7-methoxy-2-methylquinoline product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion Inactive Catalyst: The Pd(0) species is not forming or has been oxidized.[8]Ensure the solvent was properly degassed. Use a fresh bottle of catalyst or ligand. Consider a pre-formed Pd(0) source like Pd(PPh₃)₄.
Ineffective Ligand: The chosen ligand is not sufficient to promote oxidative addition.[8]Switch to a more electron-rich and bulky ligand such as SPhos or XPhos.
Low Yield / Stalled Reaction Inadequate Base: The base is not strong enough or has poor solubility.[8]Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize surface area.
Decomposition of Boronic Acid: Boronic acids can degrade at high temperatures or over long reaction times.Use a slightly larger excess of the boronic acid (e.g., 1.5 equiv). If possible, try a lower reaction temperature with a more active catalyst system.
Formation of Side Products Homocoupling of Boronic Acid: Two molecules of the boronic acid couple to form a biaryl byproduct.This is often caused by the presence of oxygen. Ensure the reaction setup is rigorously purged with an inert gas and that degassed solvents are used.
Protodeboronation: The boronic acid reacts with trace water/protons to revert to the corresponding arene.Ensure anhydrous conditions where appropriate (though water is often part of the solvent system). A stronger base can sometimes mitigate this.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally reliable and adaptable tool for the synthesis of 4-aryl-7-methoxy-2-methylquinolines. By carefully selecting an appropriate palladium catalyst, an electron-rich phosphine ligand, a suitable base, and an optimal solvent system, researchers can overcome the inherent challenge of using a heteroaryl chloride as a substrate. The protocols and insights provided in this guide serve as a comprehensive resource for the successful application of this cornerstone reaction in the pursuit of novel chemical entities for drug discovery and development.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-7-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking a Privileged Scaffold

The 4-aminoquinoline core is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of biologically active compounds and functional materials.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for the formation of C(sp²)–N bonds, offering a significant advancement over harsher, traditional methods like the Goldberg reaction or nucleophilic aromatic substitution.[3][4][5][6] This reaction's broad substrate scope and functional group tolerance have made it an indispensable tool in modern organic synthesis.[7][8]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to a specific and valuable substrate: 4-Chloro-7-methoxy-2-methylquinoline. The protocols and insights herein are designed to be a self-validating system, grounded in mechanistic understanding to empower users to not only execute the reaction but also to troubleshoot and optimize for their specific amine coupling partners.

The Scientific Foundation: Understanding the "Why"

A successful Buchwald-Hartwig amination hinges on the judicious selection of several key components, each playing a critical role in the catalytic cycle. A general understanding of this cycle is paramount for rational experimental design.[5][9][10][11]

The generally accepted mechanism involves a Pd(0) active species which undergoes oxidative addition into the aryl-chloride bond. Subsequent coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination yields the desired N-aryl product and regenerates the Pd(0) catalyst.[12][13][14]

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd(0)L Active Catalyst L-Pd(0) OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(Cl) Pd(0)L->OxAdd + Ar-Cl AmineCoord Amine Coordination [L-Pd(II)(Ar)(Cl)(R₂NH)] OxAdd->AmineCoord + R₂NH AmidoComplex Palladium Amido Complex [L-Pd(II)(Ar)(NR₂)] AmineCoord->AmidoComplex + Base - [Base-H]Cl AmidoComplex->Pd(0)L Product Ar-NR₂ (Product) AmidoComplex->Product Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Reaction Components: A Guide to Rational Selection

The success of coupling this compound is contingent on the interplay between the catalyst, ligand, base, and solvent.

ComponentRole & Selection RationaleRecommended Starting Point
Palladium Precursor The source of the active Pd(0) catalyst. Pd(OAc)₂ is a common, air-stable Pd(II) source that is reduced in situ. Pd₂(dba)₃ is a Pd(0) source that can also be effective. For challenging couplings, pre-formed palladium "precatalysts" that contain both the palladium and the ligand are highly efficient as they bypass the often-problematic in situ catalyst formation.[9]Pd₂(dba)₃ or a G3/G4 Buchwald Precatalyst (e.g., XPhos Pd G3)
Phosphine Ligand Critical for catalyst stability and activity. Bulky, electron-rich dialkylbiaryl phosphine ligands are state-of-the-art.[5][14] They promote the formation of a monoligated Pd(0) species, which accelerates both the oxidative addition and the final reductive elimination steps.[5] For chloroquinolines, a sterically hindered ligand is often necessary to achieve good yields.[13]XPhos, RuPhos, or BrettPhos
Base Facilitates the deprotonation of the amine to form the nucleophilic amide and assists in the reductive elimination step.[12][15] Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be employed, though this may require higher temperatures.[9]Sodium tert-butoxide (NaOtBu)
Solvent Aprotic, non-coordinating solvents are preferred. Toluene and 1,4-dioxane are the most common choices. The solvent must be anhydrous as water can interfere with the catalyst and base.Toluene or 1,4-Dioxane (anhydrous)
Amine The nucleophilic coupling partner. The protocol below is generalized for a primary or secondary amine. The stoichiometry is typically run with a slight excess of the amine relative to the aryl chloride.1.1 - 1.5 equivalents

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a robust starting point for the amination of this compound with a generic primary or secondary amine. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific amine partners.

Pre-Reaction Setup Workflow

Pre_Reaction_Workflow cluster_prep Preparation A Oven-dry glassware (Schlenk flask, condenser) B Cool under inert gas (N₂ or Ar) A->B C Weigh reagents under inert atmosphere B->C

Caption: Workflow for pre-reaction setup.

Materials & Reagents:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous Toluene (0.1 - 0.2 M concentration relative to the limiting reagent)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Septa, needles, and inert gas (Nitrogen or Argon) line

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried and allowed to cool to room temperature under a stream of inert gas (Nitrogen or Argon). This is critical to exclude moisture.

  • Reagent Addition (under inert atmosphere): To the Schlenk flask, add the this compound, the phosphine ligand (XPhos), the palladium precursor (Pd₂(dba)₃), and the sodium tert-butoxide. The order of addition of solids is generally not critical.

  • System Purge: Seal the flask with a septum and evacuate and backfill with inert gas three times to ensure the system is free of oxygen.

  • Solvent and Amine Addition: Add the anhydrous toluene via syringe, followed by the amine coupling partner. If the amine is a solid, it can be added in step 2.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously. The reaction progress should be monitored by TLC or LC-MS. Typical reaction times can range from 4 to 24 hours.

  • Reaction Quench and Workup:

    • Once the reaction is complete (as determined by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

    • Carefully quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 4-amino-7-methoxy-2-methylquinoline derivative.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. This guide provides solutions to common issues.

ObservationPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (due to moisture/oxygen).2. Base is not strong enough.3. Ligand is not suitable for the substrate.4. Reaction temperature is too low.1. Ensure strictly anhydrous/anaerobic conditions. Use freshly opened solvents and reagents.2. Switch to a stronger base (e.g., LHMDS if NaOtBu fails).3. Screen other bulky phosphine ligands (e.g., RuPhos, BrettPhos). Consider using a pre-formed precatalyst.4. Increase the reaction temperature in 10 °C increments.
Formation of Hydrodehalogenated Byproduct This side reaction, where the chlorine is replaced by hydrogen, can occur via β-hydride elimination from the palladium-amido intermediate.[5]1. Use a more sterically hindered ligand to favor reductive elimination over β-hydride elimination.2. Lowering the reaction temperature may help, though it could slow the desired reaction.
Incomplete Reaction 1. Insufficient reaction time.2. Catalyst deactivation.1. Allow the reaction to run for a longer period, monitoring by TLC/LC-MS.2. Increase the catalyst and ligand loading (e.g., to 3-5 mol%).
Difficulty with Solid Amines Poor solubility of the amine in the reaction solvent.1. Use a co-solvent system if compatible (e.g., adding a small amount of THF).2. Ensure vigorous stirring to maximize contact between reagents.

Conclusion

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a reliable and versatile route to C-N bond formation.[3][16] The protocols and guidelines presented here offer a comprehensive and scientifically grounded approach for the successful amination of this compound. By understanding the mechanistic principles and the roles of each component, researchers can effectively apply, optimize, and troubleshoot this powerful transformation to accelerate their research and development goals.

References

Application Notes & Protocols: Strategic C4-Functionalization of 4-Chloro-7-methoxy-2-methylquinoline via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Imperative of C4-Substitution

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] The strategic functionalization of this scaffold is paramount in drug discovery, and the C4-position, in particular, serves as a critical vector for modulating biological activity. Nucleophilic Aromatic Substitution (SNAr) stands out as the most robust and versatile method for introducing diverse chemical functionalities at this position.[1]

This application note provides a comprehensive guide to the SNAr reaction on 4-chloro-7-methoxy-2-methylquinoline. We will delve into the underlying mechanistic principles, provide detailed, field-proven protocols for substitution with amine and thiol nucleophiles, and discuss critical experimental parameters that ensure successful and reproducible outcomes.

Mechanistic Underpinnings: The Addition-Elimination Pathway

The SNAr reaction is a two-step process, also known as the addition-elimination mechanism.[2][3] It is distinct from SN1 and SN2 reactions, occurring at an sp²-hybridized carbon atom of the aromatic ring.[4]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient C4-carbon of the quinoline ring. The inherent electron-withdrawing nature of the quinoline's ring nitrogen significantly activates the C2 and C4 positions towards nucleophilic attack.[2][5] This attack temporarily breaks the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4]

  • Stabilization and Aromatization: This anionic intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen atom, a crucial factor for the reaction to proceed.[2]

  • Leaving Group Departure: In the final step, the aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the 4-substituted quinoline product.

The presence of an electron-withdrawing group on the aromatic ring is a key condition for activating it towards nucleophilic attack.[3] In the case of this compound, the primary activating group is the endocyclic nitrogen atom. The substituents on the benzene portion of the quinoline ring—the electron-donating 2-methyl group and the 7-methoxy group (electron-donating by resonance, but weakly electron-withdrawing by induction)—have a lesser, but not insignificant, electronic influence on the reaction rate compared to the potent activation provided by the ring nitrogen.

Caption: The addition-elimination mechanism of SNAr.

Critical Experimental Parameters: A Scientist's Guide

The success of an SNAr reaction hinges on the judicious selection of several key parameters.

  • Nucleophile Selection: A wide range of nucleophiles can be employed, with nitrogen, sulfur, and oxygen nucleophiles being the most common.[6] Stronger nucleophiles generally lead to faster reaction rates.[7]

  • Solvent Choice: Polar aprotic solvents such as DMSO, DMF, and NMP are frequently the solvents of choice.[8][9] These solvents effectively solvate cations but poorly solvate anions, thereby increasing the effective nucleophilicity of the attacking species.[10] Protic solvents like ethanol and isopropanol can also be used and may participate in the reaction under certain conditions.[6] The choice of solvent can significantly influence reaction kinetics.[7]

  • Role of Base: A base is often required, serving one of two primary functions: (1) to deprotonate the nucleophile (e.g., thiophenol) to generate a more potent anionic nucleophile, or (2) to act as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.[1][9] Common inorganic bases include K₂CO₃ and Cs₂CO₃, while organic bases like triethylamine (Et₃N) are also used.[9]

  • Temperature and Reaction Time: Many SNAr reactions require thermal energy to overcome the activation barrier.[6] Conventional heating under reflux is common, with typical reaction times ranging from hours to a full day.[1][6] Microwave-assisted synthesis has emerged as a powerful alternative, often dramatically reducing reaction times from hours to minutes and improving yields.[6]

Experimental Protocols

The general workflow for these reactions involves careful preparation, execution under controlled conditions, and meticulous work-up and purification.[1]

Caption: A typical workflow for SNAr synthesis and purification.[1]

Protocol 1: Synthesis of N-Aryl-7-methoxy-2-methylquinolin-4-amine

This protocol details the reaction of this compound with a representative aromatic amine, such as aniline.

Reagents and Materials

Reagent/MaterialPurpose
This compoundStarting Material (1.0 eq)
Aniline (or other primary/secondary amine)Nucleophile (1.2 - 1.5 eq)
Potassium Carbonate (K₂CO₃), anhydrousBase / Acid Scavenger (2.0 eq)
N,N-Dimethylformamide (DMF), anhydrousSolvent
Round-bottom flaskReaction Vessel
Reflux condenser & Heating mantleFor conventional heating
Magnetic stirrerAgitation
TLC plates (silica gel)Reaction Monitoring
Ethyl acetate, Water, BrineFor Work-up & Extraction
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent
Silica GelFor Column Chromatography

Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq), the selected amine nucleophile (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the starting chloroquinoline.

  • Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is complete upon the disappearance of the starting material spot. This typically takes 6-18 hours.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.[11]

  • Washing: Combine the organic extracts and wash sequentially with water and then with a saturated brine solution to remove residual DMF and inorganic salts.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[11]

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-substituted product.[12][13] Alternatively, if the product is a solid, recrystallization from a suitable solvent like ethanol or ethyl acetate/hexanes can be an effective purification method.[1][12]

Protocol 2: Synthesis of 7-Methoxy-2-methyl-4-(phenylthio)quinoline

This protocol describes the substitution reaction with a sulfur nucleophile, using thiophenol as an example.

Reagents and Materials

Reagent/MaterialPurpose
This compoundStarting Material (1.0 eq)
ThiophenolNucleophile (1.2 eq)
Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH)Base (1.5 eq)
Ethanol (absolute) or THF (anhydrous)Solvent
Round-bottom flaskReaction Vessel
Reflux condenser & Heating mantleFor conventional heating
Magnetic stirrerAgitation
TLC plates (silica gel)Reaction Monitoring
Water, Ethyl Acetate, BrineFor Work-up & Extraction
Anhydrous Magnesium Sulfate (MgSO₄)Drying Agent
Silica GelFor Column Chromatography

Step-by-Step Procedure

  • Nucleophile Activation: In a dry round-bottom flask under an inert atmosphere, dissolve thiophenol (1.2 eq) in absolute ethanol. Add sodium ethoxide (1.5 eq) and stir for 15-20 minutes at room temperature to generate the sodium thiophenolate salt.[14]

  • Substrate Addition: Add a solution of this compound (1.0 eq) in a minimal amount of ethanol to the reaction mixture.

  • Heating: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. An off-white or yellow solid may precipitate. If so, collect the solid by filtration.[14] If no solid forms, extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Washing: Wash the collected organic layers with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[15]

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired 4-thioether product.[14]

Product Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

  • NMR Spectroscopy: 1H and 13C NMR are essential for structural confirmation.[16] Upon successful substitution, the chemical shifts of the protons and carbons on the quinoline ring, particularly around the C4 position, will change significantly. Two-dimensional NMR techniques (e.g., HSQC, HMBC) can be invaluable for unambiguous assignment of complex structures.[17]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[18]

Conclusion

The nucleophilic aromatic substitution on this compound is a highly effective and adaptable method for generating a library of C4-functionalized quinoline derivatives. By carefully controlling the choice of nucleophile, solvent, base, and reaction temperature, researchers can achieve high yields of desired products. The protocols outlined in this note provide a solid foundation for scientists and drug development professionals to synthesize novel quinoline-based molecules for further investigation.

References

Application Notes & Protocols: Leveraging 4-Chloro-7-methoxy-2-methylquinoline for the Synthesis of Novel 4-Aminoquinoline Antimalarial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The persistent challenge of drug-resistant Plasmodium falciparum necessitates the continuous development of novel antimalarial agents. The 4-aminoquinoline scaffold remains a cornerstone of antimalarial chemotherapy, and its synthetic modification is a proven strategy for overcoming resistance. This document provides a detailed guide for researchers on utilizing 4-Chloro-7-methoxy-2-methylquinoline as a key intermediate in the synthesis of new 4-aminoquinoline-based antimalarial compounds. We will explore the underlying mechanism of action, detail robust synthetic protocols, and discuss the rationale behind key experimental choices, providing a comprehensive framework for drug discovery efforts in this critical area.

Introduction: The Enduring Relevance of the 4-Aminoquinoline Scaffold

Malaria, a devastating infectious disease, affects millions globally, with its lethality amplified by the spread of drug-resistant parasite strains.[1] Quinoline-based drugs, particularly 4-aminoquinolines like chloroquine (CQ), have been central to antimalarial therapy for decades.[2] Their efficacy, however, has been severely compromised by widespread resistance.[3] This has spurred research into structurally related compounds capable of evading these resistance mechanisms.

The core structure, 4-aminoquinoline, is indispensable for antimalarial activity.[4] The synthetic precursor, this compound, serves as an excellent starting point for creating a new generation of potential antimalarials. By modifying the side chain attached at the 4-position and altering the substitution on the quinoline ring system (e.g., with a 7-methoxy group instead of the 7-chloro group of chloroquine), it is possible to modulate the compound's physicochemical properties, potentially restoring activity against CQ-resistant parasites.[4]

Mechanism of Action: Targeting Heme Detoxification

The primary mode of action for 4-aminoquinoline drugs is the disruption of a crucial parasite metabolic pathway: heme detoxification.[3][5]

  • Drug Accumulation: As weak bases, 4-aminoquinolines are protonated and become trapped within the acidic (pH 4.5-5.0) digestive vacuole of the intraerythrocytic parasite. This "ion trapping" mechanism leads to a significant concentration of the drug at its site of action.[6]

  • Inhibition of Hemozoin Formation: During its life cycle, the parasite digests the host's hemoglobin as a source of amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX).[3] To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline substance called hemozoin (also known as the malaria pigment).[3][6]

  • Parasite Death: 4-aminoquinolines are believed to form a complex with heme, capping the growing hemozoin crystal and preventing further polymerization.[6] The resulting accumulation of free, soluble heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[5][6]

Resistance to chloroquine is primarily linked to mutations in the P. falciparum chloroquine-resistance transporter (PfCRT) protein, which effectively pumps the drug out of the digestive vacuole, preventing it from reaching the necessary concentration to inhibit hemozoin formation.[3] The synthesis of novel analogs aims to create molecules that are either not recognized by this efflux pump or possess such high intrinsic activity that they can overcome this reduced accumulation.

cluster_parasite Plasmodium Parasite cluster_vacuole Digestive Vacuole Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion AminoAcids AminoAcids Hemoglobin->AminoAcids Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization (Detoxification) Toxicity Oxidative Stress & Parasite Death Heme->Toxicity Accumulation Drug 4-Aminoquinoline Drug Drug->Heme Complexation block X Inhibition

Mechanism of 4-aminoquinoline antimalarial action.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution

The synthesis of 4-aminoquinoline derivatives from this compound hinges on a classic and robust reaction: nucleophilic aromatic substitution (SNAr). The chlorine atom at the C-4 position is an excellent leaving group, activated by the electron-withdrawing effect of the quinoline ring nitrogen. This makes it susceptible to displacement by amine nucleophiles.

The general transformation involves reacting this compound with a primary or secondary amine, often a diamine with a terminal alkylamino group, which is a common structural feature in potent antimalarials. The reaction is typically performed at elevated temperatures, either neat (without solvent) or in a high-boiling point solvent.[7]

General SₙAr reaction for antimalarial synthesis.

While SNAr is highly effective, modern cross-coupling methods like the Buchwald-Hartwig amination offer an alternative under milder conditions, employing a palladium catalyst and a phosphine ligand.[8][9][10] This can be particularly useful for less reactive amines or when sensitive functional groups are present.[8]

Experimental Protocols

Protocol 1: Synthesis of N1,N1-diethyl-N4-(7-methoxy-2-methylquinolin-4-yl)pentane-1,4-diamine

This protocol details the synthesis of a novel 4-aminoquinoline derivative, a structural analog of chloroquine, using a direct condensation method.

A. Materials & Reagents

ReagentFormulaMW ( g/mol )Molar Eq.
This compoundC₁₁H₁₀ClNO207.661.0
N¹,N¹-diethylpentane-1,4-diamineC₉H₂₂N₂158.292.5
PhenolC₆H₆O94.11~10 mg (catalyst)
Dichloromethane (DCM)CH₂Cl₂84.93Solvent
5% aq. NaHCO₃--Wash
Brine--Wash
Anhydrous MgSO₄ or Na₂SO₄--Drying Agent
Silica Gel (230-400 mesh)SiO₂-Chromatography

B. Experimental Workflow

G start Combine Reactants react Heat mixture to 130-140 °C Stir for 8-12 hours start->react monitor Monitor reaction by TLC (e.g., 10% MeOH in DCM) react->monitor cool Cool to Room Temperature monitor->cool Reaction Complete dissolve Dissolve residue in DCM cool->dissolve wash1 Wash with 5% aq. NaHCO₃ dissolve->wash1 wash2 Wash with Water & Brine wash1->wash2 dry Dry organic layer (Na₂SO₄) wash2->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Final Product (NMR, MS) purify->end

References

Application Notes & Protocols: Synthesis and Evaluation of 4-Chloro-7-methoxy-2-methylquinoline Derivatives for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives are of particular interest in oncology due to their diverse mechanisms of action, which include inducing apoptosis, arresting the cell cycle, and inhibiting critical signaling pathways.[1][3] This document provides a comprehensive guide for the synthesis and preclinical in vitro evaluation of novel anticancer candidates based on the 4-Chloro-7-methoxy-2-methylquinoline core. This chlorinated intermediate serves as a versatile platform for generating a library of derivatives through nucleophilic substitution, enabling extensive structure-activity relationship (SAR) studies.[4][5] We present detailed, field-proven protocols for the multi-step synthesis of this key intermediate and its subsequent derivatization. Furthermore, we outline a robust workflow for evaluating the biological activity of these novel compounds, including assays for cytotoxicity, apoptosis induction, and cell cycle analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel quinoline derivatives.

Part 1: Synthesis of this compound and its Derivatives

The synthetic strategy is designed for efficiency and versatility. It begins with the construction of the core quinoline ring system using the Combes synthesis, followed by chlorination to activate the 4-position for subsequent derivatization.

Rationale for the Synthetic Approach

The Combes quinoline synthesis is a reliable method for preparing 2,4-substituted quinolines from anilines and β-diketones.[6][7] It involves an acid-catalyzed condensation and ring closure in a one-pot reaction, making it an efficient choice for creating the foundational 4-hydroxy-7-methoxy-2-methylquinoline structure.[8]

The subsequent chlorination of the 4-hydroxy group using a reagent like phosphorus oxychloride (POCl₃) is a standard and effective transformation.[9][10] This step is critical as it converts the hydroxyl group into a good leaving group (chloride), rendering the C4 position highly susceptible to nucleophilic aromatic substitution. This allows for the straightforward introduction of a wide variety of functional groups (e.g., amines, thiols, alkoxides) to generate a diverse library of candidate molecules for screening.

cluster_0 Synthetic Workflow A m-Anisidine + Acetylacetone B Protocol 1.1: Combes Synthesis (H₂SO₄ catalysis) A->B C 4-Hydroxy-7-methoxy- 2-methylquinoline B->C D Protocol 1.2: Chlorination (POCl₃) C->D E 4-Chloro-7-methoxy- 2-methylquinoline (Key Intermediate) D->E F Protocol 1.3: Nucleophilic Substitution (+ Nucleophile, e.g., Aniline) E->F G Diverse Library of 4-Substituted Quinoline Derivatives F->G cluster_1 In Vitro Evaluation Workflow A Synthesized Quinoline Derivative Library B Protocol 2.1: Primary Screening: Cell Viability Assay (XTT) A->B C Determine IC50 Values B->C D Identify 'Hit' Compounds (Potent & Selective) C->D E Protocol 2.2: Mechanism of Action: Apoptosis Assay (Annexin V / PI) D->E F Protocol 2.3: Mechanism of Action: Cell Cycle Analysis (PI) D->F G Lead Candidate Prioritization E->G F->G cluster_0 Principle of Annexin V / PI Staining A Healthy Cell (Annexin V- / PI-) B Early Apoptotic (Annexin V+ / PI-) A->B PS Translocation C Late Apoptotic (Annexin V+ / PI+) B->C Membrane Compromise D Necrotic Cell (Annexin V- / PI+)

References

Synthesis of Lenvatinib Intermediates: A Detailed Guide for Pharmaceutical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Lenvatinib, an orally active multi-target tyrosine kinase inhibitor, has emerged as a crucial therapeutic agent in the treatment of various cancers, including thyroid and liver cancer.[1][2] Its complex molecular architecture necessitates a multi-step synthetic approach, the efficiency of which heavily relies on the successful preparation of its key intermediates. This application note provides a comprehensive guide to the experimental procedures for the synthesis of two pivotal Lenvatinib intermediates: 4-chloro-7-methoxyquinoline-6-carboxamide and 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea .

This document is intended for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the scientific rationale behind the chosen methodologies. By understanding the causality of experimental choices, researchers can better troubleshoot and optimize these synthetic pathways.

Overall Synthetic Strategy

The synthesis of Lenvatinib culminates in the coupling of two primary building blocks. The overall synthetic approach is depicted in the workflow below.

Lenvatinib_Synthesis_Workflow cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis Start_1 Starting Materials (e.g., 4-cyano-3-hydroxyaniline) Protocol_1 Detailed Protocol 1: Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide Start_1->Protocol_1 Intermediate_1 Intermediate 1: 4-chloro-7-methoxyquinoline-6-carboxamide Protocol_1->Intermediate_1 Coupling Final Coupling Reaction Intermediate_1->Coupling Start_2 Starting Material (4-amino-3-chlorophenol) Protocol_2 Detailed Protocol 2: Synthesis of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea Start_2->Protocol_2 Intermediate_2 Intermediate 2: 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea Protocol_2->Intermediate_2 Intermediate_2->Coupling Lenvatinib Lenvatinib Coupling->Lenvatinib caption Overall synthetic workflow for Lenvatinib.

Caption: Overall synthetic workflow for Lenvatinib.

Part 1: Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide

This quinoline derivative is a cornerstone of the Lenvatinib molecule. Several synthetic routes have been reported, with a common and efficient method starting from 4-cyano-3-hydroxyaniline. This pathway involves a series of reactions including methylation, cyclization, chlorination, and hydrolysis.

Scientific Rationale

The choice of 4-cyano-3-hydroxyaniline as a starting material is strategic due to its reactive sites that allow for the sequential construction of the quinoline ring system. The methylation of the hydroxyl group is a critical first step to introduce the required methoxy substituent. The subsequent reactions are designed to build the heterocyclic core and introduce the necessary functional groups for the final coupling reaction.

Detailed Experimental Protocol

Step 1: Synthesis of 4-cyano-3-methoxyaniline [3]

  • Reagents and Equipment:

    • 4-cyano-3-hydroxyaniline (134 g)

    • N,N-dimethylformamide (DMF) (500 mL)

    • Tetrabutylammonium bromide (32 g)

    • Potassium carbonate (268 g)

    • Dimethyl carbonate (100 g)

    • Reaction flask (1 L) equipped with a mechanical stirrer, thermometer, and reflux condenser.

  • Procedure:

    • Dissolve 4-cyano-3-hydroxyaniline in DMF in the reaction flask.

    • Add tetrabutylammonium bromide and potassium carbonate to the mixture.

    • Heat the reaction mixture to 110°C.

    • Slowly add dimethyl carbonate to the heated mixture.

    • Maintain the reaction at 110°C for 8 hours.

    • After completion, cool the mixture to room temperature and filter.

    • Remove the solvent under reduced pressure.

    • Add water (200 g) and extract with ethyl acetate (500 mL).

    • The organic layer contains the desired product.

Step 2: Synthesis of 6-cyano-7-methoxy-4-quinolinone [3]

  • Procedure:

    • To the residue from the previous step, add polyphosphoric acid (100 mL).

    • Heat the reaction system to 90°C for 10 hours.

    • Cool the mixture to room temperature and pour it into ice water.

    • Stir vigorously for 2 hours to precipitate the product.

    • Filter the solid, wash with water until neutral, and dry under vacuum.

Step 3: Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide [1]

  • Procedure:

    • Dissolve the 6-cyano-7-methoxy-4-chloroquinoline from the previous step in an acetic acid solution (glacial acetic acid:water = 1:1500 v/v).[3]

    • Heat the reaction to 80°C for 24 hours to hydrolyze the cyano group to a carboxamide.[3]

    • Cool the mixture to room temperature and add ice water.

    • The product precipitates and can be collected by filtration.

An alternative final step involves the amidation of methyl 4-chloro-7-methoxyquinoline-6-carboxylate with ammonia.[1]

StepKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Dimethyl carbonate, K₂CO₃DMF1108~85
2Polyphosphoric acid-9010~90
3Acetic acid/Water-8024~91

Part 2: Synthesis of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea

This substituted phenylurea is the second key intermediate. A common synthetic route starts from 4-amino-3-chlorophenol, which is commercially available or can be synthesized from o-chloronitrobenzene.[4][5]

Scientific Rationale

The synthesis of this intermediate involves the formation of a urea functional group. This is typically achieved by reacting the starting amine (4-amino-3-chlorophenol) with a phosgene equivalent, such as phenyl chloroformate, to form a carbamate intermediate.[6] This reactive intermediate is then treated with cyclopropylamine to yield the desired urea. The use of a two-step, one-pot procedure is often preferred for efficiency.[6]

Detailed Experimental Protocol

Step 1: Synthesis of 4-amino-3-chlorophenol (if not commercially available) [4]

  • Reagents and Equipment:

    • 3-chloro-4-nitrophenol (5.0 g)

    • Ethanol (50 mL)

    • Iron powder (9.6 g)

    • Acetic acid (10 mL)

    • Reaction flask with a reflux condenser.

  • Procedure:

    • To a solution of 3-chloro-4-nitrophenol in ethanol, add iron powder and acetic acid.

    • Heat the mixture to 80°C and stir for 16 hours.

    • Cool the reaction and concentrate the solution.

    • The product can be purified by column chromatography.

Step 2: Synthesis of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea [6]

  • Reagents and Equipment:

    • 4-amino-3-chlorophenol hydrochloride (60.0 g)

    • 2-Methyltetrahydrofuran (180 mL)

    • Sodium bicarbonate (58.8 g) in water (650 mL)

    • Phenyl chloroformate (57.4 g) in 2-methyltetrahydrofuran (96 mL)

    • Cyclopropylamine (37.9 g)

    • Reaction vessel with cooling capabilities.

  • Procedure:

    • Suspend 4-amino-3-chlorophenol hydrochloride in 2-methyltetrahydrofuran and cool to 0-5°C.

    • Add the sodium bicarbonate solution dropwise, maintaining the temperature below 10°C.

    • Add the phenyl chloroformate solution dropwise, keeping the temperature below 10°C.

    • Stir at 0-5°C for 10 minutes.

    • Separate the aqueous and organic phases.

    • To the organic phase, add cyclopropylamine dropwise, maintaining the temperature below 10°C.

    • Stir the mixture at 50°C for 3 hours.

    • After the reaction, an acidic wash removes excess cyclopropylamine.

    • The product is isolated by crystallization from a mixture of ethyl acetate and heptane.

StepKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Iron powder, Acetic acidEthanol8016~88
2Phenyl chloroformate, Cyclopropylamine2-MeTHF0-50~3.5~91

Part 3: Final Coupling to Lenvatinib

The final step in the synthesis of Lenvatinib is a nucleophilic aromatic substitution reaction between the two key intermediates.

Scientific Rationale

The chlorine atom on the quinoline ring of the first intermediate is a good leaving group, and the phenolic hydroxyl group of the second intermediate acts as the nucleophile. The reaction is carried out in the presence of a base to deprotonate the phenol, making it a more potent nucleophile. The choice of base and solvent is critical to ensure a high yield and minimize side reactions.[6]

Detailed Experimental Protocol[3][6]
  • Reagents and Equipment:

    • 4-chloro-7-methoxyquinoline-6-carboxamide (2.36 g)

    • 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (2.3 g)

    • Cesium carbonate or Sodium methoxide solution

    • Dimethyl sulfoxide (DMSO) or Chloroform

    • Reaction flask with a reflux condenser.

  • Procedure:

    • Suspend 4-chloro-7-methoxyquinoline-6-carboxamide and 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea in DMSO.

    • Add cesium carbonate and heat the mixture to 50°C for 24 hours.[6]

    • Alternatively, use a 20% sodium methoxide solution in chloroform and reflux for 5 hours.[3]

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice water to precipitate the crude Lenvatinib.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of DMSO and dichloromethane.[6]

Final_Coupling intermediate1 Intermediate 1 4-chloro-7-methoxyquinoline-6-carboxamide lenvatinib {Lenvatinib} intermediate1->lenvatinib Nucleophilic Aromatic Substitution intermediate2 Intermediate 2 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea intermediate2->lenvatinib reagents Base (e.g., Cs₂CO₃) Solvent (e.g., DMSO) reagents->lenvatinib caption Final coupling reaction to form Lenvatinib.

Caption: Final coupling reaction to form Lenvatinib.

Conclusion

The synthetic pathways to the key intermediates of Lenvatinib are well-established and offer high yields. Careful control of reaction conditions, including temperature, reaction time, and the choice of reagents and solvents, is paramount to achieving high purity and yield. The detailed protocols provided in this application note serve as a valuable resource for researchers in the field of pharmaceutical synthesis, enabling the efficient and reliable production of these critical building blocks for a life-saving medication.

References

Functionalization of the Quinoline Ring of 4-Chloro-7-methoxy-2-methylquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and functional properties.[1][2][3] 4-Chloro-7-methoxy-2-methylquinoline is a particularly valuable synthetic intermediate, offering multiple avenues for chemical modification. The electron-withdrawing nature of the quinoline nitrogen activates the C4-position, making the chloro-substituent an excellent leaving group for nucleophilic aromatic substitution (SNAr) and a versatile handle for palladium-catalyzed cross-coupling reactions.[4][5] This guide provides a detailed exploration of the primary strategies for the functionalization of the this compound ring system, offering field-proven insights and step-by-step protocols for researchers in drug discovery and chemical synthesis.

Strategic Overview of Functionalization

The reactivity of this compound is dominated by the chlorine atom at the C4 position. However, opportunities for C-H functionalization at other positions on the quinoline ring also exist, albeit typically requiring more specialized conditions. The methoxy group at C7 and the methyl group at C2 exert electronic and steric influences that must be considered when designing synthetic routes.

Our strategic approach to functionalizing this scaffold is multifaceted, focusing on:

  • C4-Position Functionalization: Leveraging the lability of the C4-Cl bond for the introduction of a diverse range of substituents via SNAr and palladium-catalyzed cross-coupling reactions.

  • C-H Functionalization: Exploring the direct activation of C-H bonds at other positions of the quinoline core to introduce further complexity.

The following diagram illustrates the primary pathways for the functionalization of this compound.

G cluster_main Functionalization of this compound Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Nucleophiles (R-NH2, R-OH, R-SH) Suzuki Suzuki Coupling Start->Suzuki Aryl/Vinyl Boronic Acids Buchwald Buchwald-Hartwig Amination Start->Buchwald Amines (R-NH2) Sonogashira Sonogashira Coupling Start->Sonogashira Terminal Alkynes CH_Func Direct C-H Activation (e.g., via N-oxide) Start->CH_Func Requires activation Product_SNAr Product_SNAr SNAr->Product_SNAr 4-Substituted-7-methoxy-2-methylquinoline Product_Suzuki Product_Suzuki Suzuki->Product_Suzuki 4-Aryl/Vinyl-7-methoxy-2-methylquinoline Product_Buchwald Product_Buchwald Buchwald->Product_Buchwald 4-Amino-7-methoxy-2-methylquinoline Product_Sonogashira Product_Sonogashira Sonogashira->Product_Sonogashira 4-Alkynyl-7-methoxy-2-methylquinoline Product_CH Product_CH CH_Func->Product_CH Further Functionalized Quinoline

Figure 1: Key functionalization pathways for this compound.

C4-Position Functionalization: Nucleophilic Aromatic Substitution (SNAr)

The C4 position of the quinoline ring is electron-deficient, making it susceptible to nucleophilic attack. The SNAr reaction is a robust and widely employed method for displacing the C4-chloro group with a variety of nucleophiles.[4][5]

Mechanistic Rationale

The SNAr reaction proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The subsequent elimination of the chloride ion restores the aromaticity of the quinoline ring. The electron-withdrawing effect of the quinoline nitrogen is crucial for stabilizing the Meisenheimer intermediate, thereby facilitating the reaction.[4]

Protocol: General Procedure for SNAr with Amines

This protocol describes the synthesis of 4-amino-7-methoxy-2-methylquinoline derivatives.

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline, benzylamine, morpholine)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol, or isopropanol)

  • Base (optional, e.g., K₂CO₃, Et₃N)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in the chosen solvent.

  • Addition of Nucleophile: Add the amine nucleophile (1.0-1.5 eq). If the amine salt is used, or if the reaction requires a base, add the base (1.5-2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration and wash with a cold solvent (e.g., ethanol or diethyl ether).

    • If no precipitate forms, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Parameter Recommendation Justification
Solvent DMF, Ethanol, IsopropanolPolar aprotic solvents like DMF can accelerate the reaction. Alcohols are also effective and can be easier to remove.
Temperature 80-120 °CHigher temperatures are often required to overcome the activation energy for the nucleophilic attack.
Base K₂CO₃, Et₃N (optional)A base may be needed to deprotonate the amine nucleophile or to scavenge the HCl generated during the reaction.

Table 1: Recommended parameters for the SNAr reaction of this compound with amines.

C4-Position Functionalization: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 4-chloroquinolines are excellent substrates for these transformations.[7][8][9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C4 position of the quinoline and an aryl or vinyl boronic acid.[7] This reaction is widely used in the synthesis of biaryl compounds.

The catalytic cycle involves the oxidative addition of the 4-chloroquinoline to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[10] The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being preferred for coupling with aryl chlorides.[11]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

Procedure:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

  • Solvent Addition: Add the degassed solvent system.

  • Reaction Conditions: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring and Work-up: Monitor by TLC. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer, dry, and concentrate.

  • Purification: Purify by column chromatography.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow Setup 1. Assemble Reactants (Quinoline, Boronic Acid, Catalyst, Base) Inert 2. Establish Inert Atmosphere Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat and Stir Solvent->Heat Monitor 5. Monitor Reaction (TLC) Heat->Monitor Workup 6. Aqueous Work-up & Extraction Monitor->Workup Purify 7. Purify (Chromatography) Workup->Purify

Figure 2: Workflow for a typical Suzuki-Miyaura coupling experiment.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[12][13][14] It offers a powerful alternative to classical SNAr for the synthesis of 4-aminoquinoline derivatives, often under milder conditions and with a broader substrate scope.

The mechanism is similar to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.[15] The choice of ligand is crucial to prevent catalyst decomposition and promote the reductive elimination step. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos are commonly employed.[15][16]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)[15]

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • Glovebox/Inert Atmosphere: Set up the reaction in a glovebox or under a strict inert atmosphere.

  • Reaction Assembly: In an oven-dried Schlenk tube, combine the palladium precatalyst and the phosphine ligand. Add this compound, the amine, and the base.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction Conditions: Seal the tube and heat the mixture to 80-120 °C.

  • Monitoring and Work-up: After completion (monitored by TLC or LC-MS), cool the reaction, filter through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between an aryl halide and a terminal alkyne, providing access to 4-alkynylquinolines.[17][18]

The reaction involves two interconnected catalytic cycles: a palladium cycle similar to other cross-coupling reactions and a copper cycle that generates a copper(I) acetylide intermediate.[17] The reaction is typically carried out in the presence of a base, such as an amine, which also serves as the solvent.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) salt (e.g., CuI)

  • Base/Solvent (e.g., triethylamine, diisopropylamine)

  • Co-solvent (optional, e.g., THF, DMF)

Procedure:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere.

  • Reaction Setup: To a Schlenk flask, add this compound, the palladium catalyst, and the copper(I) salt.

  • Solvent and Reagent Addition: Add the degassed base/solvent and the terminal alkyne.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C).

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride to remove copper salts.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Reaction Type Catalyst System Key Reagents Typical Product
Suzuki-Miyaura Pd(0) or Pd(II) catalyst, phosphine ligandAryl/vinyl boronic acid, Base4-Aryl/Vinyl-7-methoxy-2-methylquinoline
Buchwald-Hartwig Pd(0) or Pd(II) precatalyst, bulky phosphine ligandPrimary/secondary amine, Strong baseN-Aryl/alkyl-7-methoxy-2-methylquinolin-4-amine
Sonogashira Pd catalyst, Cu(I) cocatalystTerminal alkyne, Amine base4-Alkynyl-7-methoxy-2-methylquinoline

Table 2: Summary of Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position.

C-H Functionalization Strategies

Direct C-H functionalization is an atom-economical approach to introduce new functional groups onto the quinoline scaffold.[1][19] For quinoline derivatives, C-H activation is often directed by a coordinating group.

N-Oxide Directed C-H Functionalization

The conversion of the quinoline nitrogen to an N-oxide enhances the reactivity of the ring system and can direct C-H functionalization to the C2 and C8 positions.[20][21] This strategy allows for the introduction of various groups at positions that are otherwise difficult to functionalize.

The N-oxide group acts as a directing group, coordinating to a transition metal catalyst (e.g., palladium, rhodium) and bringing it into proximity with the C-H bonds at the C2 and C8 positions. The choice of catalyst and reaction conditions can influence the regioselectivity between C2 and C8.[21]

  • N-Oxide Formation: Oxidation of this compound with an oxidizing agent like m-CPBA or H₂O₂.

  • C-H Functionalization: Reaction of the N-oxide with a suitable coupling partner in the presence of a transition metal catalyst.

  • N-Oxide Reduction: Removal of the N-oxide group by reduction (e.g., with PCl₃ or catalytic hydrogenation) to yield the functionalized quinoline.

G cluster_ch_func N-Oxide Directed C-H Functionalization Workflow Start This compound N_Oxide 1. N-Oxide Formation Start->N_Oxide m-CPBA CH_Func 2. Directed C-H Functionalization (C2/C8) N_Oxide->CH_Func Pd, Rh, etc. Reduction 3. N-Oxide Reduction CH_Func->Reduction PCl3 End Functionalized Quinoline Reduction->End

Figure 3: General workflow for C-H functionalization via the N-oxide.

Conclusion

This compound is a highly versatile building block for the synthesis of a wide range of functionalized quinoline derivatives. The strategic application of nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions at the C4 position allows for the introduction of diverse functionalities. Furthermore, C-H activation strategies, particularly through the use of an N-oxide directing group, open up avenues for modifications at other positions on the quinoline ring. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their synthetic endeavors, accelerating the discovery and development of novel molecules in medicine and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Conditions for Chloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving chloroquinoline substrates. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with field-proven insights and actionable troubleshooting strategies. The C-Cl bond in heteroaromatics like quinolines is notoriously less reactive than its bromide or iodide counterparts, making the oxidative addition step of the catalytic cycle challenging. This guide explains the causality behind experimental choices to help you navigate these challenges and achieve high-yielding, reproducible results.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the Suzuki coupling of chloroquinolines in a direct question-and-answer format.

Q1: Why is my reaction showing low or no conversion of the chloroquinoline starting material?

A1: This is the most frequent challenge and typically points to a problem with the catalytic cycle's initiation—the oxidative addition step. Several factors can be at play:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently or may have degraded.[1]

    • Explanation: Many protocols use Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ to the active Pd(0) state. This reduction can be inefficient. Oxygen can also lead to the degradation of the catalyst.[1]

    • Solutions:

      • Use a Pre-formed Pd(0) Catalyst: Start with a reliable Pd(0) source like Palladium(tetrakis)triphenylphosphine (Pd(PPh₃)₄) to bypass the in situ reduction step.[1]

      • Ensure an Inert Atmosphere: Rigorously degas your solvent and reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes). Maintain a positive pressure of inert gas throughout the reaction.[1][2] Oxygen not only degrades the catalyst but also promotes unwanted side reactions like the homocoupling of boronic acids.[1]

      • Verify Reagent Quality: Ensure your palladium source has not degraded over time.

  • Suboptimal Ligand Choice: The ligand is arguably the most critical factor for activating stubborn C-Cl bonds.

    • Explanation: The oxidative addition of palladium into the C-Cl bond is the rate-limiting step for chloroquinolines. Bulky, electron-rich phosphine ligands are essential because they increase the electron density on the palladium center, which in turn promotes its insertion into the C-Cl bond.[1][3]

    • Solutions:

      • Switch to Buchwald-type Ligands: If simple ligands like PPh₃ fail, move to more powerful, sterically hindered, and electron-rich biaryl phosphine ligands. Excellent starting points include SPhos , XPhos , or RuPhos .[3][4]

      • Consider Alkylphosphine Ligands: Ligands such as tricyclohexylphosphine (PCy₃) are also highly effective as their electron-donating nature enhances catalytic activity for aryl chlorides.[5]

  • Inadequate Base or Solvent System: The base and solvent work in concert to facilitate the transmetalation step.

    • Explanation: The base activates the boronic acid, forming a more nucleophilic boronate species that is required for transmetalation to the palladium center.[1][4] The solvent must be capable of dissolving both the organic substrates and the inorganic base to a sufficient degree.[6]

    • Solutions:

      • Screen Stronger Bases: For challenging couplings, weaker bases like Na₂CO₃ may be insufficient. Use stronger inorganic bases such as potassium phosphate (K₃PO₄ ) or cesium carbonate (Cs₂CO₃ ).[4][7] Ensure the base is finely powdered and anhydrous to maximize its reactivity.[1]

      • Optimize the Solvent System: A mixture of an organic solvent with water is often necessary to dissolve the base.[1] Common and effective systems include 1,4-dioxane/water , toluene/water , or THF/water .[4][6]

Q2: My reaction works, but it's plagued by side products. How can I improve selectivity?

A2: The formation of byproducts indicates that alternative reaction pathways are competing with your desired cross-coupling. Identifying the byproduct is key to solving the problem.

  • Problem: Homocoupling of Boronic Acid (e.g., biphenyl formation)

    • Cause: This side reaction is almost always promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.[1][8]

    • Solution: Improve the inertness of your reaction atmosphere. Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict argon or nitrogen atmosphere.[1]

  • Problem: Protodeboronation (Boronic acid is replaced by hydrogen)

    • Cause: The carbon-boron bond can be cleaved by hydrolysis or protonation, especially under harsh conditions (high temperature, extended reaction time) or if the boronic acid is unstable.[4][8]

    • Solution:

      • Use Fresh Reagents: Use freshly purchased boronic acid or verify the purity of your existing stock.

      • Switch to a Boronic Ester: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation.[4] Consider using them as the coupling partner.

      • Use a Slight Excess: Employ a slight excess (1.2–1.5 equivalents) of the boronic acid partner to compensate for any degradation.[4]

  • Problem: Dehalogenation of the Chloroquinoline

    • Cause: The chloroquinoline starting material is reduced, replacing the chlorine with a hydrogen atom. This can be caused by certain catalyst/ligand combinations or impurities in the reaction mixture.[4][8]

    • Solution: This issue is complex and often requires re-screening of conditions. Changing the ligand, base, or solvent can sometimes minimize this pathway. Avoid excessively long reaction times after the starting material has been consumed.[4]

Section 2: Frequently Asked Questions (FAQs)

Q: What is the single "best" palladium catalyst for coupling chloroquinolines?

A: There is no universal "best" catalyst, as the optimal choice depends on the specific boronic acid and the electronic properties of the quinoline. However, for challenging heteroaryl chlorides, catalyst systems built from a palladium source and a specialized ligand are superior. Good starting points include using Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands like SPhos or XPhos.[3][4] Pre-formed palladium precatalysts that incorporate these ligands are also excellent choices.[3]

Q: What is the recommended ligand-to-palladium ratio?

A: A ligand-to-palladium (L:Pd) ratio of 1:1 to 2:1 is a standard starting point for monodentate phosphine ligands.[1] An excess of ligand can sometimes form less reactive palladium complexes and inhibit the reaction. For bidentate ligands (e.g., dppf), a 1:1 to 1.2:1 ratio is typically used.

Q: How critical is the choice of base?

A: The base is absolutely critical. It activates the boronic acid, making it competent for the transmetalation step.[1][4] The choice of base can dramatically affect the reaction yield. For chloroquinolines, stronger bases are often necessary. While K₂CO₃ is a common choice, K₃PO₄ and Cs₂CO₃ frequently give superior results for less reactive chlorides.[4][9][10]

Q: Can I run this reaction without water?

A: While some anhydrous conditions exist, a biphasic system containing water is often beneficial or even necessary.[6] Water is crucial for dissolving the inorganic base (like K₃PO₄ or Cs₂CO₃), which facilitates its role in the catalytic cycle.[1][4] However, in some anhydrous couplings using K₃PO₄, the deliberate addition of a few equivalents of water has been shown to be beneficial.[11]

Section 3: Key Parameter Optimization & Data

Successful optimization requires a systematic approach. The following table summarizes starting conditions and optimization strategies for the Suzuki coupling of a generic chloroquinoline.

ParameterRecommended Starting PointOptimization Strategy & Rationale
Pd Source Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)If conversion is low, try a pre-formed Pd(0) source like Pd(PPh₃)₄ (5 mol%) to ensure the active catalyst is present.[1]
Ligand SPhos (4 mol%)For electron-rich or sterically hindered partners, screen other bulky, electron-rich ligands like XPhos, RuPhos, or PCy₃ to accelerate oxidative addition.[1][4]
Base K₃PO₄ (2.5 equivalents)Screen other bases like Cs₂CO₃ or K₂CO₃. The optimal base can be substrate-dependent. Ensure the base is finely powdered.[4][7]
Solvent 1,4-Dioxane / H₂O (4:1 v/v)If solubility is an issue, try other solvent systems like Toluene/H₂O or THF/H₂O. The solvent can influence catalyst stability and reactivity.[1][6][12]
Temperature 100 °CIncreasing the temperature can improve reaction rates but may also promote side reactions. If byproduct formation is high, try lowering the temperature to 80-90 °C.[1]
Boronic Acid 1.2 - 1.5 equivalentsIf protodeboronation is observed, consider switching to the corresponding pinacol boronic ester for enhanced stability.[4]
The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The diagram below illustrates the fundamental steps involved in the cross-coupling of a chloroquinoline (Ar¹-Cl).

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex L₂(Ar¹)Pd(II)-Cl pd0->oa_complex Ar¹-Cl trans_complex Transmetalation Complex L₂(Ar¹)Pd(II)-Ar² oa_complex->trans_complex Ar²-B(OR)₂ + Base product_complex Reductive Elimination trans_complex->product_complex product_complex->pd0 Ar¹-Ar² (Product) prod Coupled Product (Ar¹-Ar²) sub Chloroquinoline (Ar¹-Cl) boronic Boronic Acid/Ester (Ar²-B(OR)₂)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Section 4: Experimental Protocols

General Protocol for Suzuki Coupling of a Chloroquinoline

This protocol provides a robust starting point. Note that optimization of specific parameters may be required for your particular substrates.[7][13]

Materials:

  • Chloroquinoline derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.5 mmol, 2.5 equiv)

  • 1,4-Dioxane (4 mL)

  • Deionized water (1 mL)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the chloroquinoline, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure a fully inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep_reagents Weigh Reagents (Substrate, Boronic Acid, Catalyst, Ligand, Base) prep_solvents Degas Solvents (e.g., Sparging with Ar) prep_reagents->prep_solvents setup Combine Reagents in Flame-Dried Flask inert Establish Inert Atmosphere (Evacuate/Backfill Ar) setup->inert add_solvents Add Degassed Solvents inert->add_solvents heat Heat and Stir (e.g., 100°C) add_solvents->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry, Filter, Concentrate extract->dry purify Column Chromatography dry->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: A typical experimental workflow for Suzuki coupling optimization.

References

Quinoline Synthesis Technical Support Center: A Guide to Minimizing Side Product Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for minimizing side product formation in common quinoline synthesis reactions. Drawing upon established literature and field-proven insights, this resource aims to enhance the efficiency and purity of your synthetic routes.

I. The Skraup Synthesis: Taming a Vigorous Reaction

The Skraup synthesis is a powerful method for preparing quinolines, but its highly exothermic nature can lead to significant side product formation, primarily tars and polymeric materials.[1]

Frequently Asked Questions (FAQs)

Q1: My Skraup reaction is extremely vigorous and difficult to control. What are the primary causes and solutions?

A1: The notoriously exothermic nature of the Skraup synthesis is due to the dehydration of glycerol to acrolein and the subsequent condensation and cyclization reactions.[2] To moderate the reaction, the addition of a mild oxidizing agent and careful temperature control are crucial. Ferrous sulfate (FeSO₄) is commonly used as a moderator.[1]

Q2: I'm observing a significant amount of black, tarry residue in my crude product. How can I prevent this?

A2: Tar formation is a common consequence of the harsh acidic and oxidizing conditions, which can cause polymerization of the acrolein intermediate.[3] To minimize tarring, it is essential to control the reaction temperature and ensure efficient stirring to prevent localized overheating.

Troubleshooting Guide: Tar and Polymer Formation
Symptom Root Cause Preventative Measures & Solutions
Thick, dark, intractable tarry residue Polymerization of the acrolein intermediate under strongly acidic and high-temperature conditions.1. Use of a Moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture to make the reaction less violent.[1] 2. Controlled Heating: Heat the reaction gently to initiate, and then remove the external heat source to allow the exothermic phase to proceed under control. 3. Efficient Stirring: Ensure vigorous stirring to dissipate heat and prevent localized hotspots.
Low yield of desired quinoline Competing polymerization and degradation pathways.In addition to the above, ensure the purity of starting materials. Old or impure aniline can contribute to side product formation.
Experimental Protocol: Moderated Skraup Synthesis of Quinoline

This protocol is adapted from established procedures to include measures for controlling the reaction's vigor.

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene (oxidizing agent)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

Procedure:

  • In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and ferrous sulfate heptahydrate with cooling and stirring.

  • To this mixture, add anhydrous glycerol.

  • Slowly add nitrobenzene.

  • Gently heat the mixture. The reaction is exothermic and will begin to boil. Remove the external heating and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel.

  • After the initial vigorous reaction subsides, continue to heat the mixture under reflux for an additional 3-5 hours.

  • Allow the mixture to cool and then carefully pour it into a large volume of cold water.

  • Make the solution strongly basic with sodium hydroxide to liberate the free quinoline base.

  • Steam distill the mixture to separate the quinoline from the tarry residue.

II. The Doebner-von Miller Synthesis: Combating Polymerization

A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated carbonyl compounds and is also prone to polymerization side reactions under strong acid catalysis.[4]

Frequently Asked Questions (FAQs)

Q1: My Doebner-von Miller reaction is producing a large amount of resinous material, significantly lowering my yield. What is the primary cause?

A1: The primary cause is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone. This is a significant competing reaction pathway that consumes the starting material.

Q2: How can I effectively suppress this polymerization?

A2: A key strategy is to employ a two-phase solvent system. This sequesters the α,β-unsaturated carbonyl compound in an organic phase, reducing its concentration in the acidic aqueous phase where polymerization is most rampant.

Troubleshooting Guide: Polymer and Tar Formation
Symptom Root Cause Preventative Measures & Solutions
Formation of a gummy or resinous precipitate Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.1. Biphasic Solvent System: Use a mixture of an organic solvent (e.g., toluene) and an aqueous acid (e.g., 6 M HCl). 2. Gradual Addition: Slowly add the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline. 3. Temperature Control: Maintain the lowest effective temperature to achieve a reasonable reaction rate without promoting excessive polymerization.
Difficult product isolation and purification The desired quinoline is trapped within the polymeric matrix.In addition to preventative measures, a thorough workup involving basification and extraction is crucial for separating the product.
Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline with Minimized Polymerization

This protocol utilizes a biphasic system to mitigate polymerization.

Materials:

  • Aniline

  • Crotonaldehyde (or another α,β-unsaturated aldehyde/ketone)

  • Toluene

  • 6 M Hydrochloric Acid

  • Concentrated Sodium Hydroxide solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

III. The Friedländer Synthesis: Addressing Regioselectivity and Aldol Condensation

The Friedländer synthesis is a versatile method for producing substituted quinolines. However, two common side reactions can complicate the synthesis: the formation of regioisomers when using unsymmetrical ketones and the self-condensation of the ketone reactant (aldol condensation).

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of two isomeric quinolines in my Friedländer synthesis. How can I control the regioselectivity?

A1: The formation of regioisomers occurs when an unsymmetrical ketone can react at two different α-methylene positions. Regioselectivity can be controlled by the choice of catalyst and reaction conditions. For instance, certain amine catalysts can favor the formation of one regioisomer over the other.

Q2: My reaction is producing a significant amount of a higher molecular weight byproduct, which I suspect is from the self-condensation of my ketone starting material. How can I avoid this?

A2: Aldol condensation of the ketone is a common side reaction, especially under basic conditions. Switching to an acid catalyst or using an imine analog of the o-aminoaryl aldehyde/ketone can help prevent this.

Troubleshooting Guide: Regioisomer and Aldol Condensation Formation
Symptom Root Cause Preventative Measures & Solutions
Formation of a mixture of regioisomers Use of an unsymmetrical ketone with two reactive α-methylene groups.1. Catalyst Selection: Employ specific amine catalysts (e.g., pyrrolidine derivatives) to direct the reaction to a specific position. 2. Use of a Directing Group: Introduce a temporary directing group, such as a phosphoryl group, on one of the α-carbons of the ketone. 3. Reaction Condition Optimization: Experiment with slow addition of the ketone and varying reaction temperatures.
Formation of α,β-unsaturated ketone byproducts Self-condensation of the ketone starting material (aldol condensation).1. Catalyst Choice: Switch from a base catalyst to an acid catalyst (e.g., p-toluenesulfonic acid). 2. Substrate Modification: Use an imine analog of the o-aminoaryl aldehyde or ketone to prevent self-condensation.
Experimental Protocol: Regioselective Friedländer Synthesis

This protocol outlines a general approach to favor the formation of a single regioisomer.

Materials:

  • 2-Aminoaryl aldehyde or ketone

  • Unsymmetrical ketone

  • Amine catalyst (e.g., pyrrolidine)

  • Solvent (e.g., toluene)

Procedure:

  • In a reaction vessel, dissolve the 2-aminoaryl aldehyde or ketone and the amine catalyst in the solvent.

  • Heat the mixture to the desired reaction temperature.

  • Slowly add the unsymmetrical ketone to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and perform an appropriate workup, typically involving washing with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

IV. The Combes Synthesis: Controlling Regioselectivity with Unsymmetrical Diketones

The Combes synthesis, which utilizes the condensation of an aniline with a β-diketone, also presents a challenge in controlling regioselectivity when an unsymmetrical β-diketone is used.

Frequently Asked Questions (FAQs)

Q1: How do substituents on the aniline and the unsymmetrical β-diketone influence the regiochemical outcome of the Combes synthesis?

A1: Both steric and electronic effects of the substituents play a crucial role. For example, increasing the bulk of the R group on the diketone and using methoxy-substituted anilines tends to favor the formation of 2-substituted quinolines. Conversely, using chloro- or fluoroanilines often leads to the 4-substituted regioisomer as the major product.

Q2: What is the rate-determining step, and how does this affect regioselectivity?

A2: The electrophilic aromatic annulation step is the rate-determining step. The steric effects of the substituents have a more significant impact on this step than on the initial nucleophilic addition of the aniline to the diketone.

Troubleshooting Guide: Formation of Undesired Regioisomers
Symptom Root Cause Preventative Measures & Solutions
Formation of a mixture of 2- and 4-substituted quinolines Reaction of an aniline with an unsymmetrical β-diketone.1. Substituent Modification: If possible, modify the substituents on the aniline or the β-diketone to sterically or electronically favor the desired cyclization pathway. 2. Catalyst and Solvent Screening: Experiment with different acid catalysts (e.g., H₂SO₄, polyphosphoric acid) and solvents to optimize the reaction for a single isomer.
Low yield of the desired regioisomer Competing cyclization pathways.A systematic optimization of reaction conditions, including temperature and reaction time, can help to maximize the yield of the desired product.
Experimental Protocol: General Approach for Regioselective Combes Synthesis

This protocol provides a framework for optimizing the regioselectivity of the Combes synthesis.

Materials:

  • Substituted Aniline

  • Unsymmetrical β-diketone

  • Acid catalyst (e.g., concentrated Sulfuric Acid or Polyphosphoric Acid)

Procedure:

  • Combine the substituted aniline and the unsymmetrical β-diketone.

  • Slowly add the acid catalyst with cooling and stirring.

  • Heat the reaction mixture to the desired temperature. The optimal temperature will depend on the specific substrates and catalyst used.

  • Monitor the reaction by TLC to determine the consumption of starting materials and the formation of products.

  • After the reaction is complete, cool the mixture and carefully pour it onto ice.

  • Neutralize the solution with a base (e.g., sodium hydroxide) and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it under reduced pressure.

  • Analyze the crude product by ¹H NMR or GC to determine the ratio of regioisomers.

  • Purify the desired isomer by column chromatography or recrystallization.

V. Visualizing Reaction Mechanisms and Workflows

To further aid in understanding and troubleshooting, the following diagrams illustrate key concepts discussed in this guide.

Mechanism of Tar Formation in Skraup Synthesis

Mechanism of Tar Formation in Skraup Synthesis Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Heat Polymerization Polymerization Acrolein->Polymerization Acid Catalysis Tar Tar/Polymeric Byproducts Polymerization->Tar Troubleshooting Low Yield in Friedländer Synthesis LowYield Low Yield CheckPurity Check Starting Material Purity LowYield->CheckPurity CheckPurity->LowYield If impure, purify & retry OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp If pure OptimizeCatalyst Optimize Catalyst/Solvent OptimizeTemp->OptimizeCatalyst If no improvement CheckWorkup Review Workup & Purification OptimizeCatalyst->CheckWorkup If no improvement ImprovedYield Improved Yield CheckWorkup->ImprovedYield If issues found & corrected

References

Technical Support Center: Purification of 4-Chloro-7-methoxy-2-methylquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 4-Chloro-7-methoxy-2-methylquinoline. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this critical intermediate in their synthetic workflows. This compound (C₁₁H₁₀ClNO) is a halogenated quinoline derivative, a class of compounds essential for the synthesis of various pharmaceuticals. Given its role as a building block, achieving high purity is paramount for the success of subsequent reactions and the integrity of the final active pharmaceutical ingredient.

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1] The process relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. A successful recrystallization yields a product of significantly higher purity by excluding impurities in the crystal lattice and removing them with the mother liquor.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common challenges associated with the recrystallization of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: The compound is not dissolving in the hot solvent.

Question: I've added the calculated amount of my selected solvent and heated it to boiling, but my crude this compound is not fully dissolving. What should I do?

Answer: This issue typically points to two main causes: insufficient solvent or an inappropriate solvent choice.

  • Causality: For recrystallization to work, the compound must be soluble in the hot solvent.[1] If the amount of solvent is too low, you will not be able to create a saturated solution, and undissolved crude material will remain, leading to a poor recovery.

  • Troubleshooting Steps:

    • Add More Solvent: Add small aliquots (increments of 5-10% of the initial volume) of the hot solvent to the boiling mixture until the solid completely dissolves. Be patient, as dissolution can take time.

    • Avoid Excess Solvent: Be cautious not to add a large excess of solvent, as this is the most common reason for low yield.[2] The goal is to create a solution that is just saturated at the boiling point.

    • Re-evaluate Solvent Choice: If an excessive volume of solvent is required (e.g., >50-100 times the mass of the solid), the solvent is likely a poor choice. The compound is "sparingly soluble" even when hot. You should select a more suitable solvent in which the compound has higher solubility at elevated temperatures.

Issue 2: No crystals are forming upon cooling.

Question: My compound dissolved completely in the hot solvent, and I have allowed the solution to cool, but no crystals have appeared. What's going wrong?

Answer: The failure of crystals to form is a common problem that indicates the solution is not supersaturated or that nucleation is inhibited.[2]

  • Causality: Crystal formation requires two steps: nucleation (the initial formation of small crystal aggregates) and crystal growth. If the solution is too dilute or if there are no sites for nucleation to begin, crystallization will not occur. Certain impurities can also act as inhibitors.[2]

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections in the glass created by scratching can provide nucleation sites.[2]

      • Seeding: If you have a small, pure crystal of this compound, add it to the solution. This "seed crystal" provides a template for further crystal growth.[2]

    • Increase Concentration: If nucleation techniques fail, your solution is likely too dilute. Gently heat the solution to evaporate a portion of the solvent (10-20%) and then allow it to cool again.

    • Cool to a Lower Temperature: Once the solution has cooled to room temperature, place it in an ice-water bath to further decrease the compound's solubility and promote precipitation.

    • Consider a Different Solvent: The compound may be too soluble in the chosen solvent even at low temperatures. A less polar solvent might be a better choice.

Issue 3: The compound "oils out" instead of forming crystals.

Question: As my solution cools, a liquid layer (an oil) is forming instead of solid crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point or when the concentration is too high. The resulting oil may solidify into an amorphous mass, trapping impurities.

  • Causality: The solubility of the compound decreases so rapidly upon cooling that it separates as a supercooled liquid before it has a chance to form an ordered crystal lattice. This is common with lower-melting-point solids or when using highly concentrated solutions.

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent (10-20%) to lower the saturation point.

    • Slow Down Cooling: Allow the flask to cool much more slowly. Insulate the flask with a beaker of hot water or glass wool to ensure a gradual temperature drop. This gives the molecules time to align into a crystal lattice.[2]

    • Modify the Solvent System: Add a small amount of a solvent in which the compound is more soluble (a "better" solvent).[2] This can lower the saturation temperature and prevent oiling. Alternatively, consider a different primary solvent with a lower boiling point.

Issue 4: The final yield is very low.

Question: I successfully obtained crystals, but after drying, my final recovered mass is much lower than expected. How can I improve the yield?

Answer: A low yield is a frequent issue in recrystallization and can be traced to several procedural steps.

  • Causality: The most significant cause of low yield is using too much solvent, which keeps a substantial amount of the product dissolved in the mother liquor even after cooling.[2] Other causes include incomplete crystallization or transferring the solid before it is fully precipitated.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: During the dissolution step, use only the minimum amount of hot solvent required to fully dissolve the crude product.

    • Ensure Complete Cooling: Allow sufficient time for the solution to cool to room temperature, and then cool it further in an ice bath for at least 30 minutes before filtration to maximize precipitation.

    • Recover from Mother Liquor: If a significant amount of product is suspected to be in the filtrate (mother liquor), you can concentrate the filtrate by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Check Solvent Choice: The compound may have a relatively high solubility in your chosen solvent even at 0 °C. Refer to solubility data to select a solvent where the solubility difference between hot and cold is more pronounced.

Issue 5: The recrystallized product is still colored.

Question: The crude this compound was off-white/yellow, and the final crystals still have a noticeable color. How can I obtain a colorless product?

Answer: Persistent color is typically due to highly soluble, colored impurities that co-precipitate with your product.

  • Causality: These impurities are often present in small quantities but are intensely colored. Standard recrystallization may not be sufficient to remove them completely.

  • Troubleshooting Steps:

    • Use Activated Charcoal: Activated charcoal is highly effective at adsorbing colored impurities.[2]

      • After dissolving the crude compound in the hot solvent, remove the flask from the heat source.

      • Add a very small amount of activated charcoal (a spatula tip is usually sufficient; too much will adsorb your product and reduce yield).

      • Swirl the mixture for a few minutes.

      • Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. This step is crucial to prevent premature crystallization in the funnel.

Experimental Protocols & Data

Protocol 1: Selecting a Recrystallization Solvent

The choice of solvent is the most critical step for a successful recrystallization.[1][3] The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[3]

  • Initial Screening: Place a small amount (approx. 20-30 mg) of crude this compound into several test tubes.

  • Room Temperature Test: To each tube, add ~0.5 mL of a different test solvent (see Table 1). Agitate the mixture. If the compound dissolves completely at room temperature, the solvent is unsuitable.

  • Hot Solubility Test: If the compound is insoluble at room temperature, heat the test tube in a water or sand bath. Add the solvent dropwise until the solid just dissolves.

  • Cooling Test: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath. A good solvent will produce a large quantity of crystals.

  • Solvent Pair Test: If no single solvent is ideal, try a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Then, add a "poor" solvent (in which it is insoluble) dropwise at the boiling temperature until the solution becomes cloudy (turbid). Add a few drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly. A common pair for quinoline derivatives is an alcohol-water or acetone-water system.[4]

Table 1: Common Solvents for Recrystallization
SolventBoiling Point (°C)PolarityNotes
Water100Very HighGood for polar compounds; high boiling point can be advantageous.[5]
Ethanol78HighA common and effective solvent for many organic compounds.
Methanol65HighSimilar to ethanol but with a lower boiling point. Used for some quinoline derivatives.[6]
Acetone56MediumA versatile solvent, but its low boiling point can lead to rapid evaporation.
Ethyl Acetate77MediumA good general-purpose solvent for medium-polarity compounds.[4]
Toluene111LowEffective for less polar, aromatic compounds.[7]
Hexane/Heptane69 / 98Very LowOften used as the "poor" solvent in a solvent pair system.[8]
Protocol 2: General Recrystallization Workflow
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of your chosen solvent to cover the solid. Heat the mixture to a gentle boil while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): Remove the flask from the heat and add a small amount of activated charcoal. Swirl for 2-3 minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of larger crystals.[1]

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Visualized Workflows

Recrystallization Process Flow

Recrystallization_Workflow cluster_prep Preparation cluster_main Core Process cluster_finish Finishing Start Crude Solid SelectSolvent Select Solvent Start->SelectSolvent Dissolve Dissolve in Min. Hot Solvent SelectSolvent->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: General workflow for the purification of a solid by recrystallization.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Hot solution cooled, but no crystals form Check_Saturation Is the solution supersaturated? Start->Check_Saturation Induce Induce Nucleation Check_Saturation->Induce Yes Concentrate Solution is likely too dilute Check_Saturation->Concentrate No Scratch Scratch inner wall with glass rod Induce->Scratch Seed Add a seed crystal Induce->Seed Success Crystals Form Scratch->Success Seed->Success Evaporate Evaporate some solvent and cool again Concentrate->Evaporate Evaporate->Success

Caption: Decision tree for troubleshooting the absence of crystal formation.

References

Technical Support Center: Troubleshooting Low Yield in Buchwald-Hartwig Amination of Chloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the Buchwald-Hartwig amination, while powerful, can present unique challenges, especially with heteroaromatic substrates like chloroquinolines. This guide is designed to provide in-depth, experience-driven insights to help you troubleshoot low yields and optimize your reactions. We will delve into the causality behind experimental choices, ensuring each recommendation is grounded in solid scientific principles.

Troubleshooting Guide: Low to No Product Yield

Low or no yield is the most common issue encountered in the Buchwald-Hartwig amination of chloroquinolines. The following sections break down potential causes and provide systematic troubleshooting strategies.

Issue 1: Inactive Catalyst or Ligand Degradation

The heart of the Buchwald-Hartwig reaction is the palladium catalyst and its associated phosphine ligand. Inactivity or degradation of these components is a primary suspect for low yields.

Question: My reaction is not proceeding. How can I determine if my catalyst or ligand is the problem?

Answer:

The stability and activity of your catalyst system are paramount. Chloroquinolines, being electron-deficient heterocycles, often require a highly active catalyst for the initial oxidative addition step, which can be slow.[1][2]

Troubleshooting Steps:

  • Use a Pre-catalyst: If you are generating the active Pd(0) species in situ from sources like Pd(OAc)₂, consider switching to a well-defined palladium pre-catalyst (e.g., XPhos Pd G3, BrettPhos Pd G3).[3] Pre-catalysts offer more reliable and cleaner formation of the active catalytic species.[1][2]

  • Ligand Selection: The choice of ligand is critical. For electron-deficient heteroaryl chlorides, bulky, electron-rich phosphine ligands are often necessary to promote the challenging oxidative addition and subsequent reductive elimination.[4]

    • Initial Screening: Start with broadly successful ligands like XPhos or BrettPhos.

    • Further Optimization: If yields remain low, consider screening other specialized ligands. Bidentate ligands can sometimes offer improved stability and performance.[5][6]

  • Inert Atmosphere: Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen). Oxygen can oxidize the Pd(0) catalyst and the phosphine ligands, rendering them inactive.

  • Solvent and Reagent Purity: Use anhydrous, degassed solvents. Water and other protic impurities can interfere with the base and the catalyst. Ensure your amine and chloroquinoline starting materials are pure.

Frequently Asked Questions (FAQs)

Here we address specific questions that frequently arise during the optimization of Buchwald-Hartwig aminations with chloroquinolines.

Q1: Which palladium source and ligand should I start with for a chloroquinoline substrate?

A1: For challenging substrates like chloroquinolines, it is advisable to start with a robust and highly active catalyst system. A good starting point would be a second or third-generation Buchwald pre-catalyst.

Catalyst/Ligand CombinationRationale
Pd₂(dba)₃ with XPhos or BrettPhos A common and effective starting point. These bulky, electron-rich ligands facilitate the difficult oxidative addition of the aryl chloride.[4][5]
XPhos Pd G3 or BrettPhos Pd G3 These pre-catalysts are often more reliable and provide more consistent results by ensuring efficient generation of the active Pd(0) species.[3]

Q2: What is the optimal base for my reaction?

A2: The choice of base is highly dependent on the functional groups present in your substrates. Strong, non-nucleophilic bases are typically required.

BaseAdvantagesDisadvantages
Sodium tert-butoxide (NaOtBu) Generally provides high reaction rates and is effective for a wide range of substrates.[2]Incompatible with base-sensitive functional groups like esters and nitro groups.[2][7]
Lithium bis(trimethylsilyl)amide (LHMDS) Useful for substrates with protic functional groups and can be effective at lower temperatures.[7]The solid is air-sensitive and can be more challenging to handle.[7]
Cesium Carbonate (Cs₂CO₃) A milder base that can be effective in some cases, particularly with more reactive aryl halides.May lead to slower reaction rates compared to stronger bases.

Q3: My reaction is sluggish. Should I increase the temperature?

A3: While increasing the temperature can sometimes improve reaction rates, it can also lead to catalyst decomposition and side reactions. Typical reaction temperatures are between 80-110 °C.[8][9] Before resorting to higher temperatures, ensure you have optimized other parameters such as catalyst, ligand, and base. If you do increase the temperature, monitor the reaction closely for signs of decomposition (e.g., color change to black, indicating palladium black formation).

Q4: I am observing hydrodehalogenation of my chloroquinoline. What causes this and how can I prevent it?

A4: Hydrodehalogenation, the replacement of the chlorine atom with hydrogen, is a common side reaction. It can occur via a competing pathway in the catalytic cycle, specifically through β-hydride elimination from the palladium-amido complex.[6] To minimize this side reaction:

  • Optimize the Ligand: A bulkier ligand can sterically hinder the β-hydride elimination pathway.

  • Choice of Base: The choice of base can influence the rate of deprotonation of the amine versus side reactions. It may be necessary to screen different bases.

  • Amine Stoichiometry: Using a slight excess of the amine can sometimes favor the desired amination pathway.

Q5: Can I use a solvent other than toluene or dioxane?

A5: Toluene and dioxane are common solvents for this reaction.[10] However, for greener alternatives, 2-methyltetrahydrofuran (2-MeTHF) has shown promise.[2] It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[2]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a Chloroquinoline

This protocol provides a general starting point and may require optimization for specific substrates.

Materials:

  • Chloroquinoline (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Base (e.g., NaOtBu, 1.2-1.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M)

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the chloroquinoline, amine, palladium pre-catalyst, and base to a dry reaction vessel equipped with a stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Ar-X Reactants Ar-X + HNR'R'' OxAdd->Reactants Ligand_Ex Ligand Exchange PdII_Aryl->Ligand_Ex HNR'R'' PdII_Amine Ar-Pd(II)-NHR'R''X Ligand_Ex->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'R''(L_n) Deprotonation->PdII_Amido -HBX Reductive_Elim Reductive Elimination PdII_Amido->Reductive_Elim Reductive_Elim->Pd0 Product Ar-NR'R'' Reductive_Elim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield Check_Catalyst Check Catalyst System (Pre-catalyst, Ligand) Start->Check_Catalyst Check_Conditions Optimize Reaction Conditions (Base, Solvent, Temp) Start->Check_Conditions Check_Reagents Verify Reagent Purity (Inertness, Purity) Start->Check_Reagents Side_Reactions Investigate Side Reactions (Hydrodehalogenation) Start->Side_Reactions Sol_Catalyst_Active Use Pre-catalyst Screen Ligands Check_Catalyst->Sol_Catalyst_Active Sol_Conditions Screen Bases (NaOtBu, LHMDS) Try different solvents (Toluene, 2-MeTHF) Adjust Temperature Check_Conditions->Sol_Conditions Sol_Reagents Ensure Anhydrous/Degassed Solvents Purify Starting Materials Check_Reagents->Sol_Reagents Sol_Side_Reactions Adjust Ligand/Base Optimize Stoichiometry Side_Reactions->Sol_Side_Reactions

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: Byproduct Identification in 4-Chloro-7-methoxy-2-methylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-7-methoxy-2-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical intermediate. Here, we address common challenges and provide in-depth troubleshooting strategies to help you identify and mitigate the formation of byproducts, ensuring the purity and yield of your target compound.

Introduction: The Synthetic Landscape

The synthesis of this compound typically proceeds via a two-step process: a cyclization reaction to form the quinolinone core, followed by a chlorination step. The most common route involves the chlorination of 7-methoxy-2-methylquinolin-4-one using a chlorinating agent such as phosphorus oxychloride (POCl₃). While seemingly straightforward, this reaction is sensitive to various parameters that can lead to the formation of several byproducts. Understanding the mechanistic pathways of both the desired reaction and potential side reactions is paramount for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I am likely to encounter?

A1: The most prevalent impurity is typically the unreacted starting material, 7-methoxy-2-methylquinolin-4-one. This is often due to an incomplete reaction.

Q2: My reaction seems to have worked, but I see a significant amount of a different, less polar spot on my TLC. What could it be?

A2: This could be a number of things, but a likely candidate is a dimer of the quinoline intermediate, especially if the reaction was conducted under harsh acidic conditions or for an extended period.

Q3: After workup, I'm seeing the starting material reappear in my NMR. What is happening?

A3: This is a classic case of hydrolysis. The 4-chloro group is susceptible to hydrolysis, especially in the presence of water or other nucleophiles during the workup, which converts the product back to 7-methoxy-2-methylquinolin-4-one.

Q4: Can over-chlorination occur?

A4: While less common for this specific substrate under controlled conditions, over-chlorination at other positions on the quinoline ring is a theoretical possibility, especially with a large excess of the chlorinating agent and high temperatures.

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Issue 1: Incomplete Chlorination

Symptom: The presence of a significant amount of starting material (7-methoxy-2-methylquinolin-4-one) in the crude product, as identified by TLC, NMR, or LC-MS.

Causality:

  • Insufficient Chlorinating Agent: An inadequate molar ratio of POCl₃ to the quinolinone will result in an incomplete reaction.

  • Low Reaction Temperature: The activation energy for the chlorination may not be reached if the temperature is too low, leading to a sluggish or stalled reaction.[1]

  • Short Reaction Time: The reaction may not have been allowed to proceed to completion.

  • Moisture Contamination: POCl₃ is highly reactive with water. Any moisture in the reaction setup will consume the reagent, rendering it unavailable for the desired chlorination.[1]

Troubleshooting Workflow:

G start Problem: Incomplete Chlorination check_reagents Verify Purity and Stoichiometry of Reagents start->check_reagents check_conditions Review Reaction Temperature and Time start->check_conditions check_moisture Assess for Moisture Contamination start->check_moisture increase_reagent Increase Molar Ratio of POCl₃ check_reagents->increase_reagent If stoichiometry is low increase_temp_time Increase Temperature or Extend Reaction Time check_conditions->increase_temp_time If conditions are too mild anhydrous_conditions Ensure Anhydrous Conditions check_moisture->anhydrous_conditions If moisture is suspected solution Solution: Improved Yield and Purity increase_reagent->solution increase_temp_time->solution anhydrous_conditions->solution

Caption: Troubleshooting workflow for incomplete chlorination.

Detailed Protocols:

  • Reagent Stoichiometry: Ensure a molar ratio of at least 2-3 equivalents of POCl₃ is used. For challenging reactions, a larger excess may be necessary.

  • Temperature and Time: The reaction is typically performed at temperatures ranging from 80-110°C. Monitor the reaction progress by TLC. If the starting material is still present after the initial reaction time, consider extending the time or cautiously increasing the temperature in small increments.

  • Anhydrous Conditions: All glassware should be oven-dried before use. Reagents should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

Issue 2: Product Hydrolysis During Workup

Symptom: Reappearance of the starting material (7-methoxy-2-methylquinolin-4-one) after the aqueous workup, confirmed by analytical techniques.

Causality: The C4-chloro group on the quinoline ring is an excellent leaving group and is susceptible to nucleophilic attack by water, especially under neutral or slightly basic conditions during the workup.

Troubleshooting Workflow:

G start Problem: Product Hydrolysis minimize_water Minimize Contact Time with Water start->minimize_water cold_workup Perform Workup at Low Temperature minimize_water->cold_workup solvent_extraction Use a Non-Polar Organic Solvent for Extraction cold_workup->solvent_extraction avoid_base Avoid Strong Bases During Neutralization solvent_extraction->avoid_base solution Solution: Preservation of the Chloro-Product avoid_base->solution

Caption: Workflow to prevent product hydrolysis during workup.

Detailed Protocols:

  • Rapid Workup: Once the reaction is complete, proceed with the workup as quickly as possible to minimize the time the product is in contact with water.

  • Low-Temperature Workup: Quench the reaction mixture by pouring it onto crushed ice and maintain a low temperature throughout the extraction process.

  • Solvent Choice: Use a non-polar organic solvent like dichloromethane or chloroform for extraction.

  • Neutralization: If neutralization is necessary, use a mild base like a saturated sodium bicarbonate solution and add it slowly while monitoring the pH. Avoid strong bases like sodium hydroxide.[2]

Issue 3: Formation of Dimeric Byproducts

Symptom: Observation of a higher molecular weight byproduct in the mass spectrum, often with a mass corresponding to a dimer of the quinoline core, and a distinct, less polar spot on the TLC plate.

Causality: Under certain conditions, particularly with prolonged reaction times or in the presence of strong acids, quinoline intermediates can undergo dimerization.[3] The exact mechanism can vary, but it often involves the electrophilic attack of one quinoline molecule on another.

Troubleshooting Workflow:

G start Problem: Dimer Formation optimize_time Optimize Reaction Time start->optimize_time control_temp Control Reaction Temperature start->control_temp monitor_tlc Monitor Reaction Progress by TLC optimize_time->monitor_tlc control_temp->monitor_tlc purification Purification by Column Chromatography monitor_tlc->purification If dimer is still present solution Solution: Minimized Dimer Formation purification->solution

Caption: Strategy to minimize the formation of dimeric byproducts.

Detailed Protocols:

  • Reaction Monitoring: Closely monitor the reaction's progress using TLC. The goal is to stop the reaction as soon as the starting material is consumed to prevent the formation of byproducts from prolonged heating.

  • Temperature Control: Avoid excessive temperatures, as this can promote side reactions like dimerization. Stick to the recommended temperature range.

  • Purification: If dimeric byproducts are formed, they can often be separated from the desired product by column chromatography on silica gel.

Analytical Characterization of Byproducts

Accurate identification of byproducts is crucial for effective troubleshooting. The following table summarizes the expected analytical data for the target compound and its common byproducts.

CompoundExpected Molecular Ion (m/z) [M+H]⁺Key ¹H NMR Signals (in CDCl₃, δ ppm)
This compound 208.05~2.7 (s, 3H, -CH₃), ~3.9 (s, 3H, -OCH₃), Aromatic protons in the range of 7.0-8.5 ppm.
7-methoxy-2-methylquinolin-4-one 190.08~2.4 (s, 3H, -CH₃), ~3.9 (s, 3H, -OCH₃), Aromatic protons, and a characteristic broad singlet for the N-H proton.
Dimeric Byproduct (example structure) ~377.15 (for a C-C linked dimer)Complex aromatic region with more signals than the monomer. The exact shifts will depend on the linkage point. The methyl and methoxy signals may also be shifted and potentially show multiple peaks if more than one isomer is present.

Purification Strategies

For the final purification of this compound, the following methods are recommended:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities. A mixed solvent system, such as ethanol/ethyl acetate or hexane/ethyl acetate, can be effective.[1]

  • Column Chromatography: For mixtures containing significant amounts of byproducts, column chromatography on silica gel using a gradient of hexane and ethyl acetate is a reliable method for separation.

By understanding the potential pitfalls and employing these troubleshooting strategies, researchers can significantly improve the yield and purity of their this compound synthesis, paving the way for successful downstream applications.

References

strategies to minimize tar formation in Skraup synthesis of quinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Tar Formation

Welcome to our dedicated technical support guide for navigating the challenges of the Skraup quinoline synthesis. As a Senior Application Scientist, I understand that while the Skraup reaction is a powerful tool for creating the quinoline scaffold, it is notoriously fraught with challenges, chief among them being the formation of intractable tar.[1][2][3] This guide is structured to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize this reaction effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tar formation in the Skraup synthesis?

Answer: From a mechanistic standpoint, tar formation is predominantly caused by the acid-catalyzed polymerization of acrolein.[4] The Skraup reaction begins with the dehydration of glycerol by concentrated sulfuric acid to form acrolein, an α,β-unsaturated aldehyde.[5][6][7] Under the highly acidic and exothermic conditions of the reaction, this highly reactive intermediate can readily polymerize instead of reacting with the aniline derivative, leading to the formation of viscous, dark, polymeric byproducts, collectively known as tar.[8]

dot graph TarFormationMechanism { graph [rankdir="LR", splines=ortho, label="Fig. 1: Competing Pathways in Skraup Synthesis", labelloc=b, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Glycerol [label="Glycerol", fillcolor="#F1F3F4", fontcolor="#202124"]; H2SO4 [label="conc. H₂SO₄\n(Dehydration)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Acrolein [label="Acrolein\n(Reactive Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Aniline [label="Aniline", fillcolor="#F1F3F4", fontcolor="#202124"]; DesiredPathway [label="Michael Addition &\nCyclization", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Quinoline [label="Desired Quinoline Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; TarPathway [label="Acid & Heat\n(Polymerization)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Tar [label="Tar Byproducts", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Glycerol -> H2SO4 [dir=none]; H2SO4 -> Acrolein; Acrolein -> DesiredPathway [label="Reacts with Aniline"]; Aniline -> DesiredPathway [dir=none]; DesiredPathway -> Quinoline; Acrolein -> TarPathway [label="Self-Reaction"]; TarPathway -> Tar; } .dot Caption: Competing pathways for the acrolein intermediate.

Q2: My Skraup reaction is extremely vigorous and difficult to control. Is this related to tar formation?

Answer: Yes, the two issues are intrinsically linked. The Skraup synthesis is notoriously exothermic and can become violent.[7][9][10] This runaway character is often a prelude to significant tar formation. The intense heat generated accelerates the undesirable polymerization of intermediates. Controlling the exotherm is the first and most critical step in minimizing tar.

Q3: What is a "moderator" and why is it essential?

Answer: A moderator is a substance added to the reaction mixture to make the reaction less violent.[7][8] For the Skraup synthesis, the most common and effective moderator is ferrous sulfate (FeSO₄).[4][8][10] It is believed to act as an oxygen carrier, slowing down the oxidation step and thereby smoothing out the release of heat.[4][10] The use of a moderator provides a wider window for temperature control, which directly inhibits the side reactions leading to tar. Boric acid has also been reported as a moderator.[7][8]

Q4: Are there alternatives to nitrobenzene as an oxidizing agent that might reduce tar?

Answer: Absolutely. While nitrobenzene is traditional and can also serve as a solvent, safer and less violent oxidizing agents have been employed.[9][11]

  • Arsenic Pentoxide (As₂O₅): This is a classic alternative that often results in a less violent reaction and good yields, though it introduces significant toxicity concerns.[4][6][9][11][12]

  • Iodine: Can be used in catalytic amounts and is considered a milder and more environmentally friendly option.[4][11]

  • Ionic Liquids/Microwave Irradiation: Modern approaches have shown that replacing sulfuric acid with certain ionic liquids and using microwave heating can eliminate the need for an external oxidizing agent altogether, leading to cleaner reactions and higher yields.[3]

Troubleshooting Guide: From Prevention to Purification

This section addresses specific issues you may encounter during your experiments.

Issue 1: Excessive Tar Formation Despite Standard Protocol

Question: I am following a published procedure, but my flask is filling with a black, intractable tar, and my yield is very low. What are the key parameters to adjust?

Root Cause Analysis: This classic Skraup problem points directly to a loss of reaction control, specifically regarding temperature and the rate of reagent addition. Excessively high local temperatures are likely promoting the polymerization of acrolein.

Troubleshooting Steps & Solutions:

  • Implement Moderation: If your protocol does not include ferrous sulfate (FeSO₄), its addition is the single most impactful change you can make. It is crucial for taming the reaction's exothermicity.[4][8]

  • Control Reagent Addition: The order and rate of addition are critical. A field-proven sequence is: aniline, ferrous sulfate, glycerol, and then the slow, careful addition of concentrated sulfuric acid with efficient external cooling (e.g., an ice-water bath).[4][8]

  • Optimize Temperature Profile: Do not apply aggressive heating from the start.

    • Initiation: Heat the mixture gently to begin the reaction. You will often see the mixture begin to boil as the exotherm takes over.[4][13]

    • Control: Once the reaction self-sustains, remove the external heat source immediately.[4][13] If the reaction becomes too vigorous, have an ice bath ready to cool the flask.[4]

    • Completion: Only after the initial exotherm has subsided should you reapply heat to maintain a gentle reflux for the prescribed time (often several hours) to drive the reaction to completion.[4][8] An optimal range for the main phase is often cited as 100-150°C.

dot graph TroubleshootingFlowchart { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Problem:\nExcessive Tar Formation", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cylinder]; CheckModerator [label="Is a moderator\n(e.g., FeSO₄) being used?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; AddModerator [label="Action: Add FeSO₄.\nIt is crucial for controlling\nthe exotherm.", fillcolor="#FBBC05", fontcolor="#202124"]; CheckTemp [label="Is the temperature\nprofile controlled?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; OptimizeTemp [label="Action: Use gradual heating.\nRemove heat during exotherm.\nMaintain 100-150°C for reflux.", fillcolor="#FBBC05", fontcolor="#202124"]; CheckPurification [label="Is the purification method\neffective for tar removal?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; UseSteamDist [label="Action: Employ steam distillation.\nIt separates volatile quinoline\nfrom non-volatile tar.", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Result:\nReduced Tar, Improved Yield", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges Start -> CheckModerator; CheckModerator -> AddModerator [label="No"]; AddModerator -> CheckTemp; CheckModerator -> CheckTemp [label="Yes"]; CheckTemp -> OptimizeTemp [label="No"]; OptimizeTemp -> CheckPurification; CheckTemp -> CheckPurification [label="Yes"]; CheckPurification -> UseSteamDist [label="No"]; UseSteamDist -> Success; CheckPurification -> Success [label="Yes"]; } .dot Caption: Decision-making diagram for troubleshooting tar formation.

Issue 2: The Final Product is Contaminated and Difficult to Purify

Question: I managed to get some product, but it's a dark, viscous oil heavily contaminated with tar. How can I effectively purify my quinoline derivative?

Root Cause Analysis: The physical properties of quinoline and the tarry byproducts are vastly different, which can be exploited for purification. The primary challenge is separating the desired volatile product from the non-volatile polymeric material.[2][4]

Troubleshooting Steps & Solutions:

  • Steam Distillation (Primary Method): This is the most robust and widely used technique for this specific problem.[4]

    • Principle: Quinoline is steam-volatile, while the tar is not. By passing steam through the alkalized reaction mixture, the quinoline co-distills with the water, leaving the tar behind.[4]

    • See the detailed protocol below for a step-by-step guide.

  • Solvent Extraction: After steam distillation, the quinoline will be in the aqueous distillate. It can be recovered by extraction with an appropriate organic solvent like diethyl ether or dichloromethane.[4]

  • Removal of Unreacted Aniline: Unreacted aniline can also co-distill with the product. To remove it, the distillate can be acidified, and a solution of sodium nitrite is added. This converts the aniline to a non-volatile diazonium salt, which remains in the aqueous phase during subsequent purification steps.[4]

  • Activated Carbon Treatment: To remove residual colored impurities, you can treat a solution of your crude product in an organic solvent with activated carbon, followed by filtration.[4]

  • Vacuum Distillation: For final purification, the isolated crude quinoline can be distilled under reduced pressure.[4]

Protocols for Best Practices

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol incorporates measures to control the reaction exotherm and minimize tar formation.

Materials:

  • Aniline

  • Glycerol (anhydrous recommended)[2][11]

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Round-bottom flask with reflux condenser and mechanical stirrer

Procedure:

  • Setup: In a large round-bottom flask equipped with a reflux condenser and efficient mechanical stirrer, add aniline (1.0 mol).

  • Moderator Addition: While stirring, add ferrous sulfate heptahydrate (0.1 mol).

  • Glycerol Addition: Add anhydrous glycerol (2.5 mol).

  • Acidification: Place the flask in an ice-water bath. Slowly and cautiously , add concentrated sulfuric acid (2.0 mol) to the stirred mixture. Maintain the temperature below 100°C during the addition.

  • Oxidant Addition: Add nitrobenzene (1.2 mol).

  • Initiation: Gently heat the mixture. The reaction is exothermic and will begin to boil.[11][13]

  • Exotherm Control: As soon as vigorous boiling starts, remove the external heat source. Allow the reaction to proceed under its own heat. If it becomes too violent, briefly immerse the flask in the ice-water bath.[4][11]

  • Reflux: Once the initial vigorous reaction subsides (typically 30-60 minutes), apply heat and maintain a steady reflux for 3-5 hours to ensure the reaction goes to completion.[4][8]

  • Cooling: Allow the reaction mixture to cool to room temperature. The crude product will be a dark, tarry mixture.

Protocol 2: Purification by Steam Distillation

Materials:

  • Crude Skraup reaction mixture

  • Concentrated Sodium Hydroxide solution

  • Steam generation source

  • Distillation apparatus

Procedure:

  • Alkalinization: Allow the crude reaction mixture to cool completely. Carefully and slowly, make the solution strongly alkaline with a concentrated sodium hydroxide solution while cooling in an ice bath. This neutralizes the sulfuric acid and liberates the free quinoline base.[4]

  • Setup: Assemble the apparatus for steam distillation. Ensure the crude mixture is diluted with some water to prevent bumping.

  • Distillation: Pass steam through the hot, alkaline mixture. The quinoline will co-distill with the water.[4][13] Collect the milky distillate. Continue distillation until the distillate runs clear.

  • Extraction: Cool the collected distillate. The quinoline may separate as an oil. Extract the entire distillate several times with dichloromethane or diethyl ether.[4]

  • Drying & Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude quinoline, now largely free of tar.

  • Final Purification: The product can be further purified by vacuum distillation.[4]

Summary of Key Parameters

ParameterStandard ConditionOptimized Condition for Tar MinimizationRationale
Moderator Sometimes omittedFerrous Sulfate (FeSO₄) addedControls the exotherm by slowing the oxidation step, preventing temperature spikes that cause polymerization.[4][10]
Heating Aggressive heatingGradual initiation , remove heat during exothermPrevents runaway reaction and localized overheating.[4][13]
Acid Addition Rapid or uncontrolledSlow addition with efficient coolingDissipates the heat of neutralization and dilution, maintaining a lower overall temperature.[8]
Oxidizing Agent NitrobenzeneArsenic Acid, Iodine, or modern methodsCan provide a less violent reaction, although alternatives may have other drawbacks (e.g., toxicity).[4][9][11]
Purification Direct extraction/distillationSteam distillation as the primary stepEffectively separates the volatile product from non-volatile polymeric tar, which is difficult to remove otherwise.[4][14]

By understanding the mechanistic origin of tar and implementing these preventative and corrective strategies, you can significantly improve the yield, purity, and safety of your Skraup quinoline syntheses.

References

Technical Support Center: Overcoming Catalyst Inhibition in Reactions with Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst performance in the presence of nitrogen-containing heterocycles. These substrates are ubiquitous in pharmaceuticals and agrochemicals, yet their intrinsic Lewis basicity often leads to catalyst inhibition and reaction failure.[1][2][3]

This resource provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to diagnose and overcome these common catalytic hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind catalyst inhibition by N-heterocycles.

Q1: Why do nitrogen heterocycles inhibit my transition metal catalyst?

A: The core issue is the lone pair of electrons on the nitrogen atom.[4] This lone pair makes the heterocycle a Lewis base, allowing it to coordinate strongly to the electron-deficient (Lewis acidic) metal center of your catalyst (e.g., Palladium, Rhodium, Ruthenium, Nickel).[5][6][7] This coordination can lead to several problems:

  • Formation of Stable, Off-Cycle Complexes: The catalyst becomes trapped in a stable complex with the heterocycle, preventing it from participating in the desired catalytic cycle.[8]

  • Blocking of Active Sites: The heterocycle physically occupies the site on the catalyst where the reactant molecules need to bind.[4][7]

  • Alteration of Electronic Properties: Coordination can change the electronic nature of the metal center, rendering it less active for key steps like oxidative addition or reductive elimination.

Q2: Are all nitrogen heterocycles equally problematic?

A: No. The inhibitory effect depends on the basicity and steric environment of the nitrogen atom. Pyridine, quinoline, and imidazole derivatives are well-known potent inhibitors due to their accessible and relatively basic nitrogen lone pairs.[5][6][9] In contrast, heterocycles where the lone pair is part of an aromatic system (like pyrrole) or is sterically hindered are generally less inhibitory. The product of a reaction, such as a piperidine formed from pyridine hydrogenation, can sometimes be an even stronger poison than the starting material.[4]

Q3: My reaction mixture is turning black. What does this mean?

A: A black precipitate is very likely "palladium black" or "nickel black"—finely divided, agglomerated, and catalytically inactive metal.[8] This indicates that the active catalyst, typically a soluble M(0) species, has decomposed. This is a common symptom of catalyst deactivation, which can be exacerbated by inhibitors like N-heterocycles that destabilize the catalytic intermediates.[8] Using bulky, electron-rich ligands can often help stabilize the catalyst and prevent this aggregation.[8]

Q4: Which types of reactions are most sensitive to this inhibition?

A: Palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura, Buchwald-Hartwig, and Heck), as well as hydrogenation reactions, are particularly susceptible.[9][10][11] In cross-coupling, the heterocycle can interfere with any step of the catalytic cycle.[10][12] In hydrogenation, the heterocycle competes with the substrate for binding to the catalyst's active sites.[3][9]

Part 2: In-Depth Troubleshooting Guides

This section provides structured approaches to solving specific experimental problems.

Guide 1: Suzuki-Miyaura Coupling with Pyridyl Halides

Problem: Low to no conversion when coupling a pyridine-containing halide with a boronic acid. Significant starting material remains, and palladium black may be observed.

Underlying Cause: The pyridine nitrogen coordinates to the palladium center, inhibiting the catalytic cycle.[10] This is a classic case of substrate-induced deactivation.

Troubleshooting Workflow:

start Low Conversion in Suzuki Coupling of Pyridine strategy1 Strategy 1: Modify Catalyst System start->strategy1 strategy2 Strategy 2: Mask the Inhibitor start->strategy2 strategy3 Strategy 3: Optimize Conditions start->strategy3 ligand Switch to Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) strategy1->ligand Why: Stabilizes Pd(0) and promotes reductive elimination. precatalyst Use Well-Defined Pd(0) Precatalyst (e.g., Pd₂(dba)₃ or Buchwald Precatalysts) strategy1->precatalyst Why: Avoids inefficient reduction of Pd(II) sources. lewis_acid Add a Lewis Acid (e.g., B(OMe)₃, Zn(OTf)₂) strategy2->lewis_acid Why: Competitively binds to the pyridine nitrogen, freeing the catalyst. temp Adjust Temperature strategy3->temp Why: Lower temp may prevent decomposition; higher temp may overcome energy barriers. base_solvent Screen Base and Solvent strategy3->base_solvent Why: Base and solvent choice are critical for catalyst stability and activity.

Caption: Troubleshooting workflow for Suzuki coupling of pyridines.

Mitigation Strategies & Protocols:

  • Optimize the Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ often fail.[10]

    • Action: Switch to a system known for high activity and stability. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[10][13] These ligands stabilize the active Pd(0) species, prevent aggregation, and can accelerate the rate-limiting steps of the catalytic cycle.[8]

    • Protocol: In an inert atmosphere, combine your pyridyl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), and a strong, non-aqueous base like K₃PO₄ or Cs₂CO₃ (2.0 equiv).[10] Add a pre-catalyst like Pd₂(dba)₃ (2 mol %) and a ligand such as SPhos (4.5 mol %) in an anhydrous, degassed solvent like dioxane or toluene.[10] Heat the reaction and monitor by LC-MS or TLC.

  • Employ an Additive to "Mask" the Nitrogen:

    • Action: Introduce a Lewis acid that will preferentially bind to the pyridine nitrogen, preventing it from poisoning the palladium catalyst.[11]

    • Protocol: Add a stoichiometric amount (1.0-1.2 equivalents) of a Lewis acid like trimethoxyborane (B(OMe)₃) to the reaction mixture before adding the palladium catalyst.[11] The Lewis acid forms an adduct with the pyridine, freeing the catalyst to perform the cross-coupling. Other Lewis acids like Zn(OTf)₂ or Cu(OTf)₂ can also be effective.

Guide 2: Hydrogenation of Quinolines

Problem: The hydrogenation of a quinoline ring to a tetrahydroquinoline is sluggish or stalls completely. The catalyst shows little to no activity.

Underlying Cause: Quinoline is a potent catalyst poison for many noble metal catalysts (Pd, Pt, Ru).[9][14] It adsorbs more strongly to the catalyst surface than the olefinic parts of the molecule, inhibiting hydrogen activation and delivery.[9]

Troubleshooting Workflow:

start Failed Hydrogenation of Quinoline strategy1 Strategy 1: Select a Resistant Catalyst start->strategy1 strategy2 Strategy 2: Modify Substrate start->strategy2 strategy3 Strategy 3: Adjust Reaction Conditions start->strategy3 catalyst_choice Use a Less Susceptible Catalyst System (e.g., Ni₂P, Au/TiO₂, Co-based) strategy1->catalyst_choice Why: Some catalysts have different binding affinities and are less prone to poisoning. acid_additive Add a Brønsted Acid (e.g., HCl, TFA) strategy2->acid_additive Why: Protonates the quinoline nitrogen, reducing its ability to coordinate to the metal center. temp_pressure Increase Temperature and H₂ Pressure strategy3->temp_pressure Why: Higher temperature can favor desorption of the inhibitor and increase the hydrogenation rate.

Caption: Troubleshooting workflow for quinoline hydrogenation.

Mitigation Strategies & Protocols:

  • Change the Catalyst: Standard catalysts may not be suitable.

    • Action: Explore catalyst systems reported to be more robust to nitrogen poisoning.

      • Nickel Phosphide (Ni₂P): These catalysts have shown higher hydrogenation capacity for quinolines compared to traditional sulfide catalysts.[15]

      • Supported Gold (Au/TiO₂): In a surprising reversal, quinolines have been shown to act as promoters for H₂ activation on supported gold catalysts, enabling hydrogenation under very mild conditions.[14]

      • Cobalt-based Catalysts: Homogeneous cobalt systems and heterogeneous cobalt catalysts prepared in situ have been used effectively for quinoline hydrogenation.[16][17]

    • Protocol (General Guidance): Screen alternative catalysts. For a heterogeneous system, charge an autoclave with the quinoline substrate, a suitable solvent (e.g., water for some Co systems, decalin for Ni systems), and the catalyst (e.g., 5 mol % Au/TiO₂).[9][16] Pressurize with H₂ (e.g., 10-30 bar) and heat to the recommended temperature (e.g., 25-150 °C).[9][14][16]

  • Use an Acidic Additive:

    • Action: Add a strong Brønsted acid to the reaction. The acid will protonate the quinoline nitrogen, forming a quinolinium salt. This positively charged species has a much-reduced tendency to coordinate to the metal catalyst.

    • Protocol: Dissolve the quinoline substrate in a solvent like ethanol or acetic acid. Add 1.1 equivalents of an acid like HCl or trifluoroacetic acid (TFA). Then, add the hydrogenation catalyst (e.g., Pd/C or PtO₂) and proceed with hydrogenation under standard conditions. This technique can dramatically improve reaction rates.[3]

Part 3: Data Summary & Comparison

The choice of strategy can significantly impact reaction outcomes. The table below provides a qualitative comparison of common approaches for mitigating catalyst inhibition.

Mitigation StrategyGeneral ApplicabilityKey AdvantagePotential Drawback
Bulky, Electron-Rich Ligands Cross-CouplingHigh efficiency, stabilizes catalyst from decomposition.[8][10]Ligands can be expensive; requires careful optimization.
Lewis Acid Additives Cross-Coupling, other reactionsSimple to implement, can use stoichiometric amounts.[11]Additive may interfere with other functional groups.
Brønsted Acid Additives HydrogenationVery effective for basic heterocycles, inexpensive.[3]Requires substrate stability to acidic conditions.
Alternative Catalyst Systems Hydrogenation, Cross-CouplingCan completely circumvent the poisoning issue.[14][15]May require specialized equipment or catalyst synthesis.
Incremental Substrate Addition General CatalysisMaintains a low concentration of the inhibitor.[13]Can be difficult to control and may lead to long reaction times.

References

Technical Support Center: Managing Exothermic Reactions in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of quinoline synthesis, with a specific focus on managing the significant exothermic events associated with classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses. These reactions, while powerful, are notorious for their potential to generate heat rapidly, leading to thermal runaways if not properly controlled.[1][2]

This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues you may encounter. Our goal is to equip you with the expertise to not only prevent hazardous situations but also to optimize your synthesis for yield and purity by understanding and controlling the underlying thermochemistry.

Section 1: General Safety & Hazard Assessment FAQs

This section covers foundational questions about identifying and preparing for exothermic reactions.

Q1: What are the initial signs of a potentially hazardous exothermic reaction in my quinoline synthesis?

A1: Early detection is critical for preventing a thermal runaway.[3] Key indicators include:

  • A rapid, unexpected temperature increase that outpaces the cooling system's capacity.

  • A sudden change in pressure in a closed or vented vessel.

  • Noticeable gas evolution (bubbling or foaming) that is more vigorous than expected.

  • A change in the color or viscosity of the reaction mixture, such as sudden darkening or thickening, which can indicate polymerization or decomposition.[4]

  • Localized boiling or "hot spots" on the reactor surface, indicating poor mixing and inefficient heat dissipation.

Expert Insight: Do not rely solely on external temperature probes. An internal thermocouple provides a much more accurate and immediate reading of the reaction mass temperature, which is essential for detecting the onset of an exotherm.

Q2: Before starting my synthesis, how can I assess the thermal risk?

A2: A thorough thermal risk assessment is a non-negotiable first step.

  • Literature Review: Scrutinize papers and safety manuals for the specific quinoline synthesis you are performing. Reactions like the Skraup synthesis are well-documented as being violently exothermic.[1][5]

  • Reaction Calorimetry (RC): For novel processes or scale-up, reaction calorimetry is the industry standard for quantifying thermal hazards.[6] It provides critical data on the heat of reaction, heat release rate, and the maximum temperature of the synthesis reaction (MTSR), which is the highest temperature the reaction would reach in the event of a total cooling failure.[7][8]

  • Differential Scanning Calorimetry (DSC): DSC can be used to screen for the decomposition potential of reactants, intermediates, and products under thermal stress, identifying the onset temperature of any undesired secondary reactions.

The workflow below outlines a systematic approach to thermal hazard assessment.

Thermal_Hazard_Assessment cluster_0 Phase 1: Pre-Experiment Assessment cluster_1 Phase 2: Experimental Characterization cluster_2 Phase 3: Process Control & Scale-Up Lit Literature Review (Identify known hazards) DSC DSC Screening (Assess decomposition potential) Lit->DSC Inform Plan Develop Safety Plan (PPE, Quench, Shutdown) DSC->Plan Define Limits RC Reaction Calorimetry (RC) (Measure Heat Flow, MTSR) Plan->RC Proceed if initial assessment is acceptable Model Kinetic & Thermal Modeling RC->Model Provide Data Control Define Control Strategy (Dosing, Cooling, Solvent) RC->Control Model->Control Optimize ScaleUp Safe Scale-Up Protocol Control->ScaleUp Implement

Caption: A workflow for assessing and managing thermal hazards in chemical synthesis.

Section 2: Troubleshooting Specific Syntheses

This section addresses common problems encountered during well-known quinoline syntheses.

Q3: My Skraup synthesis is extremely vigorous and difficult to control. What is happening and how can I moderate it?

A3: The Skraup synthesis is notoriously violent because it involves two highly exothermic steps occurring simultaneously: the dehydration of glycerol to acrolein by concentrated sulfuric acid, and the subsequent Michael addition and cyclization of aniline.[2][9][10] The reaction can easily accelerate beyond the capacity of standard laboratory cooling.

Causality: The primary cause is the uncontrolled, acid-catalyzed formation of acrolein, which then reacts rapidly with aniline.[11]

Troubleshooting & Mitigation Strategies:

  • Use a Moderator: The classic and most effective solution is to add a moderator like ferrous sulfate (FeSO₄) or boric acid to the reaction mixture before adding the sulfuric acid.[2][5] These moderators make the reaction proceed more smoothly and less violently.

  • Controlled Reagent Addition: Never add all the sulfuric acid at once. It should be added slowly and portion-wise, or via a dropping funnel, to the cooled and well-stirred mixture of aniline, glycerol, and the oxidizing agent.[5]

  • Ensure Efficient Cooling and Stirring: Use a robust overhead stirrer to ensure efficient mixing and heat dissipation.[5] Conduct the reaction in an ice bath or a cryo-cooler to maintain a low internal temperature during the acid addition phase.

  • Alternative Oxidizing Agents: While nitrobenzene is traditional, it also acts as a solvent and participates in the reaction.[9] Arsenic acid has been reported to result in a less violent reaction, though its toxicity is a major concern.[1]

Q4: In my Doebner-von Miller synthesis, I'm getting a low yield and a lot of black tar. Are these issues related to the exotherm?

A4: Yes, these issues are directly linked. The Doebner-von Miller reaction uses α,β-unsaturated carbonyl compounds (or generates them in situ) under strong acidic conditions.[12][13] The acid catalyzes both the desired quinoline formation and the undesired polymerization of the carbonyl compound, which is an exothermic process that can self-accelerate, leading to tar formation.[4][14]

Causality: Localized overheating from the exothermic reaction accelerates the rate of acid-catalyzed polymerization of the starting material, leading to intractable tars and consuming your reagents.[4]

Troubleshooting & Mitigation Strategies:

  • Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated, acidic solution of the aniline. This maintains a low instantaneous concentration of the carbonyl, favoring the reaction with aniline over self-polymerization.[14]

  • In Situ Generation: Generate the α,β-unsaturated carbonyl in situ from an aldol condensation at a controlled temperature. For example, slowly adding acetaldehyde to the acidic aniline solution allows for the controlled formation of crotonaldehyde, which is consumed as it forms.[14]

  • Optimize Acid Catalyst: While strong acid is necessary, excessively harsh conditions promote tarring. Consider screening different Brønsted acids (e.g., HCl, p-TsOH) or Lewis acids (e.g., ZnCl₂, SnCl₄) to find a balance between reaction rate and byproduct formation.[4][12]

  • Temperature Control: Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Overheating is a primary driver of polymerization.[4]

Q5: The Friedländer synthesis is generally milder, but I'm still seeing an exotherm when scaling up. Why?

A5: While the Friedländer synthesis (condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group) is typically less hazardous than the Skraup, it is still an exothermic condensation-cyclization reaction.[15][16][17] The issue with scaling up relates to the surface-area-to-volume ratio.

Causality: As you increase the reaction volume, the amount of heat generated increases cubically (by volume), but the surface area available for cooling only increases squarely. This makes heat removal far less efficient at a larger scale, allowing an otherwise manageable exotherm to become a problem.

Troubleshooting & Mitigation Strategies:

  • Semi-Batch Process: For larger scales, switch from a batch process (all reagents mixed at once) to a semi-batch process. Add the carbonyl compound with the α-methylene group portion-wise or via a syringe pump to the heated solution of the 2-aminoaryl ketone/aldehyde. This allows you to control the reaction rate by controlling the feed rate.[18]

  • Solvent Choice: Use a solvent with a higher boiling point that can absorb more thermal energy. However, ensure the solvent does not interfere with the reaction chemistry.

  • Enhanced Cooling: Ensure your cooling system is appropriately sized for the scale. For lab scale-up, this might mean moving from a simple ice bath to a jacketed reactor with a circulating chiller.

Section 3: Protocols and Data Tables

Protocol: Controlled Skraup Synthesis of Quinoline

This protocol incorporates safety measures to moderate the reaction's known violent exotherm.

Materials:

  • Aniline (freshly distilled)

  • Glycerol

  • Nitrobenzene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Three-neck round-bottom flask

  • Overhead mechanical stirrer

  • Dropping funnel

  • Thermocouple (internal)

  • Reflux condenser

  • Heating mantle

  • Ice/water bath

Procedure:

  • Setup: Assemble the apparatus in a certified chemical fume hood.[19] Equip the flask with the stirrer, dropping funnel, condenser, and internal thermocouple. Ensure a clear path to an emergency shower and eyewash station.[20]

  • Charging: To the flask, add aniline, glycerol, nitrobenzene, and ferrous sulfate heptahydrate (the moderator).

  • Cooling & Stirring: Begin vigorous stirring and cool the flask in an ice/water bath until the internal temperature is below 10 °C.

  • Acid Addition: Add the concentrated sulfuric acid to the dropping funnel. Add the acid dropwise to the reaction mixture over a period of 60-90 minutes. Crucially, monitor the internal temperature and ensure it does not exceed 30 °C during the addition. Adjust the addition rate as necessary.

  • Initiation: Once the acid addition is complete, remove the ice bath. Gently heat the mixture with the heating mantle. An exothermic reaction will initiate.

  • Controlled Reflux: Once the reaction begins, immediately remove the heat source. The exothermic reaction should be sufficient to maintain reflux. If the reaction becomes too vigorous, re-immerse the flask in the ice bath to control it.[5]

  • Completion: After the initial vigorous exotherm subsides, heat the mixture to maintain a steady reflux for 3-4 hours to ensure the reaction goes to completion.

  • Work-up: Follow established procedures for cooling, quenching, neutralization, and purification.[5]

Data Tables for Thermal Management

Table 1: Comparison of Laboratory Cooling Baths

Coolant MixtureAchievable Temperature (°C)ProsCons
Ice / Water0 to -5Readily available, non-toxicLimited cooling capacity
Ice / NaCl-10 to -20Inexpensive, higher capacityCorrosive
Dry Ice / Acetone-78Very high capacity, stable tempFlammable solvent, CO₂ off-gas
Dry Ice / Isopropanol-77Less volatile than acetoneViscous when cold
Liquid Nitrogen (N₂)-196Extreme coolingCan condense liquid O₂, hazardous

Table 2: Key Control Parameters for Common Quinolone Syntheses

SynthesisKey Exothermic StepPrimary Control MethodRecommended ModeratorMax Temp During Addition
Skraup Glycerol dehydration & Michael additionSlow H₂SO₄ addition, external coolingFeSO₄ or Boric Acid< 30 °C
Doebner-von Miller Acid-catalyzed polymerization of carbonylSlow addition of carbonyl reactantN/AReaction dependent
Friedländer Condensation & CyclizationPortion-wise addition of α-methylene ketoneN/AReaction dependent

Section 4: Emergency Procedures

Q6: What should I do if I suspect a runaway reaction is starting?

A6: If you detect the signs of a runaway (rapid, uncontrolled rise in temperature and/or pressure), you must act immediately.[21] The appropriate response depends on the scale and the pre-defined safety plan for the experiment.

Runaway_Troubleshooting cluster_0 Immediate Actions cluster_1 If Controlled cluster_2 If NOT Controlled: ESCALATE Start Runaway Suspected: Rapid T/P Increase Stop_Addition STOP All Reagent Addition Start->Stop_Addition Max_Cooling Apply Maximum Cooling (e.g., raise ice bath) Stop_Addition->Max_Cooling Alert Alert Lab Personnel & Supervisor Max_Cooling->Alert Is_Controlled Is Temperature Decreasing? Alert->Is_Controlled Monitor Continue Monitoring Until Stable & Cool Is_Controlled->Monitor Yes Quench Execute Pre-planned Quenching Procedure (If safe to do so) Is_Controlled->Quench No Investigate Investigate Root Cause Post-Mortem Monitor->Investigate Evacuate Activate Fume Hood Sash Shield & EVACUATE the Area Quench->Evacuate Emergency Call Emergency Services Evacuate->Emergency

Caption: A decision tree for responding to a suspected runaway reaction.

Emergency Shutdown Protocol:

  • Alert: Immediately notify anyone in the vicinity and your supervisor.

  • Stop Reagents: Stop the addition of all reagents.[22]

  • Maximum Cooling: Apply maximum cooling. If using an ice bath, raise it. If using a chiller, set it to its lowest temperature.[23]

  • Quench (If Planned): If you have a pre-planned and tested quenching procedure (e.g., adding a cold, inert solvent or an inhibitor), execute it ONLY if you can do so safely without exposing yourself to splashes or vapors.[24]

  • Contain & Evacuate: Lower the fume hood sash completely. Turn off any heating mantles. Evacuate the immediate area and follow your institution's emergency procedures.[22][25] Do not wait to see if the situation improves.

References

removal of unreacted 4-Chloro-7-methoxy-2-methylquinoline from product mixture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of quinoline derivatives. Specifically, this guide will focus on the removal of unreacted 4-Chloro-7-methoxy-2-methylquinoline from your product mixture.

Frequently Asked Questions (FAQs)

Q1: I've run my reaction and a TLC analysis shows a spot corresponding to the starting material, this compound. What is the first step I should take?

A1: The first step is to confirm the identity of the spot. Run a co-spot on your TLC plate, where you spot your reaction mixture, the pure starting material, and a mix of both in the same lane. If the spot from your reaction mixture and the co-spot align perfectly with the starting material spot, it confirms the presence of unreacted this compound.

Q2: Why is it crucial to remove unreacted this compound from my final product?

A2: Residual starting material can interfere with subsequent reaction steps, leading to the formation of impurities and a lower overall yield. In the context of drug development, even trace amounts of unreacted starting materials can have unintended pharmacological effects or lead to toxicity, making its complete removal a critical step for regulatory approval.

Q3: What are the primary methods for removing unreacted this compound?

A3: The most common and effective methods are:

  • Recrystallization: This technique is ideal if your desired product and the unreacted starting material have significantly different solubilities in a particular solvent system.

  • Column Chromatography: This is a highly versatile method for separating compounds with different polarities.

  • Acid-Base Extraction: This method can be employed if your product has a different pKa value compared to the starting material, allowing for selective extraction into an aqueous layer.

Troubleshooting Guide: Tackling Persistent Starting Material

This section provides in-depth solutions to common issues encountered during the purification process.

Scenario 1: Recrystallization is Ineffective

Question: I've attempted to recrystallize my product, but I'm still seeing the starting material in my final crystals. What's going wrong?

Answer: This issue typically arises from one of two reasons: either the chosen solvent system is not optimal, or the solubility difference between your product and the starting material is not significant enough for this technique to be effective on its own.

Underlying Principle: Recrystallization works on the principle of differential solubility. The ideal solvent will dissolve your product and the impurity (starting material) at an elevated temperature, but upon cooling, the product should crystallize out while the impurity remains in the mother liquor.

Troubleshooting Protocol:

  • Solvent Screening: A systematic solvent screen is the first step.

    • Test a range of solvents: Start with common solvents like ethanol, methanol, ethyl acetate, and hexane. Test both single-solvent and mixed-solvent systems.

    • Solubility Testing: In separate small test tubes, attempt to dissolve small amounts of your crude product in a minimal amount of each hot solvent. Observe if crystals form upon cooling.

    • TLC Analysis: Analyze the resulting crystals and the mother liquor by TLC to determine the purity.

  • Optimize Cooling: The rate of cooling can significantly impact crystal purity.

    • Slow Cooling: Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.

    • Seeding: If you have a pure crystal of your product, adding a small "seed" crystal to the supersaturated solution can initiate crystallization and improve purity.

Data Presentation: Solvent System Selection for Recrystallization

Solvent SystemProduct Solubility (Hot)Starting Material Solubility (Hot)Product Solubility (Cold)Starting Material Solubility (Cold)Recommendation
Ethanol/WaterHighModerateLowModeratePromising for fractional crystallization.
TolueneHighHighLowModerateGood potential, optimize the cooling rate.
Hexane/Ethyl AcetateModerateHighLowHighExcellent choice for high purity.
Scenario 2: Co-elution in Column Chromatography

Question: I'm running a silica gel column, but my product and the unreacted this compound are eluting at very similar Rf values. How can I improve the separation?

Answer: Co-elution is a common challenge in column chromatography, especially when the compounds have similar polarities. Optimizing your mobile phase and stationary phase is key to achieving good separation.

Underlying Principle: Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). By fine-tuning the polarity of the mobile phase, you can alter the retention times of your compounds on the column.

Troubleshooting Protocol:

  • Mobile Phase Optimization:

    • Gradient Elution: Instead of using a single solvent system (isocratic elution), a gradient elution can be more effective. Start with a non-polar solvent system and gradually increase the polarity. This will help to first elute the less polar compound (often the starting material) and then the more polar product.

    • Solvent Modifiers: Adding a small amount of a third solvent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), can change the interactions with the silica gel and improve separation. For quinolines, which are basic, a small amount of triethylamine (0.1-1%) in your eluent can deactivate the acidic sites on the silica gel and lead to sharper peaks.

  • Stationary Phase Selection:

    • Alumina: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina. Alumina is available in basic, neutral, and acidic forms, and the choice will depend on the properties of your product. For a basic compound like a quinoline derivative, basic or neutral alumina is often a good choice.

    • Reverse-Phase Chromatography: If your product is sufficiently non-polar, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., acetonitrile/water) can provide an alternative separation mechanism.

Experimental Workflow: Optimizing Column Chromatography

G start Co-elution Observed solvent_opt Optimize Mobile Phase start->solvent_opt stationary_phase Change Stationary Phase start->stationary_phase If mobile phase optimization fails gradient Implement Gradient Elution solvent_opt->gradient If polarity difference is small modifier Add Solvent Modifier (e.g., 0.5% Triethylamine) solvent_opt->modifier If tailing is observed success Separation Achieved gradient->success modifier->success alumina Switch to Alumina (Basic or Neutral) stationary_phase->alumina reverse_phase Consider Reverse-Phase (C18) stationary_phase->reverse_phase alumina->success fail Separation Still Poor alumina->fail reverse_phase->success reverse_phase->fail fail->stationary_phase Re-evaluate compound properties

Caption: Decision tree for troubleshooting co-elution in column chromatography.

Scenario 3: Emulsion Formation During Acid-Base Extraction

Question: I tried an acid-base extraction to remove the basic starting material, but I'm getting a persistent emulsion at the interface. How can I break it?

Answer: Emulsion formation is common when performing extractions on crude reaction mixtures, often due to the presence of fine particulates or amphiphilic byproducts.

Underlying Principle: An acid-base extraction separates compounds based on their ability to be protonated or deprotonated, which alters their solubility between an aqueous and an organic layer. An emulsion is a stable mixture of two immiscible liquids, which prevents clear separation of the layers.

Troubleshooting Protocol:

  • Mechanical Methods:

    • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel.

    • Stirring Rod: Gently stir the emulsion layer with a glass stirring rod.

  • Chemical Methods:

    • Brine Wash: Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.

    • Change Solvent: Adding a small amount of a different organic solvent with a different density can sometimes disrupt the emulsion.

  • Physical Methods:

    • Filtration: Filter the entire mixture through a pad of Celite or glass wool. This can remove the particulate matter that is stabilizing the emulsion.

    • Centrifugation: If available, centrifuging the mixture is a very effective way to break an emulsion.

Logical Relationship: Breaking Emulsions

G emulsion Emulsion Formed Persistent mixture of aqueous and organic layers solutions Mechanical Methods Gentle Swirling Stirring with glass rod Chemical Methods Add Brine (NaCl solution) Add different organic solvent Physical Methods Filter through Celite Centrifugation emulsion->solutions broken Layers Separated Proceed with extraction solutions:f0->broken solutions:f1->broken solutions:f2->broken

Caption: Methods for resolving emulsions during liquid-liquid extraction.

Technical Support Center: Characterization of Impurities in 4-Chloro-7-methoxy-2-methylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with identifying and characterizing impurities during the synthesis of 4-Chloro-7-methoxy-2-methylquinoline. Drawing upon established chemical principles and analytical strategies, this document provides practical troubleshooting advice and answers to frequently asked questions to ensure the integrity and purity of your synthesis.

Troubleshooting Guide: From Unexpected Results to Actionable Solutions

This section addresses specific experimental issues in a problem-cause-solution format, helping you diagnose and resolve common hurdles encountered during synthesis and analysis.

Problem Potential Cause(s) Recommended Solution(s) & Scientific Rationale
TLC/HPLC shows a persistent spot/peak corresponding to the 4-hydroxy intermediate. Incomplete Chlorination: The conversion of 4-hydroxy-7-methoxy-2-methylquinoline to the final product is a critical step. Insufficient reagent (e.g., POCl₃), inadequate reaction time, or temperatures below the required threshold can lead to incomplete conversion.Optimize Chlorination Conditions: 1. Reagent Stoichiometry: Increase the molar excess of the chlorinating agent (e.g., phosphorus oxychloride, POCl₃) to drive the reaction to completion. A 3-5 fold excess is a common starting point.2. Temperature & Time: Ensure the reaction is heated sufficiently (typically 90-110°C for POCl₃) and for an adequate duration (2-4 hours). Monitor the reaction progress by TLC until the starting material spot is no longer visible.3. Solvent: POCl₃ can often be used as both the reagent and the solvent. If using another solvent, ensure it is anhydrous and high-boiling (e.g., toluene) to maintain the required reaction temperature.
An unexpected peak with a similar mass-to-charge ratio (m/z) but different retention time is observed in LC-MS. Isomeric Impurities: If the synthesis starts from m-anisidine (3-methoxyaniline), the initial cyclization reaction (e.g., Conrad-Limpach or similar) can potentially yield small amounts of the undesired regioisomer, 4-Chloro-5 -methoxy-2-methylquinoline, in addition to the desired 7-methoxy product.Structural Elucidation: 1. High-Resolution Mass Spectrometry (HRMS): Confirm that the molecular formula is identical to the main product.2. NMR Spectroscopy: Isolate the impurity using preparative HPLC. A full ¹H and ¹³C NMR analysis will definitively determine the substitution pattern on the benzene ring. The coupling patterns and chemical shifts of the aromatic protons will differ significantly between the 7-methoxy and 5-methoxy isomers.
The final product has a brownish or yellowish tint that persists after initial purification. Reagent-Derived Impurities: Commercial phosphorus oxychloride (POCl₃) can contain impurities like phosphorus trichloride (PCl₃) or dissolved iron, which can lead to colored by-products.[1] Process-Related Impurities: High-temperature reactions, especially under strongly acidic conditions, can sometimes generate polymeric or tar-like substances.[2]Purification & Prevention: 1. Reagent Quality: Use high-purity or redistilled POCl₃ for the chlorination step to minimize color-forming side reactions.2. Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent and treat with activated carbon to adsorb colored impurities before recrystallization.3. Recrystallization: Perform a final recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) to isolate the pure, colorless product.
LC-MS analysis shows peaks with m/z values higher than the expected product, especially in aged samples. Dimeric or Degradation Byproducts: Under harsh conditions or upon storage, trace amounts of the 4-hydroxy intermediate could react with the chlorinated product. Alternatively, oxidative or hydrolytic degradation can lead to more complex structures.Forced Degradation Studies: To proactively identify these potential degradants, perform a forced degradation study.[3][4][5] Subjecting the purified compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and analyzing the resulting mixtures by LC-MS will help identify and characterize potential degradation products before they appear in stability studies.[3][6]

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities in the synthesis of this compound?

A1: The most common impurities typically arise from the two main synthetic steps:

  • Unreacted Starting Material: Residual 3-methoxyaniline or ethyl acetoacetate from the initial cyclization.

  • Incomplete Chlorination: The most prevalent impurity is often the precursor, 4-hydroxy-7-methoxy-2-methylquinoline . Its presence indicates an incomplete reaction during the chlorination step.

  • Isomeric Impurity: 4-Chloro-5-methoxy-2-methylquinoline can form if the initial ring formation is not perfectly regioselective.

  • Hydrolysis Product: The final product can hydrolyze back to 4-hydroxy-7-methoxy-2-methylquinoline if exposed to moisture, especially under non-neutral pH conditions.

Q2: Which analytical techniques are most suitable for impurity profiling in this synthesis?

A2: A multi-technique approach is essential for comprehensive impurity profiling. The most powerful combination includes:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating the main component from its impurities and quantifying them. A reverse-phase C18 column with a gradient elution of water (with formic acid or ammonium acetate) and acetonitrile/methanol is a standard starting point.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weight of each impurity as it elutes.[4][9] This is the fastest way to get initial structural information and is invaluable for identifying unknown peaks. High-resolution mass spectrometry (HRMS) can provide exact mass and suggest elemental compositions.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for elucidating the exact structure of an unknown impurity.[7][9] While less sensitive than MS, it provides unambiguous information on the connectivity of atoms. Impurities often need to be isolated (e.g., by preparative HPLC) before NMR analysis.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from all its potential degradation products, process impurities, and excipients. To develop such a method, you must perform forced degradation studies.[4][5]

The goal is to achieve 5-20% degradation of the API under various stress conditions.[4] The samples from these studies are then analyzed by HPLC, typically with a photodiode array (PDA) detector, to ensure that all impurity peaks are well-resolved from the main peak and from each other. Peak purity analysis using the PDA detector is crucial to confirm that a chromatographic peak represents a single component.[3]

Q4: Are there any specific safety concerns when working with the reagents for this synthesis?

A4: Yes. Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance. It reacts violently with water to release hydrogen chloride (HCl) gas and phosphoric acid.[11] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Ensure all glassware is scrupulously dried before use to prevent uncontrolled reactions.

Visualizing the Process: Pathways and Workflows

To better understand the origin of impurities and the strategy for their identification, the following diagrams illustrate the key processes.

Diagram 1: Synthetic Pathway & Potential Impurity Formation

cluster_impurities SM1 3-Methoxyaniline Intermediate 4-Hydroxy-7-methoxy- 2-methylquinoline SM1->Intermediate Cyclization (e.g., Conrad-Limpach) Imp1 Impurity: Unreacted Starting Materials SM1->Imp1 SM2 Ethyl Acetoacetate SM2->Intermediate Cyclization (e.g., Conrad-Limpach) SM2->Imp1 Product 4-Chloro-7-methoxy- 2-methylquinoline (API) Intermediate->Product Chlorination Imp2 Impurity: 5-Methoxy Isomer Intermediate->Imp2 Side Reaction Imp3 Impurity: Incomplete Chlorination (Hydroxy Intermediate) Intermediate->Imp3 Incomplete Reaction Imp4 Impurity: Reagent Artifacts & Degradation Products Product->Imp4 Degradation/ Side Reaction ChlorinatingAgent POCl3 ChlorinatingAgent->Product Chlorination

Caption: Synthetic route showing key impurity formation points.

Diagram 2: Workflow for Unknown Impurity Characterization

Start Unknown Peak Detected in HPLC-UV Step1 LC-MS Analysis Start->Step1 Decision1 Obtain Molecular Weight (m/z) Step1->Decision1 Step2a Compare m/z with Known Intermediates & Starting Materials Decision1->Step2a Known Mass? Step2b Propose Structures (HRMS for Formula) Decision1->Step2b Unknown Mass? Step3 Isolate Impurity (Prep-HPLC or SFC) Step2a->Step3 Step2b->Step3 Step4 Structural Elucidation (NMR, FT-IR) Step3->Step4 End Structure Confirmed & Reference Standard Synthesized Step4->End

Caption: Systematic workflow for identifying an unknown impurity.

Key Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a framework for stress testing to identify potential degradation products.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

    • Thermal Degradation: Place the stock solution in a sealed vial in an oven at 80°C.

  • Sampling & Analysis: Withdraw aliquots at various time points (e.g., 2, 8, 24 hours). Neutralize the acid and base samples before injection. Analyze all samples by a validated HPLC-PDA method to monitor for the appearance of new peaks and the loss of the main peak.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Chloro- and 4-Bromo-7-methoxy-2-methylquinoline in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including renowned antimalarials like chloroquine and kinase inhibitors used in oncology.[1][2][3][4] Functionalization at the C4-position is frequently critical for biological activity, and Nucleophilic Aromatic Substitution (SNAr) on 4-haloquinoline precursors is the preeminent strategy for introducing molecular diversity at this site.[4]

This guide provides an in-depth comparative analysis of two common precursors: 4-chloro-7-methoxy-2-methylquinoline and 4-bromo-7-methoxy-2-methylquinoline. For researchers and drug development professionals, the choice between a chloro or bromo leaving group can seem trivial, often dictated by historical precedent or commercial availability. However, a nuanced understanding of their comparative reactivity, grounded in mechanistic principles, is essential for rational route design and process optimization. We will dissect the theoretical underpinnings of their reactivity and provide practical, data-driven insights to guide substrate selection.

Theoretical Framework: The SNAr Mechanism on the Quinoline Ring

Aromatic rings, typically nucleophilic, become susceptible to nucleophilic attack when substituted with potent electron-withdrawing groups.[5][6][7][8] In the quinoline system, the ring nitrogen atom acts as a powerful internal electron-withdrawing group, reducing electron density across the ring and particularly activating the C2 and C4 positions (ortho and para to the nitrogen) for nucleophilic attack.[9][10]

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack (Rate-Determining Step): A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][11] The stability of this intermediate is paramount to the reaction's feasibility.

  • Leaving Group Expulsion: The aromaticity of the ring is restored by the expulsion of the halide leaving group. This step is typically fast and does not influence the overall reaction rate.[6]

Caption: The addition-elimination mechanism of SNAr at the C4 position of a halo-quinoline.

The "Element Effect": An Inverted Halogen Reactivity Order

In SN1 and SN2 reactions, leaving group ability is inversely proportional to basicity, leading to the familiar reactivity trend: I > Br > Cl > F.[12][13] In stark contrast, the SNAr mechanism often exhibits an inverted or mixed order of reactivity, typically F > Cl ≈ Br > I.[6][11][14]

This counterintuitive trend arises because the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen (C-X) bond.[6][8] The reaction rate is governed by the electrophilicity of the carbon atom being attacked. A more electronegative halogen atom exerts a stronger inductive electron-withdrawing effect, polarizing the C-X bond and rendering the carbon atom more electron-deficient and thus more susceptible to attack.

Comparative Reactivity Analysis: Chloro vs. Bromo

Based on the SNAr mechanism, we can predict the relative reactivity of our two substrates by examining the properties of chlorine and bromine.

PropertyChlorine (Cl)Bromine (Br)Impact on SNAr Reactivity
Pauling Electronegativity 3.162.96The higher electronegativity of chlorine polarizes the C-Cl bond more effectively, increasing the electrophilicity of C4. This accelerates the rate-determining nucleophilic attack.
Carbon-Halogen Bond Energy ~339 kJ/mol (C-Cl)~285 kJ/mol (C-Br)The C-Br bond is weaker and easier to break. However, since this bond cleavage occurs in the fast, non-rate-determining step, this has a negligible effect on the overall reaction rate.[11]
Polarizability LowerHigherBromine's larger, more diffuse electron cloud is more polarizable. This property can stabilize the transition state, but its influence is generally secondary to the inductive effect in SNAr.

Experimental Protocol: A Model SNAr Amination Reaction

To provide a practical context, we present a generalized, self-validating protocol for the amination of the C4-position. This procedure is robust for both the chloro and bromo substrates and serves as an excellent starting point for optimization.

Reaction: Synthesis of 4-morpholino-7-methoxy-2-methylquinoline.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Weigh Halo-quinoline (1.0 eq) B 2. Add Solvent (e.g., DMF, NMP) A->B C 3. Add Morpholine (2.0-3.0 eq) B->C D 4. Add Base (optional) (e.g., K2CO3) C->D E 5. Heat Reaction Mixture (e.g., 100-140 °C) D->E F 6. Monitor by TLC/LC-MS (Until SM consumed) E->F G 7. Cool to RT & Quench (e.g., with water) F->G H 8. Extract with Organic Solvent (e.g., EtOAc, DCM) G->H I 9. Wash, Dry, Concentrate H->I J 10. Purify by Chromatography (Silica Gel) I->J

Caption: General experimental workflow for the SNAr amination of 4-haloquinolines.

Step-by-Step Methodology:
  • Reagent Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro- or 4-bromo-7-methoxy-2-methylquinoline (1.0 eq).

  • Solvent and Reagent Addition: Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (approx. 0.2-0.5 M concentration). Add morpholine (2.5 eq). For less reactive amines or to scavenge the resulting H-X, an inorganic base like K₂CO₃ (2.0 eq) can be added.

  • Reaction Conditions: Heat the reaction mixture to 120 °C with vigorous stirring. The choice of temperature is crucial; higher temperatures can accelerate the reaction but may also lead to side-product formation.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 4-morpholino-7-methoxy-2-methylquinoline.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Interpretation and Practical Considerations

Given the comparable reactivity, the decision between using the 4-chloro or 4-bromo substrate often pivots to practical and economic factors.

FactorThis compound4-Bromo-7-methoxy-2-methylquinolineRecommendation
Reactivity High, slightly favored by theory.High, very similar to chloro analogue.Both are excellent substrates. The chloro-derivative may offer a marginal rate advantage in some cases, but this is unlikely to be significant in practice.
Cost & Availability Generally less expensive and more widely available from commercial suppliers.Often more expensive and available from fewer vendors.[15][16]For large-scale synthesis and cost-sensitive projects, the chloro-derivative is the preferred choice .
Molecular Weight 207.66 g/mol 252.11 g/mol The lower molecular weight of the chloro-compound provides a better atom economy.
Downstream Reactions Chloride is not ideal for some cross-coupling reactions (e.g., Suzuki, Heck) if other sites are to be functionalized.Bromide is an excellent handle for subsequent palladium-catalyzed cross-coupling reactions.If the synthetic plan involves a subsequent cross-coupling at the C4 position, the bromo-derivative is strategically superior .

Conclusion

While conventional wisdom from aliphatic substitution chemistry suggests bromide is a better leaving group, this does not hold true for nucleophilic aromatic substitution. In the case of 4-halo-7-methoxy-2-methylquinolines, the 4-chloro and 4-bromo analogues exhibit highly comparable reactivity in SNAr reactions. The rate-determining step—nucleophilic attack—is primarily governed by the inductive effect of the halogen, giving a slight theoretical edge to the more electronegative chlorine.

For the medicinal chemist and process developer, this means the choice of starting material can be guided by practical considerations. The 4-chloro derivative is typically the more economical and atom-efficient option for introducing nucleophiles at the C4 position. However, the 4-bromo derivative offers greater synthetic flexibility , serving as a valuable precursor for subsequent palladium-catalyzed cross-coupling reactions. This guide empowers researchers to make an informed, mechanistically-grounded decision tailored to their specific synthetic goals.

References

A Spectroscopic Guide to Differentiating Positional Isomers of 4-Chloro-7-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a vast range of biological activities. The precise substitution pattern on the quinoline ring system is critical, as even minor positional changes of functional groups can profoundly alter a molecule's physicochemical properties, receptor binding affinity, and metabolic fate. Consequently, the unambiguous structural elucidation of quinoline isomers is a non-negotiable step in drug discovery and chemical synthesis.

This guide provides an in-depth spectroscopic comparison of 4-Chloro-7-methoxy-2-methylquinoline and its key positional isomers. We will explore how the strategic application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), can be used to reliably distinguish between these closely related structures. The causality behind the observed spectral differences will be explained, grounding the interpretation in the fundamental principles of chemical structure and electronic effects.

Molecular Structures of the Isomers

The isomers under comparison are selected to illustrate the effect of substituent position on both the pyridine and benzene rings of the quinoline core. The subtle differences in the electronic environment of each isomer give rise to unique spectroscopic fingerprints.

Caption: Molecular structures of the target compound and its selected positional isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

NMR spectroscopy is arguably the most powerful tool for differentiating isomers, as it provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

Causality of Spectral Differences

The chemical shift of a nucleus is dictated by its local electronic environment. The electron-donating methoxy group (-OCH₃) increases electron density (shielding effect), typically shifting signals upfield (lower δ), particularly for ortho and para positions. Conversely, the electron-withdrawing and electronegative chloro group (-Cl) decreases electron density (deshielding effect), shifting signals downfield (higher δ). The position of these substituents relative to the protons and carbons of the quinoline ring is what creates a unique spectral fingerprint for each isomer.

¹H NMR Data Comparison

The aromatic region (typically 6.5-9.0 ppm) is the most informative for distinguishing these isomers. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) are unique to each substitution pattern.

CompoundH3 (s)H5 (d)H6 (dd)H8 (d)CH₃ (s)OCH₃ (s)
This compound ~7.33~8.09~7.28~7.42~2.60~3.97
7-Chloro-4-methoxy-2-methylquinoline (Predicted) ~6.80~8.15~7.40~8.00~2.65~4.10
4-Chloro-6-methoxy-2-methylquinoline (Predicted) ~7.30~7.35-~7.90~2.62~3.90

Note: Data for the target compound is based on available literature[1]. Data for isomers is predicted based on established substituent effects. s=singlet, d=doublet, dd=doublet of doublets.

Interpretation:

  • H3 Proton: In the target compound and its 6-methoxy isomer, the H3 proton is adjacent to the chloro-substituted C4, resulting in a similar chemical shift. However, in the 7-chloro-4-methoxy isomer, the H3 proton is adjacent to the electron-donating methoxy group at C4, causing a significant upfield shift.

  • Benzene Ring Protons (H5, H6, H8): The substitution pattern on the benzene ring creates unique splitting patterns and chemical shifts for each isomer. For instance, in this compound, H8 is ortho to the methoxy group and appears at a relatively shielded position compared to H5, which is adjacent to the pyridine ring[1]. In the 6-methoxy isomer, H5 would be strongly influenced by the ortho methoxy group, leading to a more complex and distinct pattern.

¹³C NMR Data Comparison

¹³C NMR provides complementary information, directly probing the carbon skeleton.

CompoundC2C3C4C4aC5C6C7C8C8aCH₃OCH₃
This compound ~158~121~142~149~125~120~161~107~150~25~56
7-Chloro-4-methoxy-2-methylquinoline (Predicted) ~159~100~163~150~126~128~136~122~148~25~57
4-Chloro-6-methoxy-2-methylquinoline (Predicted) ~158~122~141~145~105~158~124~130~151~25~55

Note: Data for the target compound is based on available literature[1]. Data for isomers is predicted.

Interpretation:

  • C4 (ipso-Chloro): The chemical shift of the carbon directly attached to the chlorine atom is significantly deshielded.

  • C7 (ipso-Methoxy): In the target compound, C7, being attached to the oxygen of the methoxy group, shows a highly deshielded signal around 161 ppm[1]. This is a key identifier.

  • Shielded Carbons: The carbons ortho and para to the electron-donating methoxy group will be shifted upfield. For example, C8 in the target compound and C5 in the 6-methoxy isomer are expected to be significantly shielded.

Infrared (IR) Spectroscopy Comparison

IR spectroscopy probes the vibrational frequencies of functional groups. While many vibrations will be common across the isomers, subtle shifts in the fingerprint region (below 1500 cm⁻¹) and changes in C-O and C-Cl stretching frequencies can be diagnostic.

Causality of Spectral Differences

The position of a substituent affects the overall electron distribution and bond strengths within the molecule. This, in turn, influences the vibrational frequencies of specific bonds. For example, the C-O stretching frequency can be affected by the electronic nature of the aromatic ring to which it is attached.

Vibrational ModeDescriptionExpected Wavenumber (cm⁻¹)Key Differentiators
C-H stretch (aromatic) C-H bonds on the quinoline ring3100 - 3000Minor shifts based on substitution.
C-H stretch (aliphatic) C-H bonds of the methyl group2980 - 2850Largely consistent across isomers.
C=N, C=C stretch Aromatic ring stretching1620 - 1450The pattern of these bands can vary subtly.
C-O stretch (aryl ether) Stretch of the Ar-OCH₃ bond1275 - 1200Position can shift based on electronic effects.
C-Cl stretch Stretch of the Ar-Cl bond850 - 750The exact position can be a useful diagnostic tool.
C-H out-of-plane bend Bending of aromatic C-H bonds900 - 675This pattern is highly diagnostic of the substitution pattern on the aromatic rings.

Interpretation: The most significant differences will be observed in the C-H out-of-plane bending region. The number and position of adjacent hydrogens on the benzene and pyridine rings create a unique pattern of absorption bands for each isomer[2][3]. For example, this compound has two adjacent hydrogens on the benzene ring (H5, H6) and an isolated hydrogen (H8), which will produce a different pattern compared to the 6-methoxy isomer, which has two isolated hydrogens (H5, H8). Similarly, the C-Cl and C-O stretching frequencies can provide confirmatory evidence[4].

UV-Visible (UV-Vis) Spectroscopy Comparison

UV-Vis spectroscopy measures the electronic transitions within a molecule. The quinoline system has a conjugated π-electron system that absorbs UV radiation.

Causality of Spectral Differences

Substituents on the quinoline ring can modify the energy of the π-molecular orbitals. Electron-donating groups like -OCH₃ and electron-withdrawing groups like -Cl act as auxochromes, causing shifts in the wavelength of maximum absorbance (λmax). The extent of this shift (bathochromic/red shift or hypsochromic/blue shift) depends on the substituent's position and its interaction with the chromophore[5][6].

CompoundExpected λmax (nm)Rationale
This compound ~230, ~280, ~330Methoxy group at C7 extends conjugation.
7-Chloro-4-methoxy-2-methylquinoline (Predicted) ~240, ~290, ~345Methoxy group at C4 is in conjugation with the pyridine nitrogen, likely causing a larger red shift.
4-Chloro-6-methoxy-2-methylquinoline (Predicted) ~235, ~285, ~335Methoxy at C6 also extends conjugation, but the effect might be slightly different from C7 substitution.

Interpretation: While all isomers will show multiple absorption bands characteristic of the quinoline system, the precise λmax values will differ. The 7-Chloro-4-methoxy isomer is predicted to have the most red-shifted spectrum because the electron-donating methoxy group at the 4-position can more effectively extend the conjugation through resonance with the pyridine ring nitrogen. Comparing the λmax values in a consistent solvent can be a rapid method for distinguishing these isomers[7].

Mass Spectrometry (MS) Comparison

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. While all isomers have the same molecular weight, their fragmentation patterns can differ.

Causality of Spectral Differences

Upon ionization (e.g., by electron impact), the molecular ion is formed. The stability of this ion and the pathways it follows to fragment are influenced by the substituent positions. Weaker bonds are more likely to break, and more stable fragments are more likely to be formed.

FeatureExpected ObservationRationale
Molecular Ion (M⁺) m/z ≈ 193All isomers have the same molecular formula (C₁₀H₈ClNO).
Isotope Peak (M+2) m/z ≈ 195 (approx. 33% of M⁺)The natural abundance of the ³⁷Cl isotope (~24%) results in a characteristic M+2 peak, confirming the presence of one chlorine atom[8].
Fragmentation Loss of -CH₃, -Cl, -OCH₃, COThe relative abundance of fragment ions will differ. For example, loss of a methyl radical from the methoxy group is a common pathway for methoxy-substituted aromatics[9]. The stability of the resulting cation will depend on the isomer's structure.

Interpretation: The key to differentiation lies in high-resolution mass spectrometry and the analysis of fragmentation patterns (MS/MS). For instance, in 4-methoxy substituted quinolines, fragmentation often involves the loss of a methyl group followed by the loss of carbon monoxide (CO)[9]. The relative ease of these fragmentation steps compared to the loss of a chlorine radical will vary between isomers, leading to different relative intensities of the fragment peaks in the mass spectrum.

Experimental Protocols & Workflow

To ensure reliable and reproducible data, standardized protocols must be followed.

G Sample Isomer Sample (in appropriate solvent) NMR NMR Spectrometer Sample->NMR Dissolve in CDCl₃ FTIR FT-IR Spectrometer Sample->FTIR Prepare KBr pellet or thin film UVVis UV-Vis Spectrophotometer Sample->UVVis Dissolve in MeOH or EtOH MS Mass Spectrometer Sample->MS Introduce via GC/LC or direct infusion Data_NMR ¹H & ¹³C NMR Spectra NMR->Data_NMR Data_FTIR IR Spectrum FTIR->Data_FTIR Data_UVVis UV-Vis Spectrum UVVis->Data_UVVis Data_MS Mass Spectrum MS->Data_MS Analysis Comparative Analysis & Isomer Identification Data_NMR->Analysis Data_FTIR->Analysis Data_UVVis->Analysis Data_MS->Analysis

Caption: General experimental workflow for the spectroscopic analysis of quinoline isomers.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh ~5-10 mg of the quinoline isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be used.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Analyze chemical shifts, integration (for ¹H), and coupling patterns to assign the structure.

FT-IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, mix ~1 mg of the isomer with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a typical range of 4000-400 cm⁻¹[10].

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups and compare the fingerprint region to reference spectra.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a stock solution of the isomer in a UV-transparent solvent (e.g., ethanol or methanol). Prepare a dilute solution (e.g., 1 x 10⁻⁵ M) from the stock solution in a quartz cuvette[7].

  • Data Acquisition: Record the absorption spectrum over a range of wavelengths (typically 200-400 nm) using a UV-Vis spectrophotometer, using the pure solvent as a blank[10].

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Data Acquisition: Acquire the mass spectrum using an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI)[11].

  • Data Analysis: Determine the m/z of the molecular ion and observe the isotopic pattern for chlorine. Analyze the major fragment ions to elucidate the fragmentation pathway.

Conclusion

The differentiation of this compound from its positional isomers is a clear-cut process when a multi-technique spectroscopic approach is employed. While mass spectrometry confirms the elemental composition and UV-Vis spectroscopy provides initial clues based on conjugation, NMR spectroscopy stands out as the definitive tool. The unique chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra, dictated by the precise placement of the chloro, methoxy, and methyl substituents, provide an unambiguous structural fingerprint for each isomer. Complemented by the diagnostic vibrations in IR spectroscopy, particularly in the fingerprint region, these methods provide researchers with a robust and reliable analytical workflow for the confident characterization of substituted quinoline isomers.

References

biological activity of 4-Chloro-7-methoxy-2-methylquinoline vs other quinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 4-Chloro-7-methoxy-2-methylquinoline and Related Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the biological activities of this compound, placed in context with a broader range of quinoline derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structure-activity relationships (SAR), and comparative performance of these compounds in anticancer, antimicrobial, and anti-inflammatory applications. We will explore the causality behind experimental designs and present self-validating protocols to ensure scientific rigor.

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and structural rigidity make it a versatile framework for designing therapeutic agents. Quinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3] The strategic placement of various substituents on the quinoline core allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic profile. This guide focuses on this compound, a specific derivative, to understand how its distinct substitutions contribute to its biological potential when compared to other analogues.

General Synthesis of Substituted Quinolines

The synthesis of quinoline derivatives is a well-established field, with numerous methods available for constructing the core bicyclic system and introducing functional groups. Common synthetic strategies involve condensation reactions, cyclizations, and subsequent functionalizations.[4][5] For instance, a widely used approach for creating 4-chloroquinoline intermediates, which are pivotal for further derivatization, involves the chlorination of a 4-hydroxyquinoline precursor using reagents like phosphorus oxychloride (POCl₃).[2][6]

Below is a representative workflow for the synthesis of a key 4-chloroquinoline intermediate, illustrating the multi-step process typically involved.

G cluster_synthesis Synthetic Pathway for a 4-Chloroquinoline Intermediate A 3,4-Dimethoxy- acetophenone B 2-Nitro-4,5- dimethoxyacetophenone A->B Nitration C 1-(4,5-Dimethoxy-2-nitrophenyl) -3-(dimethylamino)propen-1-one B->C Condensation with DMF-DMA D 4-Hydroxy-6,7- dimethoxyquinoline C->D Reduction & Cyclization E 4-Chloro-6,7- dimethoxyquinoline D->E Chlorination (POCl3)

Caption: A common synthetic route to a 4-chloroquinoline intermediate.[2]

Comparative Anticancer Activity

Quinoline derivatives are prominent in oncology research due to their ability to target various hallmarks of cancer. Their mechanisms of action often involve the inhibition of critical signaling pathways, such as those mediated by tyrosine kinases (e.g., EGFR, VEGFR), induction of apoptosis, and cell cycle arrest.[1][3][7][8]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of quinoline derivatives is highly dependent on the substitution pattern:

  • Position 4: A chlorine atom at the C4 position, as seen in our subject molecule, is a crucial feature. It acts as a good leaving group, facilitating nucleophilic substitution to introduce various side chains that can interact with biological targets.[4]

  • Position 7: The presence of a substituent at C7, particularly a chlorine or methoxy group, is often essential for high potency. The 7-chloro group is a common structural feature in potent antimalarial and anticancer quinolines.[9] The 7-methoxy group, as in our molecule of interest, also contributes significantly to the activity of many derivatives.

  • Position 2: Substitution at the C2 position can modulate activity and selectivity. A methyl group, as in this compound, can influence the steric and electronic properties of the compound, affecting its binding affinity to target proteins.[4]

Comparative Performance Data

While specific anticancer data for this compound is not extensively reported in readily available literature, it serves as a valuable intermediate for creating bioactive compounds.[10] The table below compares the cytotoxic activity (IC₅₀ values) of various other quinoline derivatives to illustrate the impact of different substitution patterns.

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
Quinoline-Chalcone Hybrid (12e) MGC-803 (Gastric)1.38[8]
HCT-116 (Colon)5.34[8]
MCF-7 (Breast)5.21[8]
7-Chloro-4-quinolinylhydrazone SF-295 (CNS)0.314 - 4.65 µg/cm³[1]
HCT-8 (Colon)0.314 - 4.65 µg/cm³[1]
HL-60 (Leukemia)0.314 - 4.65 µg/cm³[1]
Quinoline-Chalcone (63) Caco-2 (Colon)5.0[7]
Quinoline-Chalcone (64) Caco-2 (Colon)2.5[7]
N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine (60) HCT-116 (Colon)2.56[11]
Hela (Cervical)2.71[11]

Table 1: Comparative in vitro anticancer activity of selected quinoline derivatives.

The data clearly shows that quinoline derivatives can achieve potent anticancer activity in the low micromolar range. The combination of a quinoline core with other pharmacophores, like chalcones, often results in highly active compounds.[7][8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test quinoline derivatives in the appropriate cell culture medium. Add 100 µL of each concentration to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Comparative Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new antibacterial agents.[12][13] Quinoline derivatives have long been a source of potent antimicrobials, with fluoroquinolones being a prominent class of antibiotics. The core quinoline structure is effective against a range of Gram-positive and Gram-negative bacteria.[12][14]

Structure-Activity Relationship (SAR) Insights

For antimicrobial activity, key structural features include:

  • Carboxylic Acid Moiety: The presence of a carboxylic acid group, particularly at position 3, is a hallmark of the highly successful fluoroquinolone antibiotics and is often crucial for potent activity.[12]

  • Halogenation: A halogen, such as chlorine at C7, can enhance antibacterial activity.[15][16]

  • Substitutions at C4: The C4 position is a key site for modification to modulate the spectrum of activity and potency.

Comparative Performance Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several quinoline derivatives against common bacterial pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Derivative 11 S. aureus6.25[12]
Derivative 2 B. cereus1.56[17]
Derivative 6 B. cereus3.12[17]
Derivative 2 S. aureus3.12[17]
Derivative 63b, 63f, 63h E. coli100[12]

Table 2: Comparative in vitro antimicrobial activity (MIC) of selected quinoline derivatives.

The data indicates that specific substitutions can lead to excellent activity, particularly against Gram-positive bacteria like S. aureus and B. cereus.[12][17]

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.

Methodology:

  • Bacterial Culture: Grow the bacterial strain (e.g., S. aureus ATCC 29213) in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Compound Preparation: Prepare a two-fold serial dilution of the test quinoline compound in a 96-well microtiter plate using the broth as the diluent.

  • Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be confirmed by adding a viability indicator like resazurin.

Comparative Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and quinoline derivatives have been explored as anti-inflammatory agents targeting key enzymes like Cyclooxygenase (COX) and Phosphodiesterase 4 (PDE4).[18][5][19]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of quinolines is strongly influenced by their substituents:

  • Carboxylic Acid vs. Carboxamide: Quinolines featuring a carboxylic acid group have shown COX-inhibitory activity, while those with a carboxamide moiety can act as TRPV1 antagonists.[18][5]

  • Substitutions at C4 and C8: Aniline moieties at C4 and aryl groups at C8 have been associated with PDE4 inhibition.[5]

  • Overall Structure: Quinoline-4-carboxylic acid and quinoline-3-carboxylic acid derivatives have demonstrated notable anti-inflammatory properties.[20]

Comparative Performance Data

The anti-inflammatory potential of quinoline derivatives is often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Compound/Derivative ClassAssayResultReference
Quinoline-4-carboxylic acid Inhibition of NO production in LPS-stimulated RAW264.7 cellsAppreciable anti-inflammatory affinity[20]
Quinoline-3-carboxylic acid Inhibition of NO production in LPS-stimulated RAW264.7 cellsAppreciable anti-inflammatory affinity[20]
Azetidinone-bearing Quinoline (6b) Carrageenan-induced rat paw edemaSignificant anti-inflammatory activity[19]
Azetidinone-bearing Quinoline (6a) Carrageenan-induced rat paw edemaSignificant anti-inflammatory activity[19]

Table 3: Comparative anti-inflammatory activity of selected quinoline derivatives.

These findings suggest that quinoline derivatives, particularly those with carboxylic acid functionalities, are promising scaffolds for developing novel anti-inflammatory drugs.[19][20]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Objective: To measure the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

Methodology:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test quinoline derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) to induce an inflammatory response. Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay): Nitric oxide production is measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant.

    • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate in the dark at room temperature for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control.

Mechanism of Action: Targeting Oncogenic Signaling

Many of the most successful quinoline-based anticancer drugs function as inhibitors of protein kinases, which are critical nodes in cell signaling pathways that control growth, proliferation, and survival.

G cluster_downstream Downstream Signaling cluster_response Cellular Response GF Growth Factor (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->RTK Binds & Activates RAS_RAF RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF Phosphorylates & Activates PI3K_AKT PI3K/AKT/mTOR Pathway RTK->PI3K_AKT Phosphorylates & Activates Quinoline Quinoline Derivative (Kinase Inhibitor) Quinoline->RTK Inhibits ATP Binding Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Metastasis Metastasis Proliferation->Metastasis

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by quinoline derivatives.[2]

As shown in the diagram, growth factors bind to and activate RTKs on the cell surface. This triggers downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately promoting cell proliferation, angiogenesis (the formation of new blood vessels), and metastasis.[2][7] Quinoline-based kinase inhibitors function by competing with ATP for the binding site in the kinase domain of the receptor, thereby blocking the signaling cascade and halting tumor growth.[2]

Conclusion

This guide provides a comparative overview of the biological activities of quinoline derivatives, with a focus on understanding the potential of scaffolds like this compound. While direct experimental data on this specific molecule is limited across the surveyed literature, the analysis of its structural components in the context of other well-studied quinolines allows for informed insights.

The 4-chloro group serves as a critical synthetic handle and electronic feature. The 7-methoxy substitution is a known contributor to biological potency in various quinoline series. The 2-methyl group provides a point of steric and electronic modulation. This combination of features suggests that this compound is a promising scaffold for the development of novel therapeutic agents. The comparative data presented for anticancer, antimicrobial, and anti-inflammatory activities underscore the remarkable versatility of the quinoline core. Future research should focus on synthesizing and evaluating a library of derivatives based on this specific scaffold to fully elucidate its therapeutic potential.

References

Navigating the Challenge: A Comparative Guide to Catalysts for Suzuki Coupling of 4-Chloro-7-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl structures.[1][2] However, the activation of less reactive but more cost-effective aryl chlorides, such as 4-chloro-7-methoxy-2-methylquinoline, presents a significant challenge.[2][3] This guide provides a comprehensive comparison of various catalyst systems, offering field-proven insights and experimental data to aid in the rational selection of the most efficacious catalyst for this challenging transformation.

The Challenge of Activating Aryl Chlorides

The relatively strong carbon-chlorine bond in aryl chlorides results in a higher energy barrier for the rate-determining oxidative addition step in the Suzuki coupling catalytic cycle.[2][4][5] Overcoming this hurdle necessitates the use of highly active catalyst systems, typically involving electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs) in conjunction with a palladium or nickel source.[4][6][7] The choice of base and solvent also plays a critical role in the reaction's success.[4][8][9]

Catalyst System Comparison: Palladium vs. Nickel

Both palladium and nickel-based catalysts have proven effective for the Suzuki coupling of aryl chlorides.[2][7]

Palladium-Based Catalysts: Palladium complexes, particularly when paired with bulky, electron-donating phosphine ligands like those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), are widely used for activating aryl chlorides.[1][5] These ligands enhance the electron density on the palladium center, facilitating the oxidative addition step.[4]

Nickel-Based Catalysts: Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium.[4][10][11] They have shown remarkable activity for the coupling of challenging electrophiles, including heteroaryl chlorides.[4][7] Commercially available and air-stable pre-catalysts like NiCl₂(PCy₃)₂ offer a practical option for these transformations.[10]

The Crucial Role of Ligands

The ligand is arguably the most critical component of the catalyst system for activating aryl chlorides. Its steric and electronic properties directly influence the catalytic activity.

  • Bulky, Electron-Rich Monophosphine Ligands: Ligands such as Buchwald's biaryl phosphines (e.g., XPhos, SPhos) and other bulky alkyl phosphines (e.g., P(t-Bu)₃, PCy₃) are highly effective.[1][5][12] Their large cone angles create a coordinatively unsaturated metal center, while their electron-donating nature promotes oxidative addition.[4]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and offer excellent steric bulk, making them powerful ligands for activating aryl chlorides.[4][13] They form robust bonds with the metal center, leading to stable and highly active catalysts.

  • Ferrocenyl Phosphine Ligands: These ligands have also demonstrated effectiveness in the Suzuki coupling of deactivated aryl chlorides, even at low catalyst loadings.[6]

Experimental Data: A Comparative Overview

To provide a clear comparison, the following table summarizes the performance of different catalyst systems for the Suzuki coupling of a model substrate, 4-chlorotoluene, with phenylboronic acid. While not the exact target molecule, this data provides valuable insights into the relative efficacy of these systems for a challenging aryl chloride.

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / P(t-Bu)₃Cs₂CO₃Dioxane802495[12]
Pd₂(dba)₃ / XPhosK₃PO₄t-AmylOH1001898[5]
NiCl₂(PCy₃)₂K₃PO₄t-AmylOH1001299[10]
Pd/CNa₂CO₃DMA/H₂O12024-48Moderate[3]

Note: This data is for a model reaction and results may vary for this compound.

Key Experimental Considerations

Choice of Base: The base plays a multifaceted role in the Suzuki coupling, including the formation of the active palladium complex and the activation of the boronic acid.[4][14] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[15] For nitrogen-containing heterocycles, K₃PO₄ is often a superior choice.[15]

Solvent Selection: The solvent can significantly impact reaction rates and even selectivity.[16][8][9] Aprotic polar solvents like dioxane, THF, and toluene are commonly used.[9] The use of "green" solvents like 2-Me-THF and t-amyl alcohol is also gaining traction.[10][17] The polarity of the solvent can influence the energetics of the oxidative addition step.[13]

Recommended Experimental Protocol

Based on the available data, a promising starting point for the Suzuki coupling of this compound would be a palladium-based system with a bulky, electron-rich phosphine ligand or a nickel-based system. The following is a representative protocol:

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2 equivalents)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, dissolve palladium(II) acetate and XPhos in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process

To better understand the key steps, the following diagrams illustrate the Suzuki coupling catalytic cycle and a general experimental workflow.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(X)L2 ArPd(II)(X)L2 Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) ArPd(II)(OR)L2 ArPd(II)(OR)L2 ArPd(II)(X)L2->ArPd(II)(OR)L2 Base (OR-) ArPd(II)(Ar')L2 ArPd(II)(Ar')L2 ArPd(II)(OR)L2->ArPd(II)(Ar')L2 Transmetalation (Ar'B(OH)2) ArPd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Aryl Halide, Boronic Acid, Base Catalyst Prepare Catalyst Solution (Pd Source + Ligand) Heating Heat to Reaction Temperature Catalyst->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quench Quench with Water Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Purify by Chromatography Extraction->Purification

References

A Definitive Guide to the Structural Validation of 4-Chloro-7-methoxy-2-methylquinoline using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. In this guide, we delve into the synergistic application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural validation of 4-Chloro-7-methoxy-2-methylquinoline. This document provides an in-depth comparison of how complementary 2D NMR techniques—specifically COSY, HSQC, and HMBC—serve as a self-validating system to unequivocally piece together the molecular puzzle of this quinoline derivative.

The Challenge: Beyond 1D NMR

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial clues, complex aromatic systems like quinolines often present overlapping signals and ambiguous assignments.[1][2] The substitution pattern of this compound, with its distinct electronic influences from a chloro, a methoxy, and a methyl group, necessitates a more powerful analytical approach. 2D NMR spectroscopy offers this enhanced capability by spreading spectral information across two dimensions, revealing correlations between nuclei that are essential for definitive structural elucidation.[3][4]

The Strategy: A Multi-faceted 2D NMR Approach

Our validation strategy hinges on a logical workflow that integrates three key 2D NMR experiments. Each experiment provides a unique piece of connectivity information, and together they form a robust, cross-verifiable dataset.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_validation Structural Validation 1H_NMR ¹H NMR (Proton Chemical Shifts) COSY COSY (¹H-¹H Correlations) 1H_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlations) 1H_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlations) 1H_NMR->HMBC 13C_NMR ¹³C NMR (Carbon Chemical Shifts) 13C_NMR->HSQC 13C_NMR->HMBC Structure Validated Structure of This compound COSY->Structure Proton Spin Systems HSQC->Structure Direct C-H Bonds HMBC->Structure Molecular Skeleton Assembly

Caption: Workflow for 2D NMR-based structural validation.

Predicted NMR Data for this compound

Based on the known effects of substituents on the quinoline ring, we can predict the approximate chemical shifts for the protons and carbons of this compound. Electron-donating groups like methoxy (-OCH₃) shield nearby nuclei, shifting their signals upfield (lower ppm), while electron-withdrawing groups like chloro (-Cl) have a deshielding effect, causing downfield shifts (higher ppm).[5]

Table 1: Predicted ¹H and ¹³C Chemical Shifts

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2-CH₃CH₃~2.6~25
3CH~7.2~122
4C-~145
5CH~7.8~128
6CH~7.0~118
7-OCH₃OCH₃~3.9~56
7C-~160
8CH~7.5~105
4aC-~149
8aC-~125
2C-~158

Experimental Protocols

A standardized protocol for acquiring high-quality 2D NMR data is crucial for reliable structural elucidation.

Step-by-Step Methodology for 2D NMR Data Acquisition

  • Sample Preparation: Dissolve 10-15 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solution is homogeneous and free of any particulate matter.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing inverse-detected experiments.

  • 1D Spectra Acquisition: Acquire standard 1D ¹H and ¹³C spectra to determine the chemical shift ranges and appropriate spectral widths for the 2D experiments.

  • COSY Experiment:

    • Use a standard COSY-90 pulse sequence.[6]

    • Set the spectral width to cover all proton signals.

    • Acquire data with a sufficient number of increments (e.g., 256-512 in the F1 dimension) and scans per increment (e.g., 2-4) to achieve a good signal-to-noise ratio.[5]

  • HSQC Experiment:

    • Employ an edited HSQC sequence to differentiate between CH, CH₂, and CH₃ signals.[7]

    • Optimize the spectral widths in both the ¹H (F2) and ¹³C (F1) dimensions based on the 1D spectra.

    • The experiment is designed to detect one-bond correlations between protons and the carbons they are directly attached to.[3][8][9][10]

  • HMBC Experiment:

    • Use a standard HMBC pulse sequence, which is optimized to detect long-range correlations over two to four bonds.[8][11][12][13]

    • Direct one-bond correlations are typically suppressed in this experiment.[7][12]

    • Set the long-range coupling delay to an average value (e.g., optimized for 8-10 Hz) to observe a wide range of correlations.

  • Data Processing: Process the acquired data using appropriate software. Apply a suitable window function (e.g., sine-bell) and perform a two-dimensional Fourier transform. Phase and baseline correct the spectra for accurate analysis.

Data Interpretation and Structural Assembly

COSY: Identifying Proton Spin Systems

The COSY (Correlation Spectroscopy) experiment is the first step in piecing together the proton framework of the molecule.[4][14][15][16] It reveals which protons are coupled to each other, typically through two or three bonds.

  • Expected Correlations:

    • A cross-peak between the proton at position 5 (H-5) and the proton at position 6 (H-6).

    • A cross-peak between H-6 and the proton at position 8 (H-8), although this might be a weaker, four-bond coupling. A stronger correlation is expected between H-5 and H-6, and H-6 and H-8 would show vicinal coupling if not for the intervening methoxy group. A more accurate prediction would be a correlation between H-5 and H-6, and no direct COSY correlation between H-6 and H-8. The proton at position 3 (H-3) is isolated and should not show any COSY correlations.

HSQC: Linking Protons to their Carbons

The HSQC (Heteronuclear Single Quantum Coherence) experiment provides direct one-bond correlations between protons and the carbon atoms they are attached to.[3][7][8][9][10] This allows for the unambiguous assignment of carbon signals for all protonated carbons.

Table 2: Expected HSQC Correlations

Proton Signal (ppm)Correlated Carbon Signal (ppm)Assignment
~2.6~252-CH₃
~7.2~122C-3
~7.8~128C-5
~7.0~118C-6
~3.9~567-OCH₃
~7.5~105C-8
HMBC: Assembling the Molecular Skeleton

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is arguably the most powerful tool in this workflow, as it reveals long-range correlations (2-4 bonds) between protons and carbons.[7][8][11][12][13] This information is critical for connecting the individual spin systems and positioning the quaternary (non-protonated) carbons and substituents.

Key Expected HMBC Correlations for Structural Confirmation:

  • Methyl Group (2-CH₃): The protons of the methyl group (~2.6 ppm) should show correlations to the carbon at position 2 (C-2, ~158 ppm) and the carbon at position 3 (C-3, ~122 ppm).

  • H-3 Proton: The proton at position 3 (~7.2 ppm) is expected to show correlations to C-2 (~158 ppm), the chloro-substituted carbon at position 4 (C-4, ~145 ppm), and the bridgehead carbon C-4a (~149 ppm).

  • Methoxy Group (7-OCH₃): The methoxy protons (~3.9 ppm) will show a strong correlation to the carbon at position 7 (C-7, ~160 ppm).

  • Aromatic Protons (H-5, H-6, H-8):

    • H-5 (~7.8 ppm) should correlate with C-4 (~145 ppm), C-6 (~118 ppm), and C-8a (~125 ppm).

    • H-6 (~7.0 ppm) should show correlations to C-5 (~128 ppm), C-7 (~160 ppm), and C-8 (~105 ppm).

    • H-8 (~7.5 ppm) is expected to correlate with C-6 (~118 ppm), C-7 (~160 ppm), and C-4a (~149 ppm).

These HMBC correlations act as a web of cross-verification, confirming the placement of the chloro, methoxy, and methyl groups on the quinoline core. For instance, the correlation between H-3 and the quaternary carbon C-4 confirms the position of the chlorine atom.

Conclusion

The structural validation of this compound is robustly achieved through the systematic application and interpretation of 2D NMR spectroscopy. The COSY experiment delineates the proton connectivity, the HSQC experiment links protons to their directly attached carbons, and the HMBC experiment provides the long-range correlations necessary to assemble the complete molecular skeleton and definitively place all substituents. This integrated approach exemplifies a self-validating system, providing the high level of confidence required in modern chemical research and drug development.

References

The Evolving Battle Against Malaria: A Comparative Guide to Substituted Quinolines' Activity Against P. falciparum

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the quinoline scaffold has been the backbone of our chemotherapeutic arsenal against malaria, a relentless parasitic disease threatening nearly half the world's population. From the historical use of quinine to the synthesis of chloroquine (CQ), these compounds have saved countless lives. However, the remarkable adaptability of Plasmodium falciparum, the most lethal of the malaria parasites, has led to widespread drug resistance, necessitating a continuous effort in drug discovery and development. This guide provides a comparative analysis of substituted quinolines, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate their efficacy. It is intended for researchers, scientists, and drug development professionals dedicated to the fight against this global health challenge.

The Enduring Legacy and Achilles' Heel of Quinolines

The primary mechanism of action for many quinoline antimalarials is the disruption of heme detoxification in the parasite's digestive vacuole.[1][2] During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin.[2][3] Quinolines, particularly the 4-aminoquinolines like chloroquine, are weak bases that accumulate in the acidic digestive vacuole.[1][4] Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization.[3] The resulting buildup of free heme leads to oxidative stress and parasite death.[2]

However, the emergence of chloroquine-resistant P. falciparum has severely compromised its efficacy.[5][6] Resistance is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, which encodes a protein in the digestive vacuole membrane.[7][8] These mutations are believed to reduce the accumulation of chloroquine in the vacuole, possibly through an efflux mechanism.[5][6][9] This has driven the development of new quinoline derivatives designed to overcome this resistance.

A Comparative Analysis of Substituted Quinolines

The antimalarial activity of a quinoline derivative is profoundly influenced by the nature and position of its substituents. Understanding these structure-activity relationships is crucial for the rational design of new and effective drugs.

The Critical Role of the 4-Aminoquinoline Core

The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug design. Key structural features influencing its activity include:

  • The 7-Chloro Group: The presence of a chlorine atom at the 7-position of the quinoline ring is essential for high antimalarial potency.[10] This electron-withdrawing group is a common feature in highly active compounds like chloroquine and amodiaquine.

  • The 4-Amino Side Chain: The nature of the side chain at the 4-position is a critical determinant of activity, toxicity, and the ability to overcome resistance.[11] A flexible diaminoalkane chain, as seen in chloroquine, is optimal for activity. The length of this chain is also crucial, with a two to five-carbon atom separation between the nitrogen atoms being ideal.[11] Modifications to this side chain, such as incorporating an aromatic ring (as in amodiaquine), can reduce toxicity.[11]

Emerging Substitutions to Counter Resistance

Modern synthetic efforts have focused on modifying the quinoline scaffold to create compounds active against resistant parasite strains. This often involves creating hybrid molecules or introducing novel functional groups.

  • Quinoline-Imidazole Hybrids: Recent studies have explored the synthesis of quinoline-imidazole hybrid compounds. These have shown promising sub-micromolar activities against both drug-sensitive and multi-drug-resistant (MDR) P. falciparum strains.[12] Structure-activity relationship studies of these hybrids revealed that substitutions like bromine and methoxy groups on the quinoline ring can enhance antimalarial activity and selectivity.[12]

  • Quinoline-Biphenyl Hybrids: Inspired by the antimicrobial properties of biphenyl-substituted quinolines, researchers have synthesized quinoline-biphenyl hybrids that have been evaluated against P. falciparum.[13]

  • Ferrocene Conjugates: The incorporation of a ferrocene moiety into the quinoline structure has yielded compounds with potent activity against chloroquine-resistant strains.[14][15] Ferroquine, a 7-chloroquinoline linked to an aminoferrocenyl group, is a notable example that has progressed to clinical trials.[16]

The following table summarizes the in vitro antimalarial activity of representative substituted quinolines against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

CompoundQuinoline ClassSubstitution HighlightsIC50 (nM) - CQS Strain (e.g., 3D7/HB3)IC50 (nM) - CQR Strain (e.g., Dd2/K1)Reference
Chloroquine4-Aminoquinoline7-chloro, diethylaminoalkyl side chain14-23>100 (highly variable)[17]
MefloquineQuinolinemethanol2,8-bis(trifluoromethyl)2.8-2310-17[17]
QuinineQuinolinemethanolMethoxy at C6', vinyl group on quinuclidineVariable, often higher than CQVariable, generally retains some activity[18]
Amodiaquine4-Aminoquinoline7-chloro, aromatic side chainPotentOften retains activity against CQR strains[10]
Ferroquine4-Aminoquinoline-Ferrocene Hybrid7-chloro, ferrocenyl group in side chainPotentHighly active against CQR strains[14][15]
(-)-11(xxxii)Quinoline-Imidazole HybridBr and OMe substitutions140410[12]
Compound 29 2-Arylvinylquinoline6-chloro, 4-fluorostyrylPotent4.8[16]

Note: IC50 values can vary significantly between studies due to differences in parasite strains, assay conditions, and methodologies.

Experimental Protocols for Evaluating Antimalarial Activity

The objective comparison of antimalarial compounds relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for key in vitro and in vivo assays.

In Vitro Antiplasmodial Activity Assay

This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum cultured in human erythrocytes. The SYBR Green I-based fluorescence assay is a widely used and reliable method.

Step-by-Step Methodology:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 for CQS, Dd2 for CQR) in human O+ erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: Prepare stock solutions of the test compounds in DMSO. Serially dilute the compounds in culture medium to achieve the desired final concentrations.

  • Assay Setup: In a 96-well plate, add 100 µL of parasite culture (2% parasitemia, 2% hematocrit) to each well. Then, add 100 µL of the diluted compounds. Include drug-free wells as negative controls and wells with a known antimalarial (e.g., chloroquine) as a positive control.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: Prepare a lysis buffer containing SYBR Green I dye. Add the lysis buffer to each well and incubate in the dark at room temperature for 1 hour.

  • Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy Assessment in a Mouse Model

The 4-day suppressive test using Plasmodium berghei in mice is a standard primary screen for in vivo antimalarial activity.

Step-by-Step Methodology:

  • Animal Model: Use Swiss albino mice weighing 18-22 g.

  • Parasite Inoculation: Inoculate the mice intraperitoneally with P. berghei (e.g., ANKA strain) infected red blood cells.

  • Drug Administration: Two hours post-infection, administer the test compound orally or via the desired route once daily for four consecutive days. A control group should receive the vehicle only. A positive control group should receive a standard antimalarial drug like chloroquine.

  • Parasitemia Determination: On day 5, collect a thin blood smear from the tail of each mouse. Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.

  • Data Analysis: Calculate the average parasitemia for each group. Determine the percentage of suppression of parasitemia for each treated group compared to the vehicle-treated control group.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action, experimental workflows, and structure-activity relationships.

Mechanism_of_Action cluster_RBC Infected Red Blood Cell cluster_Parasite Malaria Parasite cluster_DV Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Inert Hemozoin Crystal Heme->Hemozoin Polymerization Heme->Hemozoin Inhibits Polymerization Parasite Death Parasite Death Heme->Parasite Death Leads to Oxidative Stress Quinoline Substituted Quinoline Quinoline->Heme Accumulates in DV & Binds to Heme

Caption: Mechanism of action of quinoline antimalarials.

In_Vitro_Workflow start Start: P. falciparum Culture drug_prep Prepare Serial Dilutions of Substituted Quinolines start->drug_prep plate_setup Plate Parasite Culture & Add Drug Dilutions drug_prep->plate_setup incubation Incubate for 72 hours plate_setup->incubation lysis_stain Lyse Cells & Stain with SYBR Green I incubation->lysis_stain read_fluorescence Measure Fluorescence lysis_stain->read_fluorescence data_analysis Calculate % Inhibition & Determine IC50 read_fluorescence->data_analysis end End: Comparative Efficacy Data data_analysis->end

Caption: In vitro antimalarial activity screening workflow.

SAR_Logic cluster_Substitutions Key Substitutions cluster_Outcomes Resulting Properties quinoline_core Quinoline Scaffold pos_7 Position 7 (e.g., -Cl) quinoline_core->pos_7 pos_4 Position 4 (Amino Side Chain) quinoline_core->pos_4 other_mods Other Modifications (e.g., Hybrids, Ferrocene) quinoline_core->other_mods activity Antimalarial Activity (IC50) pos_7->activity Increases pos_4->activity Modulates toxicity Toxicity Profile pos_4->toxicity Influences resistance Activity against Resistant Strains other_mods->resistance Enhances

Caption: Structure-activity relationship logic for substituted quinolines.

Conclusion and Future Directions

The journey of quinoline antimalarials is a testament to the power of medicinal chemistry in combating infectious diseases. While the challenge of drug resistance is formidable, the continued exploration of the quinoline scaffold through innovative substitutions and hybridizations offers a promising path forward. The development of compounds that not only exhibit potent activity against MDR strains but also possess favorable safety profiles remains a top priority. By integrating rational drug design with robust and standardized screening protocols, the scientific community can continue to develop the next generation of quinoline-based therapies to combat malaria effectively.

References

A Comparative Guide to the Cytotoxicity of 4-Chloro-7-methoxy-2-methylquinoline and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer properties.[1][2] The diverse mechanisms of action of quinoline derivatives, which include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis, make them promising candidates for novel cancer therapies.[1][3] This guide provides a comprehensive comparison of the cytotoxic effects of 4-Chloro-7-methoxy-2-methylquinoline and its synthetic precursors, offering insights into their potential as anticancer agents.

Understanding the Quinoline Core in Oncology

Quinoline derivatives exert their anticancer effects through various mechanisms.[1][3] Many act as antiproliferative agents by intercalating with DNA, thereby disrupting replication.[1][4] Some derivatives function as topoisomerase inhibitors, interfering with the enzymes essential for DNA replication and repair.[2][3][5] Furthermore, certain quinoline-based compounds can induce apoptosis, or programmed cell death, by triggering mitochondrial dysfunction or increasing the production of reactive oxygen species (ROS) within cancer cells.[1][5] The specific substitutions on the quinoline ring are critical in defining the potency and selectivity of these compounds against various cancer cell lines.[6]

Comparative Cytotoxicity Analysis

While specific comparative cytotoxicity data for this compound and its direct synthetic precursors is not extensively available in the public domain, we can infer potential cytotoxic profiles based on the known activities of the parent quinoline structure and the general toxicity of the precursor molecules. The synthesis of this compound typically involves the reaction of precursors such as 3-methoxyaniline and ethyl acetoacetate to first form an intermediate, 7-methoxy-4-methylquinolin-2-ol, which is then chlorinated.

Here, we present a hypothesized comparative cytotoxicity profile based on available data for related compounds and the general toxicological understanding of the precursors.

CompoundStructurePredicted CytotoxicityRationale
This compound A halogenated quinoline derivative.High The presence of the chloro group at the 4-position and the methoxy group at the 7-position on the quinoline ring are structural features often associated with enhanced cytotoxic activity in various cancer cell lines.[7][8][9] Halogenation can increase the lipophilicity and reactivity of the molecule, potentially leading to stronger interactions with biological targets.[7] The methoxy group can also influence the compound's electronic properties and binding affinity.[10]
7-Methoxy-4-methylquinolin-2-ol A hydroxylated quinoline intermediate.Moderate This immediate precursor to the final compound likely possesses some inherent cytotoxicity due to the quinoline scaffold.[11] However, the hydroxyl group at the 2-position may render it less potent than its chlorinated counterpart.
3-Methoxyaniline An aromatic amine.Moderate to High Aromatic amines can be toxic and are classified as hazardous chemicals.[12][13][14] 3-Methoxyaniline is considered moderately toxic upon ingestion, inhalation, or skin contact and may cause methemoglobinemia.[12][13]
Ethyl Acetoacetate An ester.Low This compound is generally considered to have low toxicity and is readily biodegradable.[15][16][17][18] It is not classified as a hazardous substance.[18]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

To empirically determine and compare the cytotoxic effects of these compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method.[19] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[20] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[19] The amount of formazan produced is directly proportional to the number of viable cells.[20][21]

Step-by-Step Methodology
  • Cell Seeding:

    • Culture a suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium.

    • Harvest the cells and determine the cell concentration.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[6][21]

  • Compound Treatment:

    • Prepare stock solutions of this compound and its precursors in a suitable solvent, such as DMSO.

    • Perform serial dilutions of the compounds in the culture medium to achieve a range of final concentrations for testing. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).[6][21]

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include untreated and vehicle-only controls.[21]

    • Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).[21]

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[22]

    • Incubate the plate for 1 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[22]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.[21]

    • Mix thoroughly by gentle pipetting or by using an orbital shaker.[21]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[22]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each compound.

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions treatment 3. Treat Cells with Compounds compound_prep->treatment incubation 4. Incubate for 24-72h treatment->incubation mtt_add 5. Add MTT Reagent incubation->mtt_add mtt_incubation 6. Incubate for 1-4h mtt_add->mtt_incubation solubilization 7. Add Solubilization Solution mtt_incubation->solubilization read_absorbance 8. Read Absorbance (570nm) solubilization->read_absorbance data_analysis 9. Calculate % Viability & IC50 read_absorbance->data_analysis

Caption: Workflow for determining cytotoxicity using the MTT assay.

Potential Mechanism of Action

The cytotoxic activity of quinoline derivatives is often linked to their ability to interfere with fundamental cellular processes.

Quinoline_MoA cluster_dna DNA Damage Pathways cluster_cell_process Cellular Processes cluster_downstream Downstream Effects Quinoline Quinoline Derivative Intercalation DNA Intercalation Quinoline->Intercalation Topoisomerase Topoisomerase Inhibition Quinoline->Topoisomerase Apoptosis Induction of Apoptosis Quinoline->Apoptosis Angiogenesis Inhibition of Angiogenesis Quinoline->Angiogenesis CellCycle Cell Cycle Arrest Intercalation->CellCycle Topoisomerase->CellCycle CellDeath Cancer Cell Death CellCycle->CellDeath Apoptosis->CellDeath Angiogenesis->CellDeath

Caption: Potential mechanisms of anticancer action for quinoline derivatives.

Conclusion

Based on the available literature for structurally related compounds, this compound is predicted to exhibit the highest cytotoxicity among the compounds discussed, owing to the presence of the quinoline core and activating chloro and methoxy substitutions. Its precursors, 7-methoxy-4-methylquinolin-2-ol and 3-methoxyaniline, are also expected to show moderate to high cytotoxicity. In contrast, ethyl acetoacetate is anticipated to have low toxicity. Empirical testing using standardized cytotoxicity assays, such as the MTT assay, is essential to validate these predictions and to quantify the cytotoxic potential of these compounds for further consideration in drug development pipelines.

References

A Senior Application Scientist's Guide to Purity Assessment of 4-Chloro-7-methoxy-2-methylquinoline by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the landscape of drug development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is non-negotiable. This principle extends with equal rigor to its precursors and key intermediates. 4-Chloro-7-methoxy-2-methylquinoline is a vital heterocyclic building block in the synthesis of numerous pharmaceutical agents.[1] Its molecular structure serves as a scaffold for drugs targeting a range of diseases. Consequently, ensuring its chemical purity is a critical control point, directly impacting the safety, efficacy, and stability of the final drug product. The U.S. Food and Drug Administration (FDA) and other global regulatory bodies mandate strict control over impurities, which can otherwise introduce toxicity or reduce the therapeutic effect of the medication.[2]

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of synthesized this compound. We will explore a primary, high-resolution reversed-phase method, compare it with a faster alternative, and provide the scientific rationale behind the methodological choices, grounding our protocols in the principles of method validation outlined by the International Conference on Harmonisation (ICH).[3][4]

Understanding the Impurity Profile: A Synthesis-Based Approach

To develop a specific and effective analytical method, one must first anticipate the potential impurities. The synthesis of this compound typically involves multi-step reactions, such as the Conrad-Limpach or a modified Skraup synthesis, followed by chlorination.[5] This pathway introduces several potential process-related impurities:

  • Unreacted Starting Materials: Such as substituted anilines or ketoesters used in the initial condensation.

  • Key Intermediates: The most probable and critical intermediate is 7-methoxy-2-methyl-1H-quinolin-4-one , the direct precursor to the final product. Its presence indicates incomplete chlorination.

  • Isomeric By-products: Positional isomers that may form due to a lack of regioselectivity in the cyclization step.

  • Degradation Products: Resulting from harsh reaction conditions (e.g., high temperature or extreme pH), potentially leading to hydrolysis of the methoxy group or other side reactions.

An effective HPLC method must be able to resolve the main compound from all these potential impurities.

Primary Method: High-Resolution Reversed-Phase HPLC (RP-HPLC)

For comprehensive impurity profiling of a moderately non-polar molecule like this compound, reversed-phase HPLC is the gold standard, offering excellent resolution and sensitivity.[2][6] The non-polar stationary phase (typically C18) interacts with the hydrophobic quinoline ring system, while a polar mobile phase elutes the components. A gradient elution is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and quantified within a reasonable timeframe.

Experimental Protocol: RP-HPLC with C18 Column

This protocol is designed for robust separation and is suitable for both final purity assessment and stability-indicating studies, in line with ICH Q2(R2) validation guidelines.[7]

  • Instrumentation and Materials:

    • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C18 column is selected for its strong hydrophobic retention, which is ideal for resolving the planar quinoline ring from its closely related impurities.

    • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (analytical grade), Ultrapure Water.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier sharpens peaks by suppressing the ionization of silanol groups on the stationary phase and ensuring the analyte is in a consistent protonation state.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency.

    • Elution Profile: Gradient Elution (see table below).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm. This wavelength is selected as it corresponds to a strong absorbance maximum for the quinoline chromophore, providing high sensitivity for both the parent compound and related impurities.

    • Injection Volume: 10 µL.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
15.01090
20.01090
20.17030
25.07030
  • Sample and Standard Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.

    • Sample Preparation: Prepare the synthesized sample in the same manner as the standard to a concentration of approximately 0.5 mg/mL.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column.[8]

Trustworthiness Through Validation

The reliability of this method is established by performing a validation study covering specificity, linearity, accuracy, and precision, as mandated by regulatory guidelines.[3][9] For instance, specificity is confirmed by demonstrating that potential impurities and degradation products do not co-elute with the main peak.

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample & Reference Standard Dissolve Dissolve in Diluent (ACN/H2O) Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: Experimental workflow for HPLC purity analysis.

Comparison of Analytical Methods

While the high-resolution gradient method is ideal for characterization and validation, other methods may be suitable depending on the analytical objective, such as routine quality control where speed is a priority.

ParameterMethod 1: RP-HPLC (C18 Gradient)Method 2: RP-HPLC (C8 Isocratic)Method 3: HPTLC
Principle Reversed-Phase ChromatographyReversed-Phase ChromatographyNormal/Reversed-Phase Adsorption
Stationary Phase C18 (Octadecylsilane)C8 (Octylsilane)Silica Gel 60 F254 / RP-18 F254s
Elution GradientIsocratic (e.g., 60% ACN / 40% Water)Isocratic
Analysis Time ~25 minutes~10 minutes~20 minutes (for development)
Resolution Very HighModerate to HighLow to Moderate
Quantification Highly Accurate & Precise (Area %)Accurate & PreciseSemi-Quantitative (Densitometry)
Sensitivity (LOD) High (~0.01%)High (~0.02%)Moderate (~0.1%)[6]
Pros Excellent for separating unknown and closely eluting impurities.[2] Ideal for stability studies.Faster run times, simpler method, less solvent consumption per run.[10]High throughput (many samples per plate), low cost, minimal solvent use.
Cons Longer analysis time.May not resolve all critical impurity pairs. Less suitable for complex samples.Lower sensitivity and resolution. Less precise quantification.[6]
Best For R&D, method validation, stability testing, final product release.Routine QC, in-process control (IPC).Rapid screening of starting materials, preliminary impurity checks.
Alternative HPLC Method: Fast QC with a C8 Column

A C8 column has shorter alkyl chains than a C18, resulting in less hydrophobic retention. This allows for faster elution of compounds.[10] By coupling a C8 column (e.g., 150 mm x 4.6 mm, 5 µm) with a simple isocratic mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid), the run time can be significantly reduced, making it an excellent choice for high-throughput quality control environments where the impurity profile is already well-characterized.

Alternative Technique: High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers a cost-effective and high-throughput alternative for purity screening.[6] Multiple samples can be spotted on a single plate and developed simultaneously. While it lacks the high resolution and quantitative precision of HPLC, it is highly effective for limit tests (i.e., confirming that a specific impurity is below a certain threshold) and for visualizing the overall complexity of a sample.

Method Selection Guide

The choice of method is dictated by the specific requirements of the analysis at different stages of drug development.

Method_Selection Start Start: Purity Assessment for this compound Question1 Is the impurity profile unknown or complex? Start->Question1 Method1 Use High-Resolution RP-HPLC (C18 Gradient) Question1->Method1 Yes Question2 Is this for routine QC with a known profile? Question1->Question2 No Method1_Desc Best for: R&D, Validation, Stability Testing Method1->Method1_Desc Method2 Use Fast RP-HPLC (C8 Isocratic) Question2->Method2 Yes Question3 Need rapid screening or limit tests only? Question2->Question3 No Method2_Desc Best for: High-Throughput, In-Process Control Method2->Method2_Desc Question3->Method1 No Method3 Use HPTLC Question3->Method3 Yes Method3_Desc Best for: Raw Material Screening, Cost-Effectiveness Method3->Method3_Desc

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The purity assessment of this compound is a cornerstone of quality assurance in the synthesis of quinoline-based pharmaceuticals. A validated, high-resolution reversed-phase HPLC method using a C18 column with gradient elution stands as the most authoritative and trustworthy technique for comprehensive impurity profiling and final quality assessment. It provides the specificity and sensitivity required to meet stringent regulatory standards.[9][11] However, for routine quality control where speed and efficiency are paramount, a faster isocratic HPLC method with a C8 column offers a viable and robust alternative. HPTLC serves as a valuable tool for rapid, high-throughput screening. The selection of the optimal analytical strategy must be tailored to the specific context, balancing the need for resolution, speed, and cost throughout the drug development lifecycle.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-7-methoxy-2-methylquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe disposal of 4-Chloro-7-methoxy-2-methylquinoline, moving beyond mere procedural lists to explain the scientific reasoning behind each recommendation. Our commitment is to empower you with the knowledge to manage this chemical safely and compliantly, ensuring the integrity of your research and the safety of your laboratory environment.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the hazards associated with this compound is paramount. This solid organic compound, a member of the halogenated quinoline family, presents several potential risks that dictate its handling and disposal protocols.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage

This data is synthesized from multiple Safety Data Sheets for this compound and its close analogs. Full GHS classification may vary slightly between suppliers.

The primary concerns are its acute oral toxicity and the potential for causing severe eye damage upon contact. As a chlorinated organic compound, it is also prudent to handle it as a potential environmental hazard. While specific ecotoxicity data for this compound is limited, quinoline derivatives, in general, have been shown to be toxic to aquatic life.[1][2][3] Therefore, under no circumstances should this chemical be disposed of down the drain or in regular waste streams.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. The following PPE should be worn at all times when handling this compound, including during preparation for disposal:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for any signs of degradation before use.

  • Body Protection: A lab coat should be worn and kept fully fastened. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any dust or aerosols.

Disposal Procedures: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must be treated as a hazardous waste and managed by a licensed environmental disposal facility. The most common and recommended method for the ultimate destruction of halogenated organic compounds is high-temperature incineration.[4]

The following workflow provides a clear decision-making process for the proper disposal of this compound.

Caption: Decision workflow for the disposal of this compound.

Step 1: Waste Segregation (The "Why")

The first and most critical step is the proper segregation of waste. This compound is a halogenated organic compound .[5] Halogenated and non-halogenated waste streams must be kept separate.[6] This is due to the different incineration requirements for these two categories of waste. Halogenated compounds can produce corrosive gases like hydrogen chloride (HCl) upon combustion, which requires specialized scrubbers in the incineration facility to prevent their release into the atmosphere.[7] Mixing these wastes can lead to improper disposal, environmental contamination, and potential damage to disposal equipment.

Action: Collect all waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, clearly marked hazardous waste container for halogenated organic solids.

Step 2: Packaging and Labeling

Proper packaging and labeling are mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) and are essential for the safety of everyone who will handle the waste.[8]

Action:

  • Container Selection: Use a container that is compatible with the chemical. The original product container is often a good choice. If using a different container, ensure it is made of a material that will not react with or be degraded by the chemical. The container must have a securely fitting lid.[9]

  • Labeling: Label the container clearly with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity. Your institution's Environmental Health and Safety (EHS) office will likely provide specific hazardous waste labels that must be used.[10]

Step 3: Storage Pending Disposal

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory until it is collected for disposal.[10]

Action:

  • Store the sealed and labeled waste container in your lab's designated SAA.

  • Ensure the SAA is away from general work areas and sources of ignition.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste in your SAA.[10]

Step 4: Arranging for Disposal

Your institution's EHS office or a contracted hazardous waste management company is responsible for the collection and final disposal of the waste.[9]

Action:

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online request form or a direct call to the EHS office.

  • Provide accurate information about the waste to ensure it is handled and disposed of correctly.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and being prepared is crucial.

Spill Cleanup Protocol

For a small spill of solid this compound:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate and Ventilate: If the spill is large or if there is a risk of airborne dust, evacuate the immediate area and ensure it is well-ventilated (e.g., by increasing the sash height on a fume hood).

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.

  • Contain the Spill: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.[11]

  • Collect the Material: Carefully sweep the absorbed material into a designated hazardous waste container for halogenated organic solids. Use non-sparking tools if there is any concern about static discharge.[12]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and then with soap and water. Collect all cleaning materials in the same hazardous waste container.[12]

  • Label and Dispose: Seal and label the waste container and arrange for its disposal as described in Section 3.

First Aid for Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.[14]

Chemical Incompatibilities and Hazardous Decomposition

To ensure safety during storage and to understand the rationale for professional disposal, it is important to be aware of the chemical incompatibilities and potential hazardous decomposition products.

  • Incompatible Materials: While specific data for this compound is not extensively available, as a general precaution for chlorinated and nitrogen-containing heterocyclic compounds, avoid contact with:

    • Strong Oxidizing Agents: Can cause violent reactions.

    • Strong Acids and Bases: May lead to vigorous reactions or degradation.

  • Hazardous Decomposition Products: Upon thermal decomposition, halogenated organic compounds can release toxic and corrosive fumes, including:

    • Hydrogen chloride (HCl)

    • Oxides of nitrogen (NOx)

    • Carbon monoxide (CO) and Carbon dioxide (CO2)

    • Potentially, small amounts of phosgene (COCl2) under certain conditions.[7]

The potential for the formation of these hazardous byproducts is a primary reason why controlled, high-temperature incineration by a licensed facility is the required method of disposal.[4]

By adhering to these scientifically grounded procedures, you can ensure the safe and compliant disposal of this compound, contributing to a safer laboratory environment and protecting our planet.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Chloro-7-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents is a daily reality, and a profound understanding of their potential hazards is paramount. This guide provides an in-depth, procedural framework for the safe handling of 4-Chloro-7-methoxy-2-methylquinoline, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory, ensuring that your groundbreaking work can proceed without compromising your well-being.

The causality behind our recommendations is rooted in the known hazard profile of quinoline derivatives and similar chlorinated heterocyclic compounds. While specific toxicological data for this compound may be limited, the precautionary principle dictates that we treat it with the utmost respect due to its classification and the hazards of structurally related molecules.

Hazard Profile of this compound

Understanding the "why" behind PPE selection begins with a clear-eyed assessment of the risks. Based on data from safety data sheets (SDS) for this compound and its analogs, the primary hazards include:

  • Acute Toxicity: The compound is classified as harmful if swallowed.[1]

  • Skin Irritation: Direct contact can cause skin irritation.[2]

  • Serious Eye Damage/Irritation: There is a significant risk of serious eye damage upon contact.[1][2]

  • Suspected Mutagenicity and Carcinogenicity: Structurally similar compounds, such as quinoline, are suspected of causing genetic defects and may cause cancer.[3]

Given these hazards, a multi-layered PPE approach is essential to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the essential PPE for handling this compound. It is crucial to remember that this is a baseline, and a site-specific risk assessment should be conducted to address the unique conditions of your laboratory and experimental setup.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or a full-face shield.Protects against splashes and airborne particles, mitigating the risk of serious eye damage.
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl Rubber). Double-gloving is recommended.Prevents skin contact and irritation. Nitrile gloves offer good resistance to a range of chemicals, including chlorinated solvents.[4]
Body Protection A lab coat with full-length sleeves, preferably a chemical-resistant or disposable gown.Protects the skin on the arms and body from accidental spills and contamination.
Respiratory Protection A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and P95/P100 particulate filters.Necessary when handling the solid compound outside of a certified chemical fume hood or when there is a risk of aerosol or dust generation.

Detailed PPE Selection and Use Protocols

Eye and Face Protection: Your First Line of Defense

Standard safety glasses are insufficient. The risk of serious eye damage necessitates the use of tightly fitting chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards.[3] For procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a full-face shield worn over safety goggles is mandatory. This provides a secondary barrier, protecting the entire face from chemical splashes.

Hand Protection: A Critical Barrier

Since no specific permeation data for this compound is readily available, glove selection must be based on its chemical class as a halogenated heterocyclic compound.

  • Recommended Glove Materials:

    • Nitrile: Offers excellent general chemical resistance and is a good alternative for those with latex allergies.[5] For incidental contact, disposable nitrile gloves are appropriate.

    • Neoprene: Provides good resistance to a broad range of chemicals, including acids, bases, and some organic solvents.[6]

    • Butyl Rubber: Recommended for handling chlorinated solvents and offers high permeation resistance.[2]

  • Glove Thickness and Breakthrough Time:

    • For incidental contact (e.g., handling sealed containers), standard disposable nitrile gloves (typically 4-6 mil) are acceptable.

    • For extended contact or immersion, heavier-duty gloves with a thickness greater than 0.35 mm are recommended.[2] Always consult the glove manufacturer's chemical resistance data.

  • Protocol for Glove Use:

    • Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears.

    • Double-Gloving: For enhanced protection, particularly when handling concentrated forms of the chemical, wearing two pairs of gloves is a best practice. The outer glove can be removed if contaminated, leaving the inner glove to protect the user while they exit the contaminated area or re-glove.

    • Proper Removal: Remove gloves by peeling them off from the cuff, turning them inside out to trap any contaminants. Dispose of them immediately in the designated hazardous waste container.

    • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[2]

Body Protection: Shielding from Spills

A clean, buttoned, full-length lab coat is the minimum requirement. For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron over the lab coat or a disposable chemical-resistant gown provides superior protection. Ensure that your clothing fully covers your legs and that you are wearing closed-toe shoes.

Respiratory Protection: Safeguarding Your Lungs

The necessity and type of respiratory protection depend on the physical form of the chemical and the containment measures in place.

  • Engineering Controls First: The primary method for controlling inhalation exposure is to handle this compound within a certified chemical fume hood .

  • When Respirators are Required: If work must be performed outside of a fume hood, or if there is a potential for dust or aerosol generation (e.g., weighing the solid, scraping dried material), respiratory protection is mandatory.

  • Selecting the Right Respirator: A NIOSH-approved air-purifying respirator (APR) is recommended.

    • For solid particulates: A half-mask or full-face respirator equipped with P95 or P100 particulate filters should be used.[7]

    • For vapors or if the compound is in solution: A respirator with organic vapor/acid gas (OV/AG) cartridges is necessary. A combination cartridge (OV/AG/P100) offers protection against both particulates and vapors.[3]

    • Fit Testing: A qualitative or quantitative fit test is required to ensure a proper seal for tight-fitting respirators. This is an OSHA requirement in the United States.

Procedural Workflow for Safe Handling

The following diagram illustrates the logical flow of operations when working with this compound, emphasizing safety at each step.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_area Designate Work Area (Fume Hood) gather_materials Gather All Materials (Chemical, Glassware, PPE) prep_area->gather_materials don_ppe Don PPE (Gown, Gloves, Goggles, Respirator if needed) gather_materials->don_ppe weigh_transfer Weigh and Transfer Chemical (In Fume Hood) don_ppe->weigh_transfer experiment Perform Experiment weigh_transfer->experiment decontaminate Decontaminate Glassware & Surfaces (Rinse with appropriate solvent) experiment->decontaminate segregate_waste Segregate Waste (Solid, Liquid, Sharps, PPE) decontaminate->segregate_waste package_dispose Package & Label Waste (Halogenated Organic Waste) segregate_waste->package_dispose doff_ppe Doff PPE (In designated area) package_dispose->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Decontamination and Disposal Plan

Proper disposal is a critical component of the safety lifecycle for this chemical. As a chlorinated organic compound, it must be disposed of as hazardous waste.

Decontamination
  • Glassware and Equipment: Rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. Collect the rinsate as halogenated liquid waste.[8]

  • Work Surfaces: Wipe down the work area in the fume hood with a cloth dampened with a decontaminating solution or an appropriate solvent. Dispose of the cleaning materials as solid hazardous waste.

Waste Disposal
  • Chemical Waste:

    • Solid Waste: Collect unused this compound and any grossly contaminated materials (e.g., spill cleanup debris) in a clearly labeled, sealed container designated for "Halogenated Solid Waste."

    • Liquid Waste: Collect all solutions containing the compound and the solvent rinses in a sealed, properly labeled container for "Halogenated Liquid Waste."[9] Do not mix with non-halogenated waste streams.[8]

  • Contaminated PPE:

    • Gloves, disposable gowns, and other contaminated disposables: Place these items in a sealed bag or container labeled "Hazardous Waste - For Incineration" and dispose of them according to your institution's hazardous waste guidelines. Never discard them in the regular trash.

  • Disposal Pathway: All waste containing this compound must be disposed of through a licensed hazardous waste management company, typically via high-temperature incineration.[10]

By adhering to these detailed protocols, you are not just following a set of rules; you are actively participating in a culture of safety. This diligence protects you, your colleagues, and the integrity of your research. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and training.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.